molecular formula C9H12ClNO B046101 2-(4-chloro-3-methylphenoxy)ethanamine CAS No. 6487-87-2

2-(4-chloro-3-methylphenoxy)ethanamine

Cat. No.: B046101
CAS No.: 6487-87-2
M. Wt: 185.65 g/mol
InChI Key: BDMIIOXQERVSLH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)ethanamine (CAS 6487-87-2) is a high-value chemical intermediate with significant applications in agrochemical research and the development of novel ionic liquids. Its molecular structure, featuring a phenoxyethylamine backbone with chloro and methyl substituents, makes it a versatile building block for synthesizing more complex compounds. Primary Research Applications: Herbicidal Ionic Liquids (HILs): This compound serves as a key precursor for the synthesis of phenoxyethylammonium cations in advanced herbicidal ionic liquids. These third-generation ionic liquids are designed to enhance the efficacy and reduce the environmental impact of herbicides like (4-chloro-2-methylphenoxy)acetate (MCPA), offering potential for improved crop protection strategies with minimized ecological disruption . Agrochemical Synthesis: As a functionalized amine, it is a critical intermediate in the development of new synthetic auxins and other growth regulator herbicides that mimic the action of natural plant hormones to control dicotyledonous weeds . Handling & Compliance: This product is intended For Research Use Only . It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, refer to the Safety Data Sheet (SDS) before use, and ensure all studies comply with their institution's safety guidelines and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMIIOXQERVSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390235
Record name 2-(4-Chloro-3-methyl-phenoxy)-ethylamine
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URL https://comptox.epa.gov/dashboard/DTXSID40390235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-87-2
Record name 2-(4-Chloro-3-methyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the chemical compound 2-(4-chloro-3-methylphenoxy)ethanamine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available information on its chemical identity, physicochemical properties, a proposed synthetic route with detailed experimental considerations, and expected analytical characterization. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines established chemical principles, data from closely related analogs, and predictive methodologies to offer a robust scientific resource.

Introduction and Chemical Identity

This compound is a primary amine derivative of a substituted phenoxyethane scaffold. Its structure, featuring a chloro and a methyl group on the phenyl ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The phenoxyethylamine moiety is a common structural motif in a variety of biologically active compounds, indicating that this molecule could serve as a valuable building block for the exploration of new chemical entities with potential therapeutic applications.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 50912-66-8[1]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Chemical Structure Chemical structure of this compound[2]
Synonyms 2-(4-Chloro-3-methyl-phenoxy)-ethylamine[1]

The hydrochloride salt of this compound is also commercially available.

Table 2: Hydrochloride Salt Identification

IdentifierValueSource
IUPAC Name 2-(4-chloro-3-methylphenoxy)ethanaminium chlorideN/A
CAS Number 1050161-21-1[3]
Molecular Formula C₉H₁₃Cl₂NO[3]
Molecular Weight 222.11 g/mol [3]

Physicochemical Properties

Table 3: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog ValueMethod/Reference
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane.Based on general properties of similar amines.
pKa (of the conjugate acid) ~9-10Estimated based on typical alkylamines.
LogP ~2.5-3.5Predicted using computational models.

Synthesis of this compound

A robust and logical synthetic pathway to this compound can be designed starting from the readily available 4-chloro-3-methylphenol. The proposed synthesis involves a two-step process:

  • Williamson Ether Synthesis: Formation of an ether linkage by reacting 4-chloro-3-methylphenol with a suitable two-carbon electrophile containing a protected or precursor amine functionality. A common and effective strategy is the use of ethyl chloroacetate to form the corresponding ester, which can then be converted to an amide.

  • Amide Reduction: Reduction of the amide intermediate to the target primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

This synthetic approach is supported by literature precedents for the synthesis of related phenoxyacetic acid derivatives and the well-established reduction of amides to amines.[4][5]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Amide Reduction A 4-Chloro-3-methylphenol C Ethyl 2-(4-chloro-3-methylphenoxy)acetate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl 2-chloroacetate B->C D 2-(4-chloro-3-methylphenoxy)acetamide C->D Ammonia (aq.) E This compound D->E 1. LiAlH₄ in THF 2. Aqueous Workup

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)

The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetamide

  • Etherification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylphenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.

  • Add ethyl 2-chloroacetate (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate.

  • Amidation: To the crude ester, add a concentrated aqueous solution of ammonia.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • The resulting precipitate of 2-(4-chloro-3-methylphenoxy)acetamide can be collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-(4-chloro-3-methylphenoxy)acetamide to this compound

  • Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(4-chloro-3-methylphenoxy)acetamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization (Expected)

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the ethylamine side chain. The aromatic protons will likely appear as a set of multiplets or doublets in the range of 6.5-7.5 ppm. The methyl group protons should present as a singlet around 2.3 ppm. The two methylene groups of the ethylamine side chain will appear as triplets, with the one adjacent to the oxygen being more downfield (around 4.0 ppm) than the one adjacent to the nitrogen (around 3.0 ppm). The amine protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-160 ppm. The methyl carbon will appear upfield, around 15-20 ppm. The two methylene carbons of the ethylamine side chain will be in the range of 40-70 ppm, with the carbon attached to the oxygen being more deshielded.

Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI) conditions, is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 186.6. The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways for phenoxyethylamines involve cleavage of the ether bond and fragmentation of the ethylamine side chain.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: A broad doublet in the region of 3300-3400 cm⁻¹, characteristic of a primary amine.

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O-C stretching (ether): A strong band in the 1200-1250 cm⁻¹ region.

  • C-Cl stretching: A band in the 1000-1100 cm⁻¹ region.

Potential Applications and Biological Activity

While specific biological activities for this compound have not been extensively reported, the phenoxyethylamine scaffold is present in numerous compounds with diverse pharmacological effects. Derivatives of phenoxyethylamines have been investigated for their potential as:

  • Neuroprotective agents: Some aryloxyethylamine derivatives have shown promise in protecting against glutamate-induced cell death and have been evaluated as potential treatments for ischemic stroke.[2]

  • Antimicrobial agents: Various phenoxyacetic acid derivatives, which are precursors to phenoxyethylamines, have demonstrated antibacterial and antifungal properties.[4]

The unique substitution pattern of this compound makes it an interesting candidate for further derivatization and screening in various biological assays to explore its potential therapeutic value.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on its chemical structure as a primary amine and a chlorinated aromatic compound, appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Chlorinated aromatic compounds may have long-term health effects. Avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Flammability: The flammability of this compound is not known, but it should be kept away from open flames and sources of ignition.

The hydrochloride salt is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[3]

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known properties, a detailed proposed synthetic route, and expected analytical characteristics. While there is a notable lack of direct experimental data in the current literature, the information presented here, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working with this molecule. Further experimental investigation is warranted to fully characterize its physicochemical properties, biological activity, and toxicological profile.

References

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Journal of the American Society for Mass Spectrometry, 31(9), 1847–1855. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jiang, L., et al. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Helvetica Chimica Acta, 103(10), e2000135. [Link]

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(8), 3658–3667. [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of an Amide with Lithium Aluminum Hydride: L-Valinol. Retrieved from [Link]

  • MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-3-methylphenoxy)ethanamine is a substituted phenoxyethylamine derivative of interest in medicinal chemistry and drug discovery. The phenoxyethylamine scaffold is a privileged structure, appearing in numerous biologically active compounds.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of novel chemical entities. While direct extensive research on this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its investigation.

Part 1: Chemical Properties and Synthesis

Chemical Structure and Properties

This compound possesses a core structure consisting of a 4-chloro-3-methylphenol moiety linked via an ether bond to an ethanamine side chain. This unique combination of functional groups imparts specific physicochemical properties that influence its reactivity, solubility, and potential biological interactions.

PropertyValueSource
Molecular Formula C9H12ClNO[2]
Molecular Weight 185.65 g/mol [2]
IUPAC Name This compoundN/A
SMILES CC1=C(C=C(C=C1)Cl)OCCN[3]
InChI Key BDMIIOXQERVSLH-UHFFFAOYSA-N[2]
Plausible Synthetic Route: A Modified Williamson Ether Synthesis Approach

A robust and widely applicable method for the synthesis of aryl ethers is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. A plausible two-step synthesis of this compound is outlined below, commencing with the commercially available 4-chloro-3-methylphenol. This proposed synthesis is based on established methodologies for the preparation of similar phenoxyacetic acids and their derivatives.[7]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Formation and Reduction 4-chloro-3-methylphenol 4-chloro-3-methylphenol Phenoxide_Intermediate Phenoxide Intermediate 4-chloro-3-methylphenol->Phenoxide_Intermediate Base (e.g., K2CO3) in Acetone Intermediate_Ester Ethyl 2-(4-chloro-3-methylphenoxy)acetate Phenoxide_Intermediate->Intermediate_Ester SN2 Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate_Ester Intermediate_Acid 2-(4-chloro-3-methylphenoxy)acetic acid Intermediate_Ester->Intermediate_Acid Hydrolysis (e.g., NaOH, then H+) Intermediate_Amide 2-(4-chloro-3-methylphenoxy)acetamide Intermediate_Acid->Intermediate_Amide Amidation (e.g., SOCl2, then NH3) Ammonia Ammonia Ammonia->Intermediate_Amide Final_Product This compound Intermediate_Amide->Final_Product Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

This protocol is adapted from the general principles of the Williamson ether synthesis.[8][9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.07 mol) of 4-chloro-3-methylphenol in 100 mL of anhydrous acetone.

  • Base Addition: Add 14.5 g (0.105 mol) of anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Alkylation: To the stirring suspension, add 12.3 g (0.074 mol) of ethyl bromoacetate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-chloro-3-methylphenoxy)acetate.

  • Hydrolysis: To the crude ester, add 100 mL of 10% aqueous sodium hydroxide solution and stir at 60-70 °C for 2 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(4-chloro-3-methylphenoxy)acetic acid will form.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

This protocol involves the conversion of the carboxylic acid to the primary amine via an amide intermediate.

  • Acid Chloride Formation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend 10.0 g (0.046 mol) of 2-(4-chloro-3-methylphenoxy)acetic acid in 100 mL of anhydrous dichloromethane. Add 6.6 g (0.055 mol) of thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained.

  • Amidation: Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate of the amide will form.

  • Isolation of Amide: Filter the precipitate, wash with cold water and diethyl ether, and dry to yield 2-(4-chloro-3-methylphenoxy)acetamide.

  • Reduction: In a separate flame-dried 500 mL round-bottom flask under an inert atmosphere, prepare a suspension of 3.5 g (0.092 mol) of lithium aluminum hydride (LiAlH4) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Add the dried 2-(4-chloro-3-methylphenoxy)acetamide portion-wise to the LiAlH4 suspension at 0 °C.

  • Reflux: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of 3.5 mL of water, 3.5 mL of 15% aqueous sodium hydroxide, and 10.5 mL of water.

  • Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Part 2: Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following section details the expected outcomes from various analytical techniques, based on the analysis of structurally similar compounds.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[10] The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar phenoxy and ethylamine structures.[11][12]

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d1HAr-H (adjacent to Cl)
~6.80d1HAr-H (adjacent to O)
~6.70dd1HAr-H
~4.05t2H-O-CH₂ -CH₂-NH₂
~3.05t2H-O-CH₂-CH₂ -NH₂
~2.30s3HAr-CH₃
~1.50br s2H-NH₂

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~156C -O (aromatic)
~135C -CH₃ (aromatic)
~130C -Cl (aromatic)
~128Ar-C H
~115Ar-C H
~113Ar-C H
~68-O-C H₂-
~42-C H₂-NH₂
~16-C H₃

The IR spectrum will provide information about the functional groups present in the molecule.[13][14]

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (primary amine)
2850-3000MediumC-H stretch (aliphatic and aromatic)
1500-1600StrongC=C stretch (aromatic ring)
1200-1250StrongC-O-C stretch (aryl ether)
1000-1100StrongC-N stretch
800-850StrongC-Cl stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[15][16][17]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 185, with an isotopic peak at m/z 187 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to a prominent fragment at m/z 30 ([CH₂NH₂]⁺).

    • Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to ions corresponding to the phenoxy radical cation or the ethylamine radical cation.

    • Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (M-15) may be observed.

MS_Fragmentation M+ [M]⁺˙ m/z 185/187 Fragment1 [CH₂NH₂]⁺ m/z 30 M+->Fragment1 α-cleavage Fragment2 [C₇H₆ClO]⁺ m/z 141/143 M+->Fragment2 Ether cleavage Fragment3 [M-CH₃]⁺ m/z 170/172 M+->Fragment3 Loss of CH₃

Caption: Predicted major fragmentation pathways for this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compound and for its quantification in various matrices.[18][19]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the target compound from potential impurities and starting materials. For the analysis of primary amines, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed to enhance fluorescence detection and sensitivity.[18][20][21]

Part 3: Potential Biological Activity and Future Directions

While no specific biological data for this compound has been reported, the broader class of phenoxyethylamine and related phenoxy derivatives has been investigated for various biological activities.

Derivatives of 2-(4-chloro-3-methylphenoxy)acetic acid have been synthesized and evaluated for their antimicrobial and anthelmintic activities.[7] Specifically, acetohydrazide derivatives have shown promising results. This suggests that the core 4-chloro-3-methylphenoxy moiety may contribute to these biological effects.

Furthermore, the phenoxyethylamine scaffold is known to interact with various biological targets. For instance, modifications of this scaffold have led to the development of selective agonists for dopamine D₂ receptors and antagonists for α₁D adrenoceptors.[1] This indicates that this compound could potentially modulate aminergic neurotransmitter systems.

Future research on this compound should focus on:

  • In vitro screening: Evaluating its activity against a panel of microbial strains and parasites.

  • Receptor binding assays: Investigating its affinity for dopamine, serotonin, and adrenergic receptors.

  • Cytotoxicity studies: Assessing its potential as an anticancer agent, given that some phenoxy derivatives have shown anti-proliferative effects.[1]

The synthesis and analytical methods outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, enabling further exploration of its biological potential.

References

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  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. [Link]

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  • Wikipedia. (2023, December 29). Williamson ether synthesis. [Link]

  • University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(10), 4492-4502. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • PubChem. (n.d.). Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-. National Center for Biotechnology Information. [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, W. T., Zhou, C. H., & Ji, Q. G. (2011). 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]-N-[2-(4-nitro-1H-imidazol-1-yl)ethyl]ethanamine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o491. [Link]

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  • SpectraBase. (n.d.). Ethanamine, 2-(4-chlorophenoxy)- [FTIR]. [Link]

  • SpectraBase. (n.d.). Ethanamine, 2-[4-chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]-. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. [Link]

  • SciELO. (n.d.). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). [Link]

  • PubChem. (n.d.). Ethanamine, N,N-diethyl-2-((4-methylphenyl)methoxy)-. National Center for Biotechnology Information. [Link]

  • TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Orlandini, S., Gotti, R., Furlanetto, S., Ghelardini, C., & Pinori, M. (2009). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 177-183. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • SpectraBase. (n.d.). 2-(4-Chlorophenoxy)thioacetamide [FTIR]. [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
  • ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. [Link]

  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

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An In-Depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-3-methylphenoxy)ethanamine is a substituted phenoxyethylamine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated and methylated phenol linked to an ethanamine moiety via an ether bond, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, potential applications, and safety considerations, with a particular emphasis on its commonly available hydrochloride salt. The hydrochloride salt of this compound is identified by the CAS number 1050161-21-1 .[1]

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for its application in research and development.

PropertyThis compound (Free Base - Predicted)This compound Hydrochloride[1]
Molecular Formula C₉H₁₂ClNOC₉H₁₃Cl₂NO
Molecular Weight 185.65 g/mol 222.11 g/mol
Appearance Likely an oil or low-melting solidSolid
Solubility Soluble in organic solventsSoluble in water and polar organic solvents
CAS Number Not readily available1050161-21-1

Structural Elucidation:

The structural confirmation of this compound and its derivatives relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methyl group, and the two methylene groups of the ethanamine side chain. ¹³C NMR would provide information on the number and types of carbon atoms present.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural verification.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the amine, the C-O-C stretch of the ether, and the aromatic C-H and C=C vibrations.

Synthesis of this compound

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3][4][5] This approach involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide.

Logical Workflow:

Williamson_Synthesis A 4-Chloro-3-methylphenol C 4-Chloro-3-methylphenoxide A->C Deprotonation B Base (e.g., NaOH, K2CO3) B->C E This compound C->E SN2 Reaction D 2-Haloethylamine or protected equivalent (e.g., 2-bromoethylamine hydrobromide, N-(2-chloroethyl)phthalimide) D->E F Deprotection (if necessary) E->F Final Product

Figure 1: Proposed Williamson ether synthesis for this compound.

Experimental Protocol (Hypothetical):

Step 1: Formation of the Phenoxide

  • In a round-bottom flask, dissolve 4-chloro-3-methylphenol (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium 4-chloro-3-methylphenoxide.

Step 2: Nucleophilic Substitution

  • To the phenoxide solution, add a solution of a suitable 2-aminoethyl halide derivative, such as N-(2-bromoethyl)phthalimide (1.1 equivalents). The use of a protected amine like a phthalimide prevents side reactions with the amine functionality.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide.

Step 3: Deprotection (Hydrazinolysis)

  • Dissolve the crude product from Step 2 in ethanol or methanol.

  • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture.

  • A precipitate of phthalhydrazide will form.

  • After cooling, acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

  • Filter the mixture and concentrate the filtrate. The crude this compound hydrochloride can then be purified by recrystallization.

Route 2: Reduction of (4-chloro-3-methylphenoxy)acetonitrile

An alternative approach involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine.

Logical Workflow:

Nitrile_Reduction A 4-Chloro-3-methylphenol C (4-chloro-3-methylphenoxy)acetonitrile A->C Williamson Ether Synthesis B Chloroacetonitrile B->C E This compound C->E Nitrile Reduction D Reducing Agent (e.g., LiAlH4, H2/Raney Ni) D->E

Figure 2: Proposed synthesis of this compound via nitrile reduction.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of (4-chloro-3-methylphenoxy)acetonitrile

  • Following a similar procedure to the Williamson ether synthesis (Route 1, Step 1), generate the potassium 4-chloro-3-methylphenoxide.

  • Add chloroacetonitrile (1.1 equivalents) to the phenoxide solution.[6]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, perform an aqueous workup to isolate the crude (4-chloro-3-methylphenoxy)acetonitrile, which can be purified by column chromatography or distillation.

Step 2: Reduction of the Nitrile

  • In a dry, inert atmosphere, carefully add a solution of (4-chloro-3-methylphenoxy)acetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents), in the same solvent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate can be collected by filtration and recrystallized.

Analytical Methodologies

The purity and identity of this compound can be assessed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of the hydrochloride salt.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 220-280 nm).

  • Temperature: Ambient or controlled (e.g., 30 °C).

This method would be suitable for assessing the purity of the compound and for quantifying it in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine, derivatization is generally required for successful GC-MS analysis to improve volatility and peak shape.[7][8]

  • Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form the corresponding amide.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the derivatized analyte.

  • Injection: Splitless or split injection depending on the concentration.

  • Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of phenoxyacetic acid derivatives and related structures have shown a range of biological activities, suggesting potential avenues for investigation.[9]

  • Antimicrobial Activity: Derivatives of 2-(4-chloro-3-methylphenoxy)acetic acid have been synthesized and evaluated for their antimicrobial properties.[10] This suggests that this compound could be a scaffold for the development of new antibacterial or antifungal agents.

  • Dopamine Receptor Ligands: Structurally similar compounds have been investigated as dopamine receptor ligands. The phenoxyethylamine moiety is a known pharmacophore for dopamine receptors, and substitutions on the phenyl ring can modulate affinity and selectivity for different receptor subtypes.

  • Herbicidal Activity: Phenoxyacetic acid derivatives are a well-known class of herbicides.[4] While the ethanamine derivative may have different properties, this historical context could inform investigations into its potential agrochemical applications.

Further research is required to fully elucidate the pharmacological profile and potential therapeutic or industrial applications of this compound.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[11][12]

Conclusion

This compound and its hydrochloride salt are compounds with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has outlined the probable synthetic routes based on well-established chemical principles, along with methods for its analysis and purification. The exploration of its biological activities, guided by the properties of structurally related molecules, may lead to the discovery of novel applications. As with any chemical substance, proper safety precautions must be observed during its handling and use.

References

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • LookChem. (n.d.). (4-chloro-3-methylphenoxy)acetonitrile. Retrieved from [Link]

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(10), 4492-4503.
  • Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464.
  • Gopishetty, S., et al. (2019). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 131, 110548.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Electronic Supplementary Information (ESI) Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

  • Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Taylor, R. D., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.
  • ResearchGate. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • MDPI. (2024). Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. Retrieved from [Link]

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"2-(4-chloro-3-methylphenoxy)ethanamine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth exploration of its molecular characteristics, synthesis, and analytical validation, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted phenoxyethylamine derivative. The core structure consists of a 4-chloro-3-methylphenol moiety linked to an ethanamine group via an ether bond. This structural arrangement makes it a primary amine and an aromatic ether.

Key Molecular and Physical Data

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1][2]
Exact Mass 185.061 Da[2]
InChIKey BDMIIOXQERVSLH-UHFFFAOYSA-N[2]
XLogP3 2.5[2]
PSA (Polar Surface Area) 35.2 Ų[2]
Synonyms This compound, 2-(4-chloro-3-methyl-phenoxy)ethanamine hydrochloride[2]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic and reliable method is ideal for forming the crucial ether linkage between the phenolic precursor and the aminoethyl sidechain. The rationale for this two-step approach is to first activate the phenol for nucleophilic attack and then introduce the protected amine group, followed by deprotection.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis A 4-Chloro-3-methylphenol C Sodium 4-chloro-3-methylphenoxide (Intermediate) A->C Deprotonation B Sodium Hydroxide (NaOH) B->C Base E Sodium 4-chloro-3-methylphenoxide D 2-Chloroethylamine HCl F This compound (Final Product) D->F E->F Nucleophilic Substitution (SN2)

Caption: Proposed Williamson ether synthesis for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Sodium 4-chloro-3-methylphenoxide (Intermediate)

  • In a well-ventilated fume hood, dissolve 1 equivalent of 4-chloro-3-methylphenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add 1.1 equivalents of a strong base, like sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0°C to control the exothermic reaction. The use of a strong base is critical to fully deprotonate the phenol, forming the highly nucleophilic phenoxide ion.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium 4-chloro-3-methylphenoxide intermediate.

Step 2: Synthesis of this compound

  • To the solution containing the phenoxide intermediate, add 1 equivalent of 2-chloroethylamine hydrochloride. The hydrochloride salt is often used for its stability, and the base from the previous step will neutralize it in situ to the free amine for the reaction.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction, where the phenoxide displaces the chloride ion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and perform an aqueous workup. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure this compound.

Analytical Characterization and Validation

Rigorous structural confirmation is essential. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Drawing from analyses of similar structures, the ¹H NMR spectrum is expected to show distinct signals.[3]

    • A triplet corresponding to the -CH₃ group on the aromatic ring.

    • Aromatic protons appearing as doublets and singlets in the aromatic region, characteristic of the substitution pattern.

    • Two triplets in the aliphatic region corresponding to the two -CH₂- groups of the ethanamine moiety (-O-CH₂-CH₂-NH₂).

    • A broad singlet for the -NH₂ protons, which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight (185.65 g/mol ), along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-O-C stretching for the ether linkage, and C-Cl stretching.

Research Applications and Context

While specific applications for this compound are not extensively documented in public literature, its core structure is of significant interest. The phenoxyethylamine scaffold is a common motif in pharmacologically active compounds and functional materials.[3] Derivatives of this class have been explored for various biological activities, and this compound serves as a valuable building block for creating more complex molecules in medicinal chemistry and materials science research.[3]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and safety goggles to prevent skin and eye contact.[2]

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated during cleanup.

General safety data sheets for structurally related amines and chlorinated compounds recommend similar precautions, emphasizing the need to avoid direct contact and inhalation.[4]

Conclusion

This technical guide provides a foundational understanding of this compound, from its fundamental properties to its synthesis and safe handling. The detailed protocols and mechanistic explanations are designed to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The self-validating nature of the described synthesis and analytical workflow ensures a high degree of confidence in the resulting material.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2794191, 2-(4-Chlorophenoxy)ethylamine. [Link]

  • 3M. Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. [Link]

  • Varshney, M. M., et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

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An In-depth Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern pharmacology is increasingly populated by nuanced molecular structures, each presenting unique opportunities and challenges. Aryloxyethanamine scaffolds, in particular, represent a versatile class of compounds with a broad spectrum of reported biological activities. This guide focuses on a specific, yet under-documented, member of this family: 2-(4-chloro-3-methylphenoxy)ethanamine and its hydrochloride salt. As a Senior Application Scientist, the intent of this document is not merely to collate disparate data points, but to construct a foundational understanding of this molecule. We will delve into its chemical identity, plausible synthetic routes, and predicted physicochemical and spectroscopic characteristics. Furthermore, by examining the bioactivity of structurally related analogues, we will contextualize the potential pharmacological and toxicological profiles of this compound. This guide is designed to be a self-validating resource, grounding its assertions in established chemical principles and authoritative literature, thereby empowering researchers to make informed decisions in their investigative pursuits.

Molecular Identity and Physicochemical Landscape

The foundational step in evaluating any compound is to establish its precise chemical identity and understand its fundamental physical properties. These parameters govern its behavior in both chemical and biological systems.

Chemical Structure and Identification

This compound hydrochloride is the salt form of the primary amine this compound. The hydrochloride salt is generally preferred in research and development settings due to its increased stability and solubility in aqueous media.

  • Chemical Name: this compound hydrochloride

  • Synonyms: 2-(4-chloro-3-methyl-phenoxy)-ethylamine hydrochloride

  • Molecular Formula: C₉H₁₃Cl₂NO[1]

  • Molecular Weight: 222.11 g/mol [1]

  • CAS Numbers:

    • Hydrochloride Salt: 1050161-21-1, 1354952-69-4[1][2]

    • Free Base: 50912-66-8

  • InChI Key (Free Base): XRNJQYPOXIRDCV-UHFFFAOYSA-N

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Atom nodes N [label="NH2", pos="2.5,0.5!"]; C1 [label="CH2", pos="1.5,0!"]; C2 [label="CH2", pos="0.5,0.5!"]; O [label="O", pos="-0.5,0!"]; C_ring1 [label="C", pos="-1.5,0.5!"]; C_ring2 [label="C", pos="-2.5,0!"]; C_ring3 [label="C", pos="-2.5,-1!"]; C_ring4 [label="C", pos="-1.5,-1.5!"]; C_ring5 [label="C", pos="-0.5,-1!"]; C_ring6 [label="C", pos="-0.5,-0.5!"]; // This is C_ring1 Cl [label="Cl", pos="-3.5,-1.5!"]; CH3 [label="CH3", pos="-3.5,0.5!"]; H_ring1 [label="H", pos="-1.5,1.5!"]; H_ring2 [label="H", pos="-0.5,-2!"]; H_ring3 [label="H", pos="0.5,-1.5!"];

// Aromatic ring bonds C_ring1 -- C_ring2; C_ring2 -- C_ring3; C_ring3 -- C_ring4; C_ring4 -- C_ring5; C_ring5 -- C_ring1; // Closing the ring

// Substituent bonds O -- C_ring1; C2 -- O; C1 -- C2; N -- C1; Cl -- C_ring4; CH3 -- C_ring2;

// Aromatic hydrogens (for clarity, not all shown) // C_ring1 -- H_ring1; // C_ring5 -- H_ring2; // C_ring6 -- H_ring3; } caption: "Chemical Structure of this compound"

Physicochemical Properties
PropertyPredicted Value / InformationRationale / Comparative Data
Appearance White to off-white solidTypical appearance for hydrochloride salts of amines.
Melting Point Not available. Likely >200 °C.The related compound bis(2-chloroethyl)amine hydrochloride has a melting point of 212-214 °C. Amine salts generally have high melting points.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa (of conjugate acid) ~9-10The pKa of the ammonium group in similar primary ethanamines is typically in this range, indicating it is protonated at physiological pH.
XLogP3 ~2.5-3.0The XLogP3 of 2-(4-chlorophenoxy)ethanamine is 1.6[3]. The addition of a methyl group is expected to increase lipophilicity.
Storage Store at room temperature under an inert atmosphere.[1]As a primary amine, it may be susceptible to oxidation and reaction with atmospheric carbon dioxide over time.

Synthesis and Characterization

A robust and reproducible synthesis is paramount for any chemical entity intended for research. While a specific protocol for this compound hydrochloride is not published, a logical synthetic pathway can be proposed based on established organic chemistry principles and literature precedents for similar molecules[4][5].

Proposed Synthesis Pathway

A plausible two-step synthesis starting from 4-chloro-3-methylphenol is outlined below. This approach involves an initial etherification followed by a conversion of a nitrile to the desired primary amine.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 4-Chloro-3-methylphenol C 2-(4-chloro-3-methylphenoxy)acetonitrile A->C K2CO3, Acetone, Reflux B Chloroacetonitrile B->C D This compound (Free Base) C->D LiAlH4, THF or H2, Raney Ni E This compound hydrochloride D->E HCl in Ether

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetonitrile

  • To a solution of 4-chloro-3-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the nitrile intermediate.

Step 2: Synthesis of this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a solution of 2-(4-chloro-3-methylphenoxy)acetonitrile (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux until the nitrile is consumed (monitor by TLC or IR spectroscopy for the disappearance of the -C≡N stretch).

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the filtrate to obtain the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on standard spectroscopic techniques. The expected data is as follows:

  • ¹H NMR:

    • Aromatic protons: Signals in the range of δ 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • -O-CH₂- protons: A triplet around δ 4.1-4.3 ppm.

    • -CH₂-N- protons: A triplet around δ 3.1-3.3 ppm.

    • -CH₃ protons: A singlet around δ 2.3-2.4 ppm.

    • -NH₃⁺ protons: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

    • Note: The ¹H NMR spectrum of the related precursor 2-chloroethylamine hydrochloride shows signals at approximately 3.89 and 3.43 ppm in D₂O[6].

  • ¹³C NMR:

    • Aromatic carbons: Signals in the δ 110-160 ppm range.

    • -O-CH₂- carbon: Signal around δ 65-70 ppm.

    • -CH₂-N- carbon: Signal around δ 40-45 ppm.

    • -CH₃ carbon: Signal around δ 15-20 ppm.

  • IR Spectroscopy:

    • N-H stretching (amine salt): Broad absorption in the 2400-3200 cm⁻¹ region.

    • C-O-C stretching (ether): Strong absorption around 1200-1250 cm⁻¹.

    • C-Cl stretching: Absorption in the 1000-1100 cm⁻¹ region.

    • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ for the free base at m/z corresponding to C₉H₁₂ClNO + H⁺ (approximately 186.06).

Potential Pharmacological and Toxicological Profile

Direct pharmacological and toxicological data for this compound hydrochloride is absent from the public domain. However, by examining the biological activities of structurally similar compounds, we can infer potential areas of interest and concern.

Inferred Pharmacological Activity

The aryloxyalkylamine scaffold is a privileged structure in medicinal chemistry. Depending on the substitutions, related compounds have shown a variety of biological effects:

  • Antiarrhythmic and Cardiovascular Effects: Aryloxypropanolamines are a well-known class of beta-blockers. A study on novel (aryloxy)propanolamines demonstrated both class II (beta-blocking) and class III (potassium channel blocking) antiarrhythmic activity[7]. The structural similarity suggests that this compound could be investigated for cardiovascular effects.

  • Antimicrobial Activity: Research into 1,3-bis(aryloxy)propan-2-amines has revealed antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[8]. Another study on derivatives of 2-(4-chloro-3-methylphenoxy) acetohydrazide showed antibacterial and anthelmintic properties[4]. This suggests a potential avenue for antimicrobial research.

  • Plant Growth Regulation: Certain aryloxyacetic acid derivatives are known herbicides. Interestingly, related 2-aryloxyacetylamino-2-deoxy-D-glucoses have shown plant growth-regulating activities[9], and aryloxy- and arylaminopropanehydrazides have demonstrated a stimulating effect on plant growth[10].

dot digraph "Pharmacological_Context" { graph [layout=neato, model=shortpath, start=T]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

T [label="this compound", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Aryloxypropanolamines", pos="-3,2!"]; B [label="1,3-Bis(aryloxy)propan-2-amines", pos="3,2!"]; C [label="Aryloxyacetylamino derivatives", pos="0,-3!"];

A_act [label="Antiarrhythmic (β-blockers)", pos="-3,0.5!", shape=none, fontcolor="#34A853"]; B_act [label="Antibacterial (Gram+)", pos="3,0.5!", shape=none, fontcolor="#EA4335"]; C_act [label="Plant Growth Regulation", pos="0,-4.5!", shape=none, fontcolor="#FBBC05"];

T -- A [label="Structural Analogy"]; T -- B [label="Structural Analogy"]; T -- C [label="Structural Analogy"]; A -> A_act [style=dashed]; B -> B_act [style=dashed]; C -> C_act [style=dashed]; } caption: "Inferred Bio-activities from Structural Analogues"

Toxicological and Safety Considerations

As with any novel chemical entity, a thorough evaluation of its toxicological profile is essential.

  • General Hazards: A supplier's safety information indicates that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332)[1]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Inferred Toxicity: The safety data sheet for the related compound bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard analogue, indicates it causes severe skin burns and eye damage and may cause irreversible mutations. While this compound does not possess the bis(2-chloroethyl) moiety responsible for the alkylating properties of nitrogen mustards, caution is warranted due to the presence of the chloro-substituent on the aromatic ring. Halogenated aromatic compounds can have complex toxicological profiles. A comprehensive safety evaluation, including assessments for genotoxicity, is recommended for any further development.

Proposed Analytical Methodology

The development of a robust analytical method is critical for ensuring the purity, stability, and quantification of the compound in various matrices.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would be the method of choice for the analysis of this polar, non-volatile compound.

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Stationary Phase: A C18 or C8 column would be a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection:

    • UV-Vis: The aromatic ring should provide sufficient chromophore for detection, likely in the 220-280 nm range.

    • Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS or LC-MS/MS would be ideal. Electrospray ionization (ESI) in positive mode would be effective for this primary amine.

Method Validation Parameters

A comprehensive method validation should be performed according to ICH guidelines, including:

  • Specificity: Demonstrating that the signal is from the analyte and not from impurities, degradation products, or matrix components.

  • Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Assessing the closeness of the measured value to the true value.

  • Precision: Evaluating the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Conclusion and Future Directions

This compound hydrochloride is a compound with a well-defined structure but a largely unexplored scientific profile. This guide has established its fundamental chemical identity and proposed a viable synthetic route and analytical framework. The analysis of its structural analogues suggests that its biological activity could lie in the cardiovascular or antimicrobial domains, warranting further investigation. However, the lack of concrete experimental data necessitates a cautious and systematic approach. Future research should focus on executing the proposed synthesis, thoroughly characterizing the compound using modern spectroscopic methods, and undertaking a systematic screening program to elucidate its pharmacological and toxicological properties. This foundational work will be critical in determining the ultimate scientific and therapeutic value of this intriguing molecule.

References

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  • PubMed. (2003). Analysis of alcohol ethoxylates and alkylamine ethoxylates in agricultural soils using pressurised liquid extraction and liquid chromatography-mass spectrometry. National Center for Biotechnology Information.

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Leveraging 2-(4-chloro-3-methylphenoxy)ethanamine as a Scaffold for Novel Chemoproteomic Probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: The Imperative for Novel Chemical Tools in Proteomics

In the post-genomic era, understanding protein function on a global scale—chemoproteomics—has become central to unraveling complex biology and accelerating drug discovery.[1][2] Success in this field is critically dependent on the development of sophisticated chemical probes capable of capturing protein interactions within their native cellular environment.[2][3] While established reagents have paved the way, the vast and largely unexplored landscape of the proteome demands a continuous expansion of our chemical toolkit.

This guide introduces 2-(4-chloro-3-methylphenoxy)ethanamine as a versatile and unexploited chemical scaffold for the development of next-generation chemoproteomic probes. To date, this compound has not been utilized in published proteomics research. This document, therefore, serves as both a conceptual framework and a practical guide for its derivatization and application in target identification and validation workflows. We will move beyond mere protocol recitation to explain the causal logic behind each experimental step, empowering researchers to adapt and innovate.

Part 1: Molecular Deconstruction & Strategic Potential

The untapped potential of this compound lies in its distinct chemical architecture. Understanding this structure is paramount to designing effective proteomics tools.[4]

Chemical Structure:

  • Core Scaffold: Phenoxy ethanamine[5]

  • Molecular Formula: C9H12ClNO[6]

  • Molecular Weight: 185.65 g/mol [6]

FeatureChemical MoietyStrategic Significance in Probe Design
Reactive Handle Primary Amine (-NH2)The ethanamine moiety provides a nucleophilic primary amine, which is an ideal and versatile reaction site for covalently attaching other essential components of a chemical probe, such as reporter tags (e.g., biotin) or photoreactive cross-linking groups.[4]
Recognition Element 4-chloro-3-methylphenoxy GroupThis substituted aromatic ring serves as the "ligand" or "bait." Its specific pattern of chlorination and methylation creates a unique electronic and steric profile that can mediate selective, non-covalent interactions with protein binding pockets through hydrophobic, van der Waals, or halogen bonding interactions. This moiety is the foundation for targeting previously "undruggable" proteins.
Ether Linkage -O-The ether bond provides rotational flexibility, allowing the phenoxy recognition element to orient itself optimally within a protein binding site to maximize affinity.

The central hypothesis is that the 4-chloro-3-methylphenoxy group can act as a fragment-like ligand to engage novel protein targets. The primary amine provides a straightforward chemical handle to convert this "binder" into a fully functional, multi-modal probe for Affinity-Based Protein Profiling (ABPP) .[7][8]

Part 2: Designing a Trifunctional Photo-Affinity Probe

To harness the potential of this scaffold, we propose its conversion into a trifunctional chemoproteomic probe. This design is modular and incorporates the three essential elements of a modern probe: a recognition element, a reactive group, and a reporter group.[1][9]

  • Recognition Ligand: The parent 2-(4-chloro-3-methylphenoxy) group.

  • Photoreactive Group: A diazirine moiety for UV-light-induced covalent cross-linking to the target protein. Diazirines are favored for their small size and the highly reactive, non-specific carbene intermediate they form upon photoactivation, which can insert into nearby C-H or N-H bonds within the binding site.[7][10]

  • Reporter Tag: A biotin molecule for selective enrichment of cross-linked proteins using streptavidin affinity chromatography.[11][12]

The proposed synthetic strategy involves coupling the primary amine of the parent compound to a linker containing both a diazirine and a biotin tag.

Conceptual Workflow for Target Identification

The following diagram illustrates the proposed workflow for utilizing the newly designed probe to identify protein targets in a complex biological sample, such as a cell lysate.[10][13]

G cluster_prep Probe Synthesis & Sample Prep cluster_exp Core Experiment cluster_analysis Proteomic Analysis start Start with 2-(4-chloro-3-methyl phenoxy)ethanamine synth Synthesize Trifunctional Probe (Biotin-Linker-Diazirine) start->synth lysate Prepare Cell Lysate (Proteome Source) incubate 1. Incubate Probe with Lysate (Non-covalent Binding) synth->incubate lysate->incubate uv 2. UV Irradiation (350 nm) (Covalent Cross-linking) incubate->uv pulldown 3. Streptavidin Bead Pulldown (Enrichment of Biotinylated Proteins) uv->pulldown digest 4. On-Bead Tryptic Digestion pulldown->digest lcms 5. LC-MS/MS Analysis (Peptide Identification) digest->lcms data 6. Data Analysis (Identify Enriched Proteins) lcms->data

Caption: Proposed workflow for Photo-Affinity Labeling (PAL).

Part 3: Field-Proven Methodologies & Protocols

The trustworthiness of any novel probe is established through rigorous, well-controlled experiments.[14] The following protocols are adapted from gold-standard methodologies in chemoproteomics and should be performed with appropriate negative and competitive controls.

Protocol 1: Photo-Affinity Labeling (PAL) in Cell Lysate

This protocol details the core experiment to covalently capture protein targets.[10][15]

A. Reagents & Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • NaCl (150 mM)

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Synthesized trifunctional probe (dissolved in DMSO)

  • Parent compound this compound (for competition assay)

  • Streptavidin-coated magnetic beads (e.g., Dynabeads™)[16]

  • UV cross-linking apparatus (e.g., Rayonet reactor with 350 nm bulbs)[14]

B. Procedure:

  • Lysate Preparation: Harvest cultured cells and lyse in ice-cold lysis buffer (HEPES, NaCl, Protease Inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Labeling Reactions (Analytical Scale): In separate microcentrifuge tubes, set up the following reactions on ice (50 µL total volume):

    • Test Condition: 1 mg/mL cell lysate + 10 µM trifunctional probe.

    • Competition Control: 1 mg/mL cell lysate + 10 µM trifunctional probe + 500 µM parent compound (pre-incubated for 30 min).

    • No UV Control: 1 mg/mL cell lysate + 10 µM trifunctional probe (keep in dark).

  • Incubation: Incubate all tubes for 1 hour at 4°C on a rotator to allow the probe to bind to its targets.

  • UV Cross-linking: Place the open tubes on ice in the UV reactor. Irradiate with 350 nm UV light for 10-15 minutes.[14] The "No UV Control" tube should be wrapped in foil.

  • Enrichment: Add 25 µL of pre-washed streptavidin magnetic beads to each tube. Incubate for 1 hour at 4°C on a rotator to capture biotinylated proteins.[17]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:

    • 2x with 1% SDS in PBS

    • 2x with 8M Urea in PBS

    • 3x with PBS[18]

Protocol 2: On-Bead Digestion for Mass Spectrometry

This protocol prepares the enriched proteins for identification by LC-MS/MS, minimizing sample loss and contamination.[16][19][20][21][22]

A. Reagents & Materials:

  • Ammonium Bicarbonate (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade (e.g., Promega)

  • Formic Acid (FA)

  • C18 desalting tips (e.g., ZipTip)

B. Procedure:

  • Resuspension: After the final wash from Protocol 1, resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add 1 µg of MS-grade trypsin to the bead slurry. Incubate overnight at 37°C with gentle shaking.

  • Peptide Elution: Pellet the beads with a magnetic stand and transfer the supernatant (containing the peptides) to a new tube.

  • Acidification: Acidify the peptide solution with formic acid to a final concentration of 0.1% to inactivate the trypsin.

  • Desalting: Desalt and concentrate the peptides using a C18 tip according to the manufacturer's protocol. The sample is now ready for LC-MS/MS analysis.

Part 4: Data Analysis & Target Validation

The final and most critical step is to distinguish true targets from background binders. This is achieved by comparing the relative abundance of proteins identified in the different experimental conditions.

Quantitative Data Interpretation

A label-free quantification (LFQ) approach is recommended. The expected outcome is summarized below.

Protein IDLFQ Intensity (Test)LFQ Intensity (Competition)LFQ Intensity (No UV)Fold Enrichment (Test/Competition)Validation Status
Protein X 1.0 x 10⁸5.0 x 10⁵4.5 x 10⁵200 High-Confidence Hit
Protein Y 8.0 x 10⁷7.5 x 10⁷6.0 x 10⁵1.07Background Binder
Protein Z 9.0 x 10⁵8.5 x 10⁵8.8 x 10⁵1.06Background Binder

Criteria for a High-Confidence Hit:

  • High signal in the "Test" condition.

  • Significantly reduced signal (>10-fold) in the "Competition Control," indicating specific binding at the phenoxy-moiety recognition site.

  • Low to no signal in the "No UV Control," confirming that enrichment is dependent on covalent cross-linking.

Logical Pathway for Hit Validation

The process from initial screening to a validated target follows a logical cascade.

G A Primary Screen: PAL-MS with Trifunctional Probe B Data Analysis: Identify Competitively Enriched Proteins A->B LFQ Data C Secondary Validation: Orthogonal Assays B->C Candidate List D Cellular Target Engagement: Competitive Profiling in Live Cells C->D Confirmed Binders E Functional Validation: Phenotypic Rescue or Cellular Assays D->E Confirmed Cellular Targets F Validated Target E->F

Caption: Hit validation cascade from primary screen to functional confirmation.

Conclusion and Future Outlook

This guide has presented a comprehensive, albeit prospective, framework for the application of This compound in proteomics research. By leveraging its unique chemical structure as a starting point for a sophisticated photo-affinity probe, researchers are equipped to explore new avenues of protein-small molecule interactions. The methodologies detailed herein are built upon established, robust principles of chemoproteomics, ensuring a high degree of scientific integrity. The successful implementation of this strategy promises to uncover novel protein targets, elucidate drug mechanisms, and ultimately contribute to the development of next-generation therapeutics.

References

  • Dynabead G IP on bead digest protocol for Mass Spectrometry. UWPR. [Link]

  • On-bead digest protocol for mass spectrometry following immunoprecipitation with Nano-Traps. ChromoTek. [Link]

  • On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis. ChromoTek. [Link]

  • New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Biotech Support Group. [Link]

  • On-bead Tryptic Digetion Protocol. Michigan State University, Proteomics Core Facility. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]

  • A simple photo-affinity labeling protocol. Chemical Communications (RSC Publishing). [Link]

  • General workflow of the activity-based protein profiling (ABPP) method. ResearchGate. [Link]

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  • Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Bio-protocol. [Link]

  • Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics. Cancer Genomics & Proteomics. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC - PubMed Central. [Link]

  • Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. PubMed. [Link]

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  • Overview of the streptavidin pulldown procedure. ResearchGate. [Link]

  • Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. PMC - NIH. [Link]

  • Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Nucleic Acids Research | Oxford Academic. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. [Link]

  • Chemoproteomics. Wikipedia. [Link]

  • How chemoproteomics can enable drug discovery and development. PMC - NIH. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

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  • A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]

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Potential Biological Activities of 2-(4-chloro-3-methylphenoxy)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 2-(4-chloro-3-methylphenoxy)ethanamine. While direct experimental data on this specific molecule is limited, its structural similarity to well-characterized pharmacophores, notably the phenoxy and ethanamine moieties, provides a strong foundation for predicting its bioactivity. This document synthesizes information from related compounds, including its precursor 4-chloro-3-methylphenol and various phenoxyacetamide derivatives, to propose potential therapeutic and antimicrobial applications. Herein, we delineate a series of recommended experimental workflows, complete with detailed protocols and validation systems, to systematically investigate these hypothesized activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the initial exploration and characterization of this compound.

Introduction: Unveiling a Molecule of Interest

This compound is a unique molecule that combines the structural features of a substituted phenol and an ethanamine side chain. Its core structure is derived from 4-chloro-3-methylphenol (p-chloro-m-cresol), a well-established antiseptic and disinfectant with broad-spectrum antimicrobial properties.[1][2][3] The addition of an ethanamine tail to the phenoxy core introduces a primary amine group, a common feature in many biologically active compounds that can influence pharmacokinetic properties and target interactions.[4] This structural modification suggests that this compound may possess a distinct and potentially more nuanced biological activity profile compared to its precursor.

The phenoxyethylamine scaffold is present in a variety of pharmacologically active agents, hinting at a broad range of potential applications.[4][5] Furthermore, derivatives of the closely related phenoxyacetamide structure have been investigated for diverse therapeutic effects, including anticancer and enzyme inhibition activities.[6][7][8] This guide will, therefore, focus on two primary areas of potential biological activity for this compound: antimicrobial effects and its potential as a modulator of specific enzyme systems.

Proposed Biological Activities and Investigative Workflows

Based on a thorough analysis of its structural components and the known activities of related compounds, we propose the following potential biological activities for this compound:

  • Broad-Spectrum Antimicrobial and Antifungal Activity: Inherited from its 4-chloro-3-methylphenol precursor.

  • Enzyme Inhibition: Targeting enzymes where phenoxy-containing ligands have shown promise.

The following sections provide detailed experimental workflows to investigate these hypotheses.

Assessment of Antimicrobial and Antifungal Potential

The potent antimicrobial and antifungal properties of 4-chloro-3-methylphenol are well-documented.[2][3][9] It is plausible that this compound retains or even exhibits enhanced activity due to the modified side chain, which could alter its interaction with microbial cell membranes or intracellular targets.

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_controls Controls start Synthesize & Purify This compound stock Prepare Stock Solution (e.g., in DMSO) start->stock mic Broth Microdilution for MIC (Bacteria & Fungi) stock->mic Serial Dilution agar Agar Disk Diffusion stock->agar Apply to Disks mbc Subculture for MBC/MFC mic->mbc Determine Viability positive Positive Controls (e.g., Ciprofloxacin, Griseofulvin) positive->mic positive->agar negative Negative Control (Vehicle - DMSO) negative->mic negative->agar

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Microbial Inoculum:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) to mid-log phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the inoculum density to a final concentration of approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi in the wells of a 96-well microtiter plate.

  • Preparation of Compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Controls:

    • Positive Control: Include wells with a standard antibiotic (e.g., ciprofloxacin for bacteria) or antifungal (e.g., griseofulvin for fungi) with a known MIC.[10]

    • Negative Control: Include wells with the vehicle (e.g., DMSO) at the highest concentration used for the test compound to ensure it does not inhibit microbial growth.

    • Sterility Control: Include wells with broth medium only to check for contamination.

    • Growth Control: Include wells with the microbial inoculum and broth only.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the assay conditions are suitable for detecting antimicrobial activity, while the negative control confirms that the vehicle is not responsible for any observed effects.

  • The growth control validates the viability of the microbial inoculum.

  • This systematic approach allows for a reliable and reproducible determination of the compound's antimicrobial potency.

Investigation of Enzyme Inhibitory Potential

The phenoxyacetamide scaffold has been identified as a potential inhibitor of enzymes such as DOT1L, a histone methyltransferase implicated in certain types of leukemia.[6] Given the structural similarities, this compound could be explored as a potential inhibitor of various enzymes. A logical starting point would be to screen it against a panel of kinases, as many kinase inhibitors possess a similar core structure.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_screening Screening & Validation start Synthesize & Purify This compound stock Prepare Stock Solution (e.g., in DMSO) start->stock primary_screen Primary Screen (Kinase Panel at a Single Concentration) stock->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (Determine IC50) hit_id->dose_response mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) dose_response->mechanism

Caption: Workflow for kinase inhibition profiling.

  • Primary Screen:

    • Screen this compound at a single, high concentration (e.g., 10 µM) against a diverse panel of kinases.

    • The assay measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

  • Hit Identification and Confirmation:

    • Identify "hits" as compounds that cause a significant inhibition (e.g., >50%) of kinase activity.

    • Re-test the hits to confirm their activity.

  • Dose-Response and IC50 Determination:

    • For confirmed hits, perform a dose-response assay with a serial dilution of the compound (e.g., 100 µM to 1 nM).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Mechanism of Action Studies (for potent inhibitors):

    • Conduct enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • The primary screen acts as a broad survey to identify potential targets.

  • The dose-response assay validates the initial hit and provides a quantitative measure of potency (IC50).

  • Mechanism of action studies provide a deeper understanding of how the compound interacts with its target, which is crucial for lead optimization in drug discovery.

Data Presentation

Should the proposed experiments yield quantitative data, it is recommended to present it in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound and Control Compounds

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
This compoundTBDTBDTBD
CiprofloxacinKnown ValueKnown ValueN/A
GriseofulvinN/AN/AKnown Value

TBD: To Be Determined

Table 2: Hypothetical Kinase Inhibition Data for this compound

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase ATBDTBD
Kinase BTBDTBD
Kinase CTBDTBD

TBD: To Be Determined

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for significant biological activity. The experimental frameworks outlined in this guide provide a robust starting point for a comprehensive investigation into its antimicrobial and enzyme-inhibitory properties. The systematic, hypothesis-driven approach, incorporating self-validating protocols, will ensure the generation of high-quality, reliable data. Future research should focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs of this compound to optimize its potency and selectivity for identified biological targets. Toxicological evaluation will also be a critical next step in assessing its potential for therapeutic development.[11]

References

  • New generation dopaminergic agents. 2.
  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides.
  • The Chemistry and Applications of 4-Chloro-3-methylphenol (PCMC): A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-chloro-3-methyl-phenol.
  • 4-Chloro-3-methylphenol. ChemicalBook.
  • p-Chlorocresol. Wikipedia.
  • Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simul
  • 3,4,5-Trimethoxyphenoxyethylamine. Wikipedia.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. PMC - NIH.
  • Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
  • 2-(4-Ethylphenoxy)ethanamine. Benchchem.
  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC - NIH.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

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A Technical Guide to 2-(4-chloro-3-methylphenoxy)ethanamine as a Precursor for Novel Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutics for neurological and psychiatric disorders necessitates the exploration of new chemical scaffolds that can be elaborated into selective and potent dopamine receptor ligands. This technical guide presents a comprehensive framework for utilizing 2-(4-chloro-3-methylphenoxy)ethanamine as a foundational precursor for the synthesis and evaluation of a new class of dopaminergic agents. While this specific molecule is not an established dopamine receptor ligand, its inherent phenoxyethanamine core structure is a well-recognized pharmacophore in numerous known dopaminergic compounds. This document provides a scientifically grounded rationale for its selection, detailed synthetic strategies for its derivatization, and robust, step-by-step protocols for the in-vitro pharmacological characterization of the resulting compounds. The target audience for this guide includes medicinal chemists, pharmacologists, and drug development professionals actively engaged in the discovery of next-generation central nervous system (CNS) therapeutics.

Part 1: The Strategic Foundation: Why this compound?

The Enduring Therapeutic Relevance of Dopamine Receptors

The dopamine receptor family, comprising five subtypes (D1-D5), represents a cornerstone of CNS drug discovery. These G-protein coupled receptors (GPCRs) are integral to the regulation of motor function, cognition, motivation, and reward.[1] Consequently, their dysregulation is implicated in a spectrum of disorders, including Parkinson's disease, schizophrenia, depression, and substance use disorders.[2] The development of subtype-selective ligands that can precisely modulate dopaminergic signaling pathways continues to be a paramount objective in medicinal chemistry, offering the promise of enhanced therapeutic efficacy with reduced side-effect profiles.[1][2]

The Phenoxyethanamine Scaffold: A Privileged Motif in Dopaminergic Ligand Design

A survey of known dopamine receptor ligands reveals the recurrence of the phenoxyethanamine motif. This structural element provides a versatile framework that can be chemically modified to achieve desired affinities and selectivities for various dopamine receptor subtypes. The strategic placement of substituents on both the aromatic ring and the terminal amine allows for the fine-tuning of physicochemical properties and interactions with the receptor binding pocket.

Rationale for the Selection of this compound as a Precursor

The choice of this compound as a starting material is predicated on a logical, structure-based design hypothesis. The core structure provides the essential phenoxyethanamine backbone. The chloro and methyl substituents on the phenyl ring offer distinct electronic and steric features that can influence receptor interactions and metabolic stability. Most importantly, the primary amine serves as a crucial handle for chemical elaboration, enabling the introduction of a diverse array of substituents to probe the structure-activity relationships (SAR) at the dopamine receptors. The overarching strategy is to leverage this precursor to generate a library of N-substituted derivatives for subsequent pharmacological evaluation.

Part 2: From Precursor to Potential Ligands: A Synthetic Roadmap

Synthetic Strategy: The Power of N-Substitution

The primary amine of this compound is the focal point for derivatization. N-substitution is a well-established strategy in dopamine ligand development, as the nature of the substituent can profoundly impact receptor affinity and selectivity.[3] Two robust and versatile synthetic methodologies are proposed: reductive amination for N-alkylation and Buchwald-Hartwig amination for N-arylation.

G cluster_0 Synthetic Pathways precursor This compound reductive_amination Reductive Amination precursor->reductive_amination Aldehyde/Ketone, NaBH(OAc)3 buchwald_hartwig Buchwald-Hartwig Amination precursor->buchwald_hartwig Aryl Halide, Pd Catalyst, Base n_alkylated N-Alkylated Derivatives reductive_amination->n_alkylated n_arylated N-Arylated Derivatives buchwald_hartwig->n_arylated library Diverse Ligand Library n_alkylated->library n_arylated->library

Caption: Proposed synthetic routes from the precursor.

Detailed Experimental Protocol: Reductive Amination for N-Alkylation

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is particularly well-suited for generating libraries of secondary and tertiary amines.[4][5]

Objective: To synthesize a series of N-alkyl derivatives of this compound.

Materials:

  • This compound

  • A variety of aldehydes or ketones (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Purification and Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized derivatives. The disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced alkyl or aryl group will be indicative of a successful reaction.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.[8][9]

Part 3: In-Vitro Pharmacological Profiling

Objective: Unveiling Dopaminergic Activity

The synthesized library of compounds will be subjected to a series of in-vitro assays to determine their affinity for dopamine receptors and to characterize their functional activity as agonists, antagonists, or partial agonists.

G cluster_1 Pharmacological Evaluation Workflow library Synthesized Ligand Library binding_assay Radioligand Binding Assay library->binding_assay functional_assay Functional Assays library->functional_assay affinity Determine Affinity (Ki) binding_assay->affinity functionality Determine Functionality (EC50, Emax) functional_assay->functionality sar Structure-Activity Relationship (SAR) Analysis affinity->sar functionality->sar

Caption: Workflow for in-vitro pharmacological evaluation.

Protocol 1: Dopamine Receptor Binding Assays

Principle: Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[10][11]

Materials:

  • Membrane preparations from cells stably expressing human dopamine receptor subtypes (e.g., D₁, D₂, D₃).[2][12]

  • Radioligands (e.g., [³H]SCH23390 for D₁-like, [³H]Spiperone for D₂-like receptors).[13]

  • Test compounds (synthesized derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[13]

  • Non-specific binding determinator (e.g., 10 µM haloperidol for D₂-like receptors).

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled, potent antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis: The data are used to generate competition curves, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol 2: Dopamine D2-like Receptor Functional Assay (GTPγS Binding)

Principle: For Gi/o-coupled receptors like the D₂-like family, agonist binding facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit as a direct measure of receptor activation.[1][14][15]

Materials:

  • Membrane preparations from cells expressing the D₂-like receptor of interest.

  • [³⁵S]GTPγS

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filter plates.

Procedure:

  • Pre-incubate the receptor membranes with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubate at 30°C for 60 minutes.

  • Measure the amount of [³⁵S]GTPγS incorporated, either by filtration or using a SPA-based method.[16]

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (potency) and Emax (efficacy) of the compound. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist.

Protocol 3: Dopamine D1-like Receptor Functional Assay (cAMP Accumulation)

Principle: D₁-like receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This assay measures the intracellular accumulation of cAMP in response to receptor stimulation.[17][18][19]

Materials:

  • Whole cells expressing the D₁-like receptor of interest.

  • Test compounds

  • Forskolin (to stimulate basal cAMP levels for antagonist testing).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[17][20]

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist testing).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

Data Analysis: Similar to the GTPγS assay, dose-response curves are constructed to determine the EC₅₀ and Emax values, thereby characterizing the functional activity of the compounds at D₁-like receptors.

Part 4: Interpreting the Data and Charting the Path Forward

Structure-Activity Relationship (SAR) Analysis

The collective data from the binding and functional assays will enable the elucidation of the structure-activity relationships for the newly synthesized series of compounds.

Quantitative Data Summary:

Compound IDN-SubstituentD₂ Ki (nM)D₃ Ki (nM)D₂ EC₅₀ (nM)D₂ Emax (%)
Precursor -H>10,000>10,000N/AN/A
Derivative 1 -CH₃DataDataDataData
Derivative 2 -CH₂PhDataDataDataData
... ...............

By analyzing how changes in the N-substituent affect affinity and functional activity, key insights can be gained into the structural requirements for potent and selective interaction with dopamine receptors. For example, the data may reveal a preference for bulky, lipophilic, or hydrogen-bond donating/accepting groups at the nitrogen terminus.

Lead Optimization Strategies

Initial hits from the primary screen can be selected for further lead optimization. This may involve:

  • Fine-tuning the N-substituent: Exploring a wider range of alkyl and aryl groups to maximize potency and selectivity.

  • Modification of the phenoxy ring: Synthesizing analogs with different substitution patterns on the phenyl ring to probe additional receptor interactions.

  • Introduction of chiral centers: If a lead compound is identified, the synthesis and evaluation of its individual enantiomers may reveal stereospecific binding and activity.

Part 5: Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for leveraging this compound as a versatile precursor for the discovery of novel dopamine receptor ligands. By employing established synthetic methodologies and robust in-vitro pharmacological assays, researchers can systematically explore the chemical space around this scaffold. The insights gained from the resulting structure-activity relationships will be invaluable for the rational design of next-generation dopaminergic agents with improved therapeutic profiles for the treatment of a wide range of CNS disorders.

References

  • Kornhuber, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available at: [Link]

  • Milligan, G. (2003). [35S]GTPgammaS binding in G protein-coupled receptor assays. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Available at: [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) [35S]GTPgammaS binding in G protein-coupled receptor assays. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Available at: [Link]

  • GenScript. (n.d.). Human D2S Receptor Membrane Preparation. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available at: [Link]

  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. Available at: [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Available at: [Link]

  • Basu, D., et al. (2015). Cell-Free Protein Synthesis and Purification of the Dopamine D2 Receptor. SpringerLink. Available at: [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Available at: [Link]

  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. (n.d.). Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • A functional variant of the dopamine D3 receptor is associated with risk and age-at-onset of essential tremor. PNAS. (2006). Available at: [Link]

  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central. (n.d.). Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2024). (PDF) Natural Product-Inspired Dopamine Receptor Ligands. Available at: [Link]

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Introduction: The 2-(4-chloro-3-methylphenoxy)ethanamine Scaffold - A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)ethanamine Derivatives in Medicinal Chemistry

This guide provides a comprehensive technical overview of the medicinal chemistry of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the synthesis, structure-activity relationships (SAR), and diverse biological activities of this versatile chemical scaffold, offering both foundational knowledge and practical, field-proven insights.

The this compound core represents a privileged scaffold in medicinal chemistry. Its structural components—a substituted phenoxy ring linked by an ethylamine side chain—offer a unique combination of lipophilicity, hydrogen bonding potential, and conformational flexibility. This allows for the generation of a wide array of derivatives with the potential to interact with a diverse range of biological targets. The strategic placement of the chloro and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, providing a nuanced approach to modulating target binding and pharmacokinetic profiles.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anthelmintic, anticancer, and neuromodulatory effects. This guide will explore the chemical space around this core, detailing the synthesis of key derivatives and the biological assays used to uncover their therapeutic potential.

Synthetic Strategies and Key Intermediates

The synthesis of this compound derivatives typically begins with the commercially available 4-chloro-3-methylphenol. The synthetic routes are adaptable, allowing for the introduction of diverse functionalities at the amine terminus.

Synthesis of the Core Intermediate: this compound

A fundamental starting point for many derivatizations is the synthesis of the parent amine. A common and efficient method for this is the Williamson ether synthesis followed by a Gabriel synthesis or a related amine introduction strategy.

Diagram 1: General Synthetic Workflow for this compound Derivatives

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization Strategies 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol Potassium 4-chloro-3-methylphenoxide Potassium 4-chloro-3-methylphenoxide 4-Chloro-3-methylphenol->Potassium 4-chloro-3-methylphenoxide Base (e.g., K2CO3) 2-(4-chloro-3-methylphenoxy)acetonitrile 2-(4-chloro-3-methylphenoxy)acetonitrile Potassium 4-chloro-3-methylphenoxide->2-(4-chloro-3-methylphenoxy)acetonitrile Chloroacetonitrile This compound This compound 2-(4-chloro-3-methylphenoxy)acetonitrile->this compound Reduction (e.g., LiAlH4) Acetamides Acetamides This compound->Acetamides Acylation Schiff Bases Schiff Bases This compound->Schiff Bases Condensation with Aldehydes/Ketones Sulfonamides Sulfonamides This compound->Sulfonamides Sulfonylation Biological Evaluation Biological Evaluation This compound->Biological Evaluation Acetamides->Biological Evaluation Schiff Bases->Biological Evaluation Sulfonamides->Biological Evaluation

Caption: A workflow for the synthesis and derivatization of the core scaffold.

Synthesis of Acetohydrazide and Schiff Base Derivatives

A notable class of derivatives with significant antimicrobial and anthelmintic activity are the acetohydrazides and their corresponding Schiff bases.[1] The synthesis is a multi-step process that builds upon the core phenoxyacetic acid structure.

Experimental Protocol: Synthesis of 2-(4-chloro-3-methylphenoxy)-N'-[(5-aryl-furan-2-yl)methylidene]acetohydrazides [1]

  • Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate: A mixture of 4-chloro-3-methylphenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (100 mL) is refluxed for 12 hours. The reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol.

  • Synthesis of 2-(4-chloro-3-methylphenoxy)acetohydrazide: The synthesized ester (0.05 mol) is dissolved in ethanol (50 mL), and hydrazine hydrate (0.1 mol) is added. The mixture is refluxed for 8 hours. Upon cooling, the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol.

  • Synthesis of Schiff Bases: A mixture of 2-(4-chloro-3-methylphenoxy)acetohydrazide (0.01 mol) and a substituted 5-arylfuran-2-carbaldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.

Therapeutic Applications and Biological Evaluation

Derivatives of this compound have been investigated for a range of therapeutic applications. The following sections detail the key findings and the experimental protocols used to assess their biological activity.

Antimicrobial and Anthelmintic Activity

A series of Schiff bases derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide have demonstrated promising in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as anthelmintic activity.[1]

Table 1: Representative Antimicrobial Activity of 2-(4-chloro-3-methylphenoxy)acetohydrazide Schiff Base Derivatives [1]

CompoundGram-Positive Bacteria (Zone of Inhibition, mm)Gram-Negative Bacteria (Zone of Inhibition, mm)
4a 10-158-12
4k 18-2215-19
Ciprofloxacin 25-3022-28

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Phenoxyacetamide derivatives have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of some phenoxyacetamide derivatives is attributed to their ability to induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

Diagram 2: Intrinsic and Extrinsic Apoptosis Pathways

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8 Activation->Executioner Caspases (3, 6, 7) Direct Activation tBid tBid Caspase-8 Activation->tBid Bid Cleavage Cellular Stress Cellular Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Cellular Stress->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (3, 6, 7) Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis tBid->Bcl-2 Family Modulation

Caption: Overview of the extrinsic and intrinsic apoptosis signaling cascades.

Dopamine D2 Receptor Modulation

Derivatives of the closely related 2-(4-chloro-3-hydroxyphenyl)ethylamine scaffold have been synthesized and shown to act as potent and selective dopamine D2 receptor agonists.[2] This suggests that the this compound core could also be a valuable starting point for the development of novel central nervous system (CNS) agents.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the dopamine D2 receptor.

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Mechanism of Action: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Diagram 3: Simplified Dopamine D2 Receptor Signaling Pathway

G cluster_0 D2 Receptor Activation cluster_1 Downstream Effects Dopamine/Agonist Dopamine/Agonist D2 Receptor D2 Receptor Dopamine/Agonist->D2 Receptor Gi/o Protein Activation Gi/o Protein Activation D2 Receptor->Gi/o Protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gi/o Protein Activation->Adenylyl Cyclase Inhibition αi subunit Ion Channel Modulation Ion Channel Modulation Gi/o Protein Activation->Ion Channel Modulation βγ subunit Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Reduced PKA Activity Reduced PKA Activity Decreased cAMP->Reduced PKA Activity Cellular Response Cellular Response Reduced PKA Activity->Cellular Response Ion Channel Modulation->Cellular Response

Caption: The canonical signaling pathway following dopamine D2 receptor activation.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.

  • Antimicrobial Activity: For the acetohydrazide Schiff base derivatives, the nature of the substituent on the furan ring significantly impacts antimicrobial potency. Electron-withdrawing groups at the para-position of the phenyl ring on the furan moiety have been shown to enhance activity.[1]

  • Dopamine D2 Receptor Affinity: In the case of 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives, N-alkylation plays a crucial role. The introduction of n-propyl and phenylethyl groups on the nitrogen atom generally increases affinity and selectivity for the D2 receptor over the D1 receptor.[2] This is likely due to favorable interactions with lipophilic pockets within the receptor binding site.

Pharmacokinetics and Drug Development Considerations

While specific pharmacokinetic data for this compound derivatives are not extensively reported in the public domain, general principles of small molecule drug discovery apply. Key parameters to consider for lead optimization include:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): In silico and in vitro ADME profiling are essential early-stage assessments.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-targeted derivatives, the ability to cross the BBB is critical. Lipophilicity and the presence of specific functional groups can influence BBB permeability.

  • Toxicity: Early assessment of cytotoxicity in relevant cell lines is crucial to identify and mitigate potential safety liabilities.

To date, there are no publicly available records of clinical trials specifically investigating drugs based on the this compound scaffold. Further preclinical development, including in vivo efficacy and safety studies, would be necessary to advance any lead compounds toward clinical evaluation.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The diverse biological activities demonstrated by its derivatives underscore the potential of this chemical space. Future research in this area should focus on:

  • Expansion of the Chemical Diversity: Synthesis of novel derivatives with a wider range of functionalities to explore new biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds.

  • Pharmacokinetic Optimization: Systematic modification of lead compounds to improve their drug-like properties.

  • In Vivo Evaluation: Progression of promising candidates into preclinical animal models of disease.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable chemical scaffold.

References

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(9), 4039-4051. [Link]

  • Calderaro, V., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(15), 2112-2116. [Link]

Sources

A Researcher's Guide to the Characterization of 2-(4-chloro-3-methylphenoxy)ethanamine: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The landscape of drug discovery and materials science is dependent on the thorough investigation of novel chemical entities (NCEs). This guide outlines a comprehensive, multidisciplinary strategy for the characterization of 2-(4-chloro-3-methylphenoxy)ethanamine, a compound with limited existing literature. By treating this molecule as a case study, we provide a robust framework for researchers, scientists, and drug development professionals to apply to other NCEs. The methodology detailed herein spans from initial physicochemical and in silico analysis to a proposed cascade of in vitro biological screening. This document serves as a practical roadmap, emphasizing the causality behind experimental choices and adherence to self-validating systems to ensure scientific integrity.

Introduction

This compound is a substituted phenoxyethanamine derivative. While its precise biological activities and physicochemical properties are not extensively documented in current literature, its structural motifs are present in a variety of bioactive molecules. The phenoxyethanamine scaffold is a key component in numerous pharmaceuticals, and the substituted chloro-methyl-phenyl group can significantly influence molecular interactions and metabolic stability.

Given the absence of a substantial body of research, a systematic and foundational investigation is required. This guide provides a hypothetical, yet rigorous, scientific workflow designed to elucidate the fundamental characteristics of this molecule. The presented protocols and logical frameworks are grounded in established scientific principles and are intended to be adapted for the exploration of any NCE.

Part 1: Physicochemical Identity and Purity Assessment

Before any biological evaluation, the absolute identity, structure, and purity of the NCE must be unequivocally established. This foundational step ensures the validity of all subsequent data.

Compound Identification and Properties

The initial step involves gathering all available data from chemical databases and suppliers. This information provides a baseline for experimental verification.

PropertyValueSource
IUPAC Name This compound
CAS Number 38240-23-4Multiple Suppliers[1][2]
Molecular Formula C9H12ClNOMultiple Suppliers[3]
Molecular Weight 185.65 g/mol Multiple Suppliers[2]
Canonical SMILES CC1=C(C=CC(=C1)OCCN)ClMultiple Suppliers[3]

Note: Predicted properties such as logP, pKa, and solubility should be calculated using cheminformatics toolkits and experimentally verified.

Experimental Protocols for Structural Verification and Purity

Protocol 1: Structure Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, and the two methylene groups of the ethanamine chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments, including the aromatic carbons, the methyl carbon, and the aliphatic carbons.

  • Data Analysis: Correlate the observed chemical shifts, coupling constants, and integrations with the known structure of the molecule to confirm its identity.

Protocol 2: Mass Verification via Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Interpretation: The resulting spectrum should display a prominent peak corresponding to the exact mass of the protonated molecule [M+H]⁺. The observed isotopic pattern should match the theoretical pattern for a compound containing one chlorine atom.

Protocol 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a reverse-phase HPLC method. A C18 column is typically a good starting point, with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

  • Sample Analysis: Inject a known concentration of the compound.

  • Purity Calculation: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is generally required for biological screening.

Part 2: In Silico Assessment and Target Prediction

Computational tools provide a rapid, cost-effective means to predict the pharmacokinetic properties and potential biological targets of an NCE, guiding subsequent experimental design.[4][5]

ADMET Profiling

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for its potential as a therapeutic agent.[6] Numerous web-based tools can provide valuable initial predictions.[7][8]

Workflow:

  • Obtain the SMILES string of this compound.

  • Input the SMILES into several ADMET prediction platforms (e.g., SwissADME, pkCSM, ADMET-AI).[6]

  • Analyze the output for key parameters such as:

    • Absorption: Predicted Caco-2 permeability, oral bioavailability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition or substrate potential.

    • Excretion: Predicted clearance pathways.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.

  • Consolidate the predictions. It is crucial to use multiple tools, as the underlying algorithms and training datasets can vary, and to compare the results for a more robust prediction.[4]

Target Prediction

Based on the principle of chemical similarity, it is possible to predict potential biological targets by comparing the NCE's structure to databases of known ligands.

Workflow:

  • Utilize target prediction servers (e.g., SwissTargetPrediction).

  • Input the SMILES string of the molecule.

  • The output will be a ranked list of potential protein targets (e.g., GPCRs, kinases, enzymes) based on 2D and 3D structural similarity to known bioactive compounds.

  • This list of putative targets is invaluable for designing a focused biological screening strategy.

In_Silico_Workflow cluster_input Input Data cluster_prediction Computational Prediction Engines cluster_output Predicted Profiles SMILES SMILES String (C1=C(C=CC(=C1)OCCN)Cl) ADMET ADMET Prediction (e.g., SwissADME, ADMET-AI) SMILES->ADMET Target Target Prediction (e.g., SwissTargetPrediction) SMILES->Target ADMET_Profile Pharmacokinetic Profile (Absorption, Distribution, etc.) ADMET->ADMET_Profile Tox_Profile Toxicity Profile (hERG, AMES, etc.) ADMET->Tox_Profile Target_List Prioritized Target List (GPCRs, Enzymes, etc.) Target->Target_List

Caption: In Silico Workflow for an NCE.

Part 3: Proposed In Vitro Biological Screening Cascade

Following physicochemical and computational evaluation, a tiered in vitro screening approach is logical. This begins with broad cytotoxicity assessment and progresses to more specific, target-oriented assays based on the in silico predictions.

Foundational Cytotoxicity Assessment

A primary screen for cytotoxicity is essential to determine the concentration range for subsequent assays and to identify any general toxic effects. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol 4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for non-cancerous cells, HeLa or A549 for cancerous cells) into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][12]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Target-Oriented Functional Assays (Hypothetical)

Based on the structural similarity to other biogenic amines and potential outputs from target prediction software, a logical next step is to screen for activity at G-protein coupled receptors (GPCRs). A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[13][14]

Hypothetical Target: Adrenergic or Dopaminergic Receptors.

Protocol 5: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor of interest (e.g., CHO or HEK cells stably expressing the human β₂-adrenergic receptor).[15]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., ³H-dihydroalprenolol for the β₂ receptor), and varying concentrations of the unlabeled test compound (this compound).[13][15]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[15]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This will generate a competition curve from which the IC₅₀ can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[15]

In_Vitro_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Target-Oriented Screening cluster_output Data Output NCE Purified NCE (>95% Purity) Cytotox Cytotoxicity Assays (e.g., MTT Assay) NCE->Cytotox Binding Receptor Binding Assays (Radioligand Competition) Cytotox->Binding [Informed by IC50 & Target Prediction] Functional Functional Assays (e.g., cAMP, Calcium Flux) Binding->Functional [If Binding Confirmed] Ki Binding Affinity (Ki) Binding->Ki IC50 IC50 / EC50 Values Functional->IC50 SAR Structure-Activity Relationship (SAR) Data IC50->SAR Ki->SAR

Caption: Proposed In Vitro Screening Cascade.

Conclusion and Future Directions

This guide presents a structured, multi-faceted approach to the initial scientific investigation of this compound, a representative novel chemical entity. The logical progression from establishing physicochemical identity to computational prediction and finally to a tiered in vitro screening cascade provides a solid foundation for any research program.

The data generated from this workflow—specifically the compound's purity, predicted ADMET profile, cytotoxicity, and receptor binding affinity—are critical decision-making points. Positive results, such as potent and selective binding to a specific receptor with low cytotoxicity, would warrant progression to more complex studies. These could include functional assays to determine agonist or antagonist activity, further profiling against a broader panel of receptors to assess selectivity, and initial in vivo pharmacokinetic and efficacy studies. This systematic characterization is the cornerstone of translating a novel molecule into a valuable scientific tool or a potential therapeutic candidate.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Ullah, A., & Jamil, M. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • BHSAI. (n.d.). Predictive ADMET Modeling. Retrieved from [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine from p-chloro-m-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine, a valuable amine intermediate, starting from p-chloro-m-cresol. The synthesis is centered around the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. We delve into the reaction mechanism, purification strategies, and characterization, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Rationale

Phenoxyethanamine scaffolds are prevalent in medicinal chemistry and materials science. The title compound, this compound, incorporates a chlorinated cresol moiety, making it a key building block for accessing a wide range of derivatives with potential biological activity. For instance, related phenoxy acetamide structures have been investigated for their diverse pharmacological properties.[1][2]

The chosen synthetic strategy is the Williamson ether synthesis , a reliable S(_N)2 reaction that involves an alkoxide nucleophile reacting with a primary alkyl halide.[3][4][5] This method is particularly well-suited for synthesizing unsymmetrical ethers from phenols.

The synthesis proceeds in two conceptual steps:

  • Deprotonation: The phenolic proton of p-chloro-m-cresol (4-chloro-3-methylphenol) is acidic enough to be removed by a suitable base, forming a potent phenoxide nucleophile.

  • Nucleophilic Substitution: The resulting phenoxide attacks an appropriate electrophile, in this case, a 2-haloethanamine, to form the desired ether linkage via an S(_N)2 mechanism.[4]

Our protocol employs 2-bromoethylamine hydrobromide as the alkylating agent. The use of its salt form is a deliberate choice to protect the amine group; the free amine is a competing nucleophile that could lead to undesired N-alkylation side products. The base used in the reaction serves the dual purpose of deprotonating the phenol and neutralizing the hydrobromide salt to free the primary halide for reaction.

Reaction Scheme & Mechanism

Overall Reaction:

Mechanism:

The reaction is a classic example of the Williamson ether synthesis.

  • Acid-Base Reaction: The base (potassium carbonate) deprotonates the hydroxyl group of p-chloro-m-cresol, forming the potassium 4-chloro-3-methylphenoxide. This step is crucial as it converts the weakly nucleophilic phenol into a much more reactive phenoxide ion.

  • S(_N)2 Attack: The highly nucleophilic oxygen of the phenoxide ion attacks the electrophilic carbon of 2-bromoethylamine. This carbon is bonded to the bromine, a good leaving group. The attack occurs from the backside, inverting the stereochemistry if the carbon were chiral (which it is not in this case). This concerted step forms the C-O ether bond and displaces the bromide ion.

Detailed Experimental Protocol

Materials & Equipment
Reagents & MaterialsGradeSupplierNotes
p-Chloro-m-cresol (PCMC)≥99%Sigma-AldrichAlso known as 4-chloro-3-methylphenol.[6]
2-Bromoethylamine hydrobromide≥98%Sigma-AldrichCorrosive, handle with care.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificFinely powdered is preferred for better reactivity.
AcetoneACS GradeVWRUsed as the reaction solvent.
Ethyl AcetateACS GradeVWRUsed for extraction.
Hydrochloric Acid (HCl)1 M aq.J.T. BakerUsed for acid-base extraction.
Sodium Hydroxide (NaOH)2 M aq.J.T. BakerUsed for basification and workup.
Deionized Water--For washes and extractions.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificFor drying the organic layer.
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel (500 mL)
Rotary evaporator
Glassware for filtration
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-chloro-m-cresol (7.13 g, 50.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (20.7 g, 150.0 mmol, 3.0 eq) and 2-bromoethylamine hydrobromide (11.3 g, 55.0 mmol, 1.1 eq).

    • Add 120 mL of acetone to the flask. The potassium carbonate will not fully dissolve.

    • Rationale: A 3-fold excess of base ensures complete deprotonation of the phenol and neutralization of the amine salt. A slight excess of the alkylating agent drives the reaction to completion. Acetone is a suitable polar aprotic solvent that facilitates S(_N)2 reactions.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux (approx. 56°C) with vigorous stirring.

    • Maintain the reflux for 12-18 hours.

    • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The starting phenol should be consumed, and a new, more polar spot (the amine product) should appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with a small amount of fresh acetone (2 x 20 mL).

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting oily residue in 100 mL of ethyl acetate.

    • Transfer the solution to a 500 mL separatory funnel.

  • Acid-Base Extraction (Purification):

    • Wash the organic layer with 50 mL of deionized water to remove any remaining water-soluble impurities. Discard the aqueous layer.

    • Extract the desired amine product from the organic layer by adding 1 M HCl (2 x 50 mL). The amine will protonate and move into the aqueous layer. Combine the acidic aqueous extracts.

    • Rationale: This step is critical for purification. Neutral organic impurities (like any unreacted starting material or side products) will remain in the ethyl acetate layer, which is now discarded.

    • Cool the combined acidic aqueous layer in an ice bath.

    • Slowly add 2 M NaOH solution while stirring until the pH is >12 (as indicated by pH paper). The free amine product will separate, often as an oil or a precipitate.

    • Extract the free amine back into a fresh portion of ethyl acetate (3 x 50 mL).

    • Combine the organic extracts.

  • Final Product Isolation:

    • Dry the combined ethyl acetate layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the ethyl acetate under reduced pressure on a rotary evaporator to yield the final product, this compound, typically as a pale yellow oil or a low-melting solid.

Data Summary & Characterization

ParameterValue
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Theoretical Yield 9.28 g (based on 50 mmol of p-chloro-m-cresol)
Appearance Pale yellow oil or low-melting solid
Expected ¹H NMR (CDCl₃, δ) ~7.2 (d, 1H), ~6.8 (d, 1H), ~6.6 (dd, 1H), 4.0 (t, 2H), 3.1 (t, 2H), 2.3 (s, 3H), 1.5 (br s, 2H)
Expected ¹³C NMR (CDCl₃, δ) ~156, ~136, ~130, ~126, ~113, ~112, ~68, ~41, ~16

Note: Expected NMR shifts are estimates based on similar structures and should be confirmed by analysis.

Safety & Handling Precautions

  • p-Chloro-m-cresol (PCMC): Toxic and an irritant. It is known to be a skin sensitizer.[7][8] Avoid skin and eye contact.

  • 2-Bromoethylamine hydrobromide: Corrosive and causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Solvents (Acetone, Ethyl Acetate): Highly flammable. Keep away from ignition sources.

  • Acids and Bases (HCl, NaOH): Corrosive. Handle with care and appropriate PPE.

Always perform the reaction in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Starting Materials: - p-Chloro-m-cresol - 2-Bromoethylamine HBr - K₂CO₃ - Acetone react Combine in Flask & Reflux @ 56°C for 12-18h start->react S_N_2 Reaction filter Cool & Filter (Remove Salts) react->filter Reaction Complete rotovap1 Concentrate (Rotary Evaporator) filter->rotovap1 dissolve Dissolve in Ethyl Acetate rotovap1->dissolve acid_extract Acid Extraction (1 M HCl) dissolve->acid_extract Isolate Amine basify Basify Aqueous Layer (2 M NaOH) acid_extract->basify base_extract Back-Extract with Ethyl Acetate basify->base_extract Liberate Free Amine dry Dry Organic Layer (MgSO₄) base_extract->dry rotovap2 Final Concentration (Rotary Evaporator) dry->rotovap2 product Final Product: This compound rotovap2->product Purified Oil

Caption: Workflow for the synthesis of this compound.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23, 3215-3228.
  • Williamson Ether Synthesis. (2012). MiraCosta College.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine.
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine.
  • Williamson Ether Synthesis. (2014).
  • Manukumar, H. M., et al. (2021). Synthesis, crystal structure, DFT, Hirshfeld surface analysis and 3D energy frameworks of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Journal of Molecular Structure, 1240, 130573.
  • p-Chloro-m-cresol. (n.d.).
  • p-Chlorocresol. (n.d.). In Wikipedia. Retrieved January 13, 2026.
  • Yamano, T., et al. (2003). Allergenicity evaluation of p-chloro-m-cresol and p-chloro-m-xylenol by non-radioactive murine local lymph-node assay and multiple-dose guinea pig maximization test. Toxicology Letters, 143(3), 257-265. PubMed.
  • Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. (2006). International Journal of Toxicology, 25 Suppl 1, 29-127. PubMed.

Sources

Application Notes and Protocols for the Synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine, a primary amine derivative with potential applications in pharmaceutical and agrochemical research. The protocol herein is predicated on a robust two-step synthetic route, commencing with a Williamson ether synthesis to form an intermediate, N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide, followed by hydrazinolysis via the Gabriel synthesis to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, safety considerations, and data interpretation.

Introduction and Significance

Phenoxyethylamine moieties are significant pharmacophores found in a variety of biologically active molecules. Their structural framework is integral to numerous pharmaceutical agents, including those targeting conditions like benign prostatic hyperplasia.[1] The specific compound, this compound, and its derivatives are of interest due to the biological activities associated with phenoxy acid and amine derivatives, which include antimicrobial, anthelmintic, and herbicidal properties.[2][3][4] The synthesis of this primary amine serves as a crucial step for further derivatization and the exploration of its structure-activity relationships (SAR) in drug discovery and agrochemical development.[1]

The synthetic strategy detailed below is designed to be efficient and high-yielding, while minimizing the formation of by-products. The choice of the Gabriel synthesis for the amination step is deliberate, as it is a well-established and reliable method for the preparation of primary amines from primary alkyl halides, effectively preventing the over-alkylation that can occur with direct amination.[5][6]

Reaction Mechanism and Rationale

The synthesis of this compound is accomplished in two primary stages:

Step 1: Williamson Ether Synthesis

This initial step involves the formation of an ether linkage between 4-chloro-3-methylphenol and N-(2-bromoethyl)phthalimide. The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide.[7] In this protocol, the phenolic proton of 4-chloro-3-methylphenol is first abstracted by a suitable base, such as potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide, displacing the bromide and forming the desired ether linkage.

Step 2: Gabriel Synthesis (Hydrazinolysis)

The second step liberates the primary amine from the phthalimide protecting group. The Gabriel synthesis is a robust method for forming primary amines, avoiding the formation of secondary and tertiary amine byproducts.[8][9] The intermediate, N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide, is treated with hydrazine (N(_2)H(_4)). Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable cyclic phthalhydrazide byproduct and the release of the desired primary amine, this compound.[5][6]

Reaction Pathway Diagram

reaction_pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Gabriel Synthesis (Hydrazinolysis) A 4-chloro-3-methylphenol C N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide A->C K2CO3, DMF, 80°C B N-(2-bromoethyl)phthalimide B->C D N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide F This compound D->F Ethanol, Reflux E Hydrazine (N2H4) E->F G Phthalhydrazide (byproduct)

Caption: Overall reaction pathway for the synthesis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-chloro-3-methylphenol98%Sigma-Aldrich
N-(2-bromoethyl)phthalimide98%Sigma-Aldrich
Potassium carbonate (K(_2)CO(_3))Anhydrous, 99%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Hydrazine monohydrate98%Sigma-Aldrich
Ethanol (EtOH)200 proof, absoluteDecon Labs
Diethyl ether (Et(_2)O)ACS gradeFisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific
Hydrochloric acid (HCl)Concentrated, 37%VWR Chemicals
Sodium hydroxide (NaOH)Pellets, 99%VWR Chemicals
Magnesium sulfate (MgSO(_4))AnhydrousFisher Scientific
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • DMF: is a skin and respiratory irritant. Avoid inhalation and skin contact.

    • Hydrazine: is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

    • Concentrated HCl and NaOH: are corrosive and can cause severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure

Step 1: Synthesis of N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-methylphenol (10.0 g, 70.1 mmol), N-(2-bromoethyl)phthalimide (19.7 g, 77.1 mmol, 1.1 eq), and anhydrous potassium carbonate (14.5 g, 105.2 mmol, 1.5 eq).

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from hot ethanol to obtain pure N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide as a white solid.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, suspend the dried N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide (from the previous step, ~60 mmol) in 150 mL of ethanol.

  • Add hydrazine monohydrate (4.5 mL, 90 mmol, 1.5 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4 hours. A thick precipitate of phthalhydrazide will form.[9]

  • Cool the reaction mixture to room temperature and add 50 mL of 2M hydrochloric acid.

  • Stir the mixture for 30 minutes to ensure all the amine is converted to its hydrochloride salt.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and basify to a pH > 12 by the slow addition of 4M sodium hydroxide solution, keeping the flask in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil or low-melting solid.

Experimental Workflow Diagram

experimental_workflow A Combine Reactants (Phenol, Phthalimide, K2CO3 in DMF) B Heat and Stir (80°C, 12-16h) A->B C Reaction Quench (Pour into ice water) B->C D Isolate Intermediate (Vacuum filtration) C->D E Purify Intermediate (Recrystallization from Ethanol) D->E F Combine Intermediate and Hydrazine in Ethanol E->F G Reflux (4h) F->G H Acidify with HCl (Remove Phthalhydrazide) G->H I Isolate Amine Salt (Filter, Concentrate) H->I J Basify with NaOH I->J K Extract with DCM J->K L Dry and Concentrate K->L M Final Product This compound L->M

Caption: Step-by-step experimental workflow.

Data and Expected Results

ParameterStep 1 IntermediateStep 2 Final Product
Compound Name N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimideThis compound
Molecular Formula C(_17)H(_14)ClNO(_3)C(_9)H(_12)ClNO
Molecular Weight 315.75 g/mol 185.65 g/mol [10]
Theoretical Yield ~22.1 g~11.1 g
Expected Appearance White crystalline solidColorless to pale yellow oil or solid
Purity (by NMR/LC-MS) >95%>95%
Characterization (_1)H NMR, (_13)C NMR, IR, Mass Spec(_1)H NMR, (_13)C NMR, IR, Mass Spec

Conclusion

The protocol described provides a reliable and detailed method for the synthesis of this compound. By employing a two-step approach involving a Williamson ether synthesis followed by a Gabriel amine synthesis, this protocol allows for the efficient production of the target primary amine with high purity. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis. The successful synthesis of this compound will enable further investigation into its potential applications in medicinal chemistry and materials science.

References

  • CRC Industries. (2013). Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Gabriel synthesis. Retrieved from [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Retrieved from [Link]

  • St. Norbert College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]

  • Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. Retrieved from [Link]

Sources

The Versatile Building Block: A Guide to the Synthesis and Application of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. These foundational molecules, equipped with specific functional groups and structural motifs, are the starting points for the construction of complex molecular architectures with desired chemical and biological properties. Among the vast arsenal of available building blocks, phenoxyethylamine scaffolds have garnered significant attention due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of a particularly valuable, yet underexplored, member of this class: 2-(4-chloro-3-methylphenoxy)ethanamine .

The unique arrangement of a chlorinated and methylated phenol ether linked to a primary amine function makes this compound a highly versatile intermediate. The chlorine atom and methyl group on the aromatic ring offer sites for potential further functionalization and modulate the lipophilicity and electronic properties of the molecule. The primary amine serves as a nucleophilic handle for a multitude of chemical transformations, including acylation, alkylation, and the construction of heterocyclic systems. This application note will detail a robust, multi-step synthesis of this compound and provide a comprehensive protocol for its application in N-acylation reactions, a cornerstone transformation in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₂ClNOSanta Cruz Biotechnology[1]
Molecular Weight 185.65 g/mol Santa Cruz Biotechnology[1]
Appearance (Expected) Off-white to pale yellow solid or oilGeneral observation for similar compounds
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)Inferred from structure

Synthetic Protocol: A Step-by-Step Guide to this compound

The following protocol outlines a reliable, two-step synthetic route to the title compound, commencing from the commercially available 4-chloro-3-methylphenol. This procedure is based on established methodologies for ether synthesis and subsequent amide reduction, adapted for this specific target.

Overall Synthetic Scheme

Synthetic Pathway 4-chloro-3-methylphenol 4-chloro-3-methylphenol Intermediate_Acetamide 2-(4-chloro-3-methylphenoxy)acetamide 4-chloro-3-methylphenol->Intermediate_Acetamide Step 1: Williamson Ether Synthesis Target_Amine This compound Intermediate_Acetamide->Target_Amine Step 2: Amide Reduction

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)acetamide via Williamson Ether Synthesis

This initial step involves the formation of an ether linkage between 4-chloro-3-methylphenol and 2-chloroacetamide. The Williamson ether synthesis is a classic and efficient method for this transformation, proceeding via an SN2 mechanism where the phenoxide ion acts as the nucleophile.[2][3]

Reaction:

Materials:

  • 4-chloro-3-methylphenol (1.0 eq)

  • 2-chloroacetamide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-methylphenol (1.0 eq) and the chosen solvent (acetone or DMF, sufficient to dissolve the phenol).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-80°C is recommended) and maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-(4-chloro-3-methylphenoxy)acetamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.

  • Solvent: Acetone and DMF are suitable polar aprotic solvents that facilitate the SN2 reaction by solvating the potassium cation.

  • Excess Reagent: A slight excess of 2-chloroacetamide is used to ensure complete consumption of the starting phenol.

Step 2: Reduction of 2-(4-chloro-3-methylphenoxy)acetamide to this compound

The amide intermediate is then reduced to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Reaction:

Materials:

  • 2-(4-chloro-3-methylphenoxy)acetamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add LiAlH₄ (2.0-3.0 eq) to the flask, followed by anhydrous THF to create a suspension.

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Dissolve the 2-(4-chloro-3-methylphenoxy)acetamide (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Add the acetamide solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back down to 0°C with an ice bath.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Deionized water (3X mL) This procedure, known as the Fieser workup, is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts.

  • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be performed by trained personnel under an inert atmosphere and with appropriate personal protective equipment.

Application Protocol: N-Acylation of this compound

The primary amine functionality of the title compound makes it an excellent nucleophile for N-acylation reactions, a fundamental transformation for the synthesis of amides. Amide bonds are a key structural feature in a vast number of pharmaceuticals.[4]

Workflow for N-Acylation

NAcylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Amine This compound Reaction_Vessel Stir at 0°C to RT Amine->Reaction_Vessel Acylating_Agent Acyl Chloride / Anhydride Acylating_Agent->Reaction_Vessel Base Triethylamine / Pyridine Base->Reaction_Vessel Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Workup Aqueous Wash Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: General workflow for the N-acylation of the title compound.

Materials:

  • This compound (1.0 eq)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (TEA or pyridine, 1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the acylating agent (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acylating agent solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Rationale for Experimental Choices:

  • Base: A tertiary amine base like triethylamine is required to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion.[5]

  • Temperature: The initial cooling to 0°C helps to control the exothermic nature of the acylation reaction.

  • Workup: The aqueous washes are essential to remove the excess base, the hydrochloride salt of the base, and any unreacted acylating agent.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The synthetic route detailed herein provides a clear and reproducible method for its preparation from readily available starting materials. Furthermore, its utility has been demonstrated through a standard N-acylation protocol, highlighting its potential for the rapid generation of diverse amide libraries for applications in drug discovery and materials science. The strategic incorporation of this building block can undoubtedly pave the way for the development of novel and complex molecular entities.

References

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23(10), 4492-4502. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).

Sources

Amide coupling reactions with "2-(4-chloro-3-methylphenoxy)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Coupling Reactions with 2-(4-chloro-3-methylphenoxy)ethanamine: Application Notes and Protocols

Introduction: The Central Role of the Amide Bond

In the landscape of modern drug discovery and medicinal chemistry, the amide bond is a cornerstone functional group, present in approximately 25% of all available pharmaceuticals.[1] Its remarkable stability, conformational rigidity, and hydrogen bonding capabilities make it a privileged scaffold in constructing molecules with tailored biological activity. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2]

This guide focuses on the practical application of amide coupling strategies to a specific, structurally relevant building block: This compound . This primary amine serves as an excellent model for understanding the nuances of amide bond formation. While the direct condensation of a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the key to a successful amide coupling lies in the activation of the carboxylic acid to render it highly electrophilic and susceptible to nucleophilic attack by the amine.[2][5]

As Senior Application Scientists, our goal is to move beyond simple recitation of steps. This document provides a detailed exploration of the underlying mechanisms, offers robust, field-proven protocols, and presents a logical framework for troubleshooting and optimization, empowering researchers to confidently and efficiently synthesize target amides.

Pillar 1: Mechanistic Underpinnings of Carboxylic Acid Activation

A thorough understanding of the reaction mechanism is critical for selecting the appropriate conditions and for diagnosing issues when they arise. We will focus on the two most prevalent classes of coupling reagents: carbodiimides and onium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are workhorses in amide synthesis due to their effectiveness and the ease of removal of their urea byproduct during aqueous workup.[6] The reaction proceeds via a highly reactive O-acylisourea intermediate.[3][7][8]

However, this intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction pathway.[7][9] To mitigate this and to suppress potential racemization of chiral carboxylic acids, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are almost always employed.[10] These additives act as nucleophilic traps, converting the O-acylisourea into a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[5][10]

EDC_Mechanism cluster_activation RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl EDC EDC EDC->O_acyl Urea Urea Byproduct N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Undesired Rearrangement HOBt Additive (e.g., HOBt) Active_Ester HOBt Active Ester (More Stable) O_acyl->Active_Ester Trapping by Additive Amine Amine (H₂N-R') Amide Amide Product Amine->Amide HOBt->Active_Ester Active_Ester->Amide Nucleophilic Attack

Caption: Mechanism of EDC-mediated amide coupling with HOBt additive.

Onium Salt-Mediated Coupling (e.g., HATU)

For challenging couplings, such as those involving sterically hindered acids or amines, onium salt reagents are often superior.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium salt that activates carboxylic acids by forming a highly reactive OAt-active ester.[12][13]

The key to HATU's efficacy is the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which is a more effective acyl group acceptor than HOBt. This results in faster reaction kinetics and superior suppression of racemization.[13] These reactions require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the released HCl.[11]

HATU_Mechanism cluster_deprotonation cluster_activation RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Byproduct Tetramethylurea Amide Amide Product OAt_Ester->Amide Nucleophilic Attack Amine Amine (H₂N-R') Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of various carboxylic acids with this compound.

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a cost-effective and reliable method for a wide range of substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

  • Dissolution: Add anhydrous solvent (DCM or DMF) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.

  • Cooling: Cool the solution to 0 °C using an ice bath and stir for 10-15 minutes. This is crucial to control the initial exotherm upon adding EDC and to minimize side reactions.

  • EDC Addition: Add EDC·HCl (1.2 equiv) to the cooled mixture in one portion.[10]

  • Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2.5 equiv) dropwise to the stirring solution.[10]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • If using DCM, dilute the mixture and transfer to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[6] This sequence removes unreacted amine, acidic HOBt, and any remaining water-soluble reagents.

    • If using DMF, dilute the reaction with a larger volume of ethyl acetate and perform the same aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[14]

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for sterically hindered substrates or when rapid and clean conversion is paramount.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard glassware, magnetic stirrer

Step-by-Step Procedure:

  • Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF.

  • Base for Activation: Add DIPEA (3.0 equiv) to the mixture.

  • Activation Stir: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for generating the OAt-active ester before the amine is introduced.[15]

  • Amine Addition: Add a solution of this compound (1.2 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Reactions are often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Pillar 3: Optimization and Troubleshooting

Even with robust protocols, challenges can arise. A systematic approach to optimization and troubleshooting is key to success.

Comparative Data for Coupling Reagents

The choice of reagent is the most critical variable. The table below summarizes common choices and their typical applications.

ReagentClassEquivalents (vs. Acid)AdditiveBase (Equiv)Common SolventsKey Advantages & Considerations
EDC Carbodiimide1.1 - 1.5HOBt (1.1-1.5)DIPEA (2-3)DCM, DMFCost-effective; water-soluble byproduct simplifies workup.[6]
DCC Carbodiimide1.1HOBt (1.1)DIPEA (2)DCM, THFInexpensive; byproduct (DCU) is insoluble and can be filtered off, but can complicate purification if product is also insoluble.[16][17]
HATU Onium Salt1.0 - 1.2None (HOAt is part of structure)DIPEA (2-3)DMF, NMPHigh efficiency for hindered systems; fast reaction rates; suppresses racemization.[11][12][13]
PyBOP Onium Salt1.1 - 1.5NoneDIPEA (2-3)DMF, DCMStrong coupling agent; byproduct is non-carcinogenic unlike older BOP reagent.[17]
Troubleshooting Workflow

When a reaction provides a suboptimal outcome, this logical workflow can guide your next steps.

Troubleshooting_Workflow Start Start with EDC/HOBt in anhydrous DCM/DMF Monitor Monitor by LC-MS: Low Conversion? Start->Monitor Success Reaction Complete Proceed to Workup Monitor->Success No CheckReagents Check Reagent Quality & Anhydrous Conditions Monitor->CheckReagents Yes Steric Are Substrates Sterically Hindered? CheckReagents->Steric SwitchHATU Switch to HATU/DIPEA in DMF Steric->SwitchHATU Yes IncreaseTemp Increase Reaction Temperature (40-50 °C) Steric->IncreaseTemp No SideProducts Side Products Observed? SwitchHATU->SideProducts IncreaseTemp->SideProducts SideProducts->Success No CheckStoich Verify Stoichiometry (Amine: 1.1-1.2 eq) SideProducts->CheckStoich Yes LowerTemp Run at 0 °C to RT Ensure HOBt is present CheckStoich->LowerTemp LowerTemp->Start Re-run

Caption: Decision workflow for troubleshooting amide coupling reactions.

Common Issues and Solutions
  • Issue: Low or No Product Yield

    • Cause: The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or the presence of water.[15] Steric hindrance on either coupling partner can also physically block the reaction.[15][18]

    • Solution: Ensure all reagents are fresh and solvents are anhydrous. For sterically demanding substrates, switch to a more potent coupling reagent like HATU.[11] Running the reaction at a slightly elevated temperature (e.g., 40 °C) can sometimes overcome activation barriers.

  • Issue: Formation of N-Acylurea Byproduct (with EDC)

    • Cause: This occurs when the highly reactive O-acylisourea intermediate rearranges before the amine can intercept it.[7][9] This is more common with poorly nucleophilic or dilute amines.

    • Solution: Always use an additive like HOBt or NHS.[10] Ensure the amine is present in the reaction mixture before or immediately after the addition of EDC.

  • Issue: Difficult Purification

    • Cause: The urea byproduct from EDC is water-soluble, but if the workup is incomplete, it can contaminate the final product. Excess reagents can also co-elute with the product during chromatography.

    • Solution: Perform a thorough aqueous workup with dilute acid and base washes to remove the majority of impurities before chromatography.[6] If the product is highly polar, reversed-phase chromatography may be a more effective purification method than normal-phase silica gel.[14]

References

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Sources

Topic: Synthesis of Peptide Derivatives Using "2-(4-chloro-3-methylphenoxy)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptide Therapeutics

Peptide-based therapeutics have emerged as a significant class of drugs, prized for their high specificity and potency. However, their application can be limited by poor metabolic stability and low cell permeability. The strategic modification of peptide structures is a cornerstone of modern medicinal chemistry, aimed at overcoming these limitations and enhancing therapeutic profiles. The introduction of non-natural moieties can imbue peptides with novel pharmacological properties, improved pharmacokinetics, and unique mechanisms of action.

This application note provides a detailed guide to the incorporation of the 2-(4-chloro-3-methylphenoxy)ethanamine moiety into peptide scaffolds. This particular chemical group is of interest due to its structural features: a chlorinated and methylated phenoxy ring. The chlorine atom can participate in halogen bonding and modulate electronic properties, while the methyl group and the overall lipophilic nature of the structure can enhance membrane permeability and influence binding interactions. We present two robust protocols for derivatizing peptides with this amine: at the C-terminus and on the side chain of acidic amino acids, leveraging established principles of solid-phase peptide synthesis (SPPS).

Reagent Profile: this compound

Understanding the properties of the modifying agent is critical for successful conjugation.

PropertyValueSource
Chemical Formula C₉H₁₂ClNOEchemi[1]
Molecular Weight 185.65 g/mol Echemi[1]
Appearance (Typically) Off-white to pale yellow solid or oil-
Solubility Soluble in common organic solvents (DMF, DCM, NMP)-
Storage Store under an inert atmosphere at room temperature.Achmem[2]

Causality Behind Handling: As a primary amine, this reagent is nucleophilic and can react with atmospheric CO₂. Storage under an inert gas (e.g., Argon or Nitrogen) is recommended to prevent the formation of carbonate salts, which would reduce its reactivity in coupling reactions.

Strategic Incorporation Pathways

The 2-(4-chloro-3-methylphenoxy)ethyl group can be introduced at two strategic positions within a peptide sequence to modulate its properties. The choice of strategy depends on the desired final structure and the specific research question.

  • C-Terminal Amidation: The native C-terminal carboxylic acid is replaced with an amide bond to the title amine. This modification neutralizes the negative charge of the C-terminus, which can significantly impact solubility, receptor binding, and cell penetration.

  • Side-Chain Modification: The amine is coupled to the side-chain carboxyl group of an acidic residue, such as Aspartic Acid (Asp) or Glutamic Acid (Glu). This allows for the precise placement of the moiety at a specific position within the peptide sequence, which is crucial for structure-activity relationship (SAR) studies.

G cluster_0 Core Peptide Synthesis cluster_1 Modification Strategies Resin Solid Support Resin Peptide_Chain Growing Peptide Chain (Fmoc-AA-...) Resin->Peptide_Chain SPPS Cycles Strategy1 Strategy 1: C-Terminal Amidation Peptide_Chain->Strategy1 Cleavage & Solution Phase Coupling Strategy2 Strategy 2: Side-Chain Modification Peptide_Chain->Strategy2 On-Resin Side-Chain Deprotection & Coupling Final_Product1 Peptide-C(O)NH-R Strategy1->Final_Product1 Final_Product2 Peptide(-Asp/Glu(C(O)NH-R)-) Strategy2->Final_Product2 Amine 2-(4-chloro-3-methyl phenoxy)ethanamine Amine->Strategy1 Amine->Strategy2

Caption: Overview of the two primary strategies for peptide modification.

Detailed Experimental Protocols

These protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[3]

Protocol 1: C-Terminal Amidation via Post-Cleavage Solution-Phase Coupling

This protocol is advantageous as it does not require specialized resins and allows for the purification of the peptide acid intermediate before the final modification step.

Workflow Diagram:

G A 1. SPPS Synthesis on 2-CTC Resin B 2. Cleavage from Resin (e.g., 1% TFA in DCM) A->B C 3. Peptide Purification (RP-HPLC) B->C D 4. Solution-Phase Coupling (Peptide-COOH + Amine) C->D E 5. Final Purification & Lyophilization D->E F Final Product: Peptide-CONH-R E->F

Caption: Workflow for C-terminal amidation.

Step-by-Step Methodology:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a 2-chlorotrityl chloride (2-CTC) resin. This type of resin allows for the cleavage of the peptide while keeping the side-chain protecting groups intact.[4]

    • Follow standard Fmoc-SPPS cycles:

      • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in dimethylformamide (DMF) for 5-10 minutes.[5]

      • Washing: Wash the resin thoroughly with DMF.

      • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq.) and a base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.) in DMF.[6] The use of HATU is recommended for its high efficiency and ability to suppress racemization.[7]

  • Peptide Cleavage from Resin:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 1-2 hours. This mild condition cleaves the peptide from the 2-CTC resin, yielding the fully protected peptide acid.[4]

    • Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude protected peptide.

  • Intermediate Purification (Optional but Recommended):

    • Purify the crude protected peptide acid using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for the subsequent coupling step.[8]

  • Solution-Phase Coupling:

    • Dissolve the purified peptide acid (1 eq.) in DMF.

    • Add this compound (1.5 eq.).

    • Add HATU (1.5 eq.) and DIEA (3 eq.).

    • Stir the reaction at room temperature and monitor its progress using LC-MS. The reaction is typically complete within 2-4 hours.

  • Deprotection and Final Purification:

    • Once the coupling is complete, evaporate the DMF.

    • Perform a global deprotection by treating the crude product with a cleavage cocktail, typically 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours to remove all acid-labile side-chain protecting groups.[5]

    • Precipitate the crude peptide derivative in cold diethyl ether.[9]

    • Purify the final product by preparative RP-HPLC and characterize it by mass spectrometry.[10][11]

Protocol 2: On-Resin Side-Chain Modification of Aspartic Acid

This protocol allows for site-specific modification before the peptide is cleaved from the solid support. It requires an orthogonal protecting group strategy for the targeted amino acid side chain.

Workflow Diagram:

G A 1. SPPS with Fmoc-Asp(O-Dmab)-OH B 2. Selective Dmab Deprotection (2% Hydrazine) A->B C 3. On-Resin Coupling (Side-Chain-COOH + Amine) B->C D 4. Global Deprotection & Cleavage from Resin C->D E 5. Purification & Lyophilization D->E F Final Product: Peptide(-Asp(CONH-R)-) E->F

Caption: Workflow for on-resin side-chain modification.

Step-by-Step Methodology:

  • Peptide Synthesis with Orthogonal Protection:

    • Synthesize the peptide on a standard acid-cleavable resin (e.g., Rink Amide or Wang resin).[12]

    • At the desired modification site, incorporate Fmoc-Asp(O-Dmab)-OH or Fmoc-Glu(O-Dmab)-OH. The 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino}benzyl) (Dmab) ester is an orthogonal protecting group that is labile to hydrazine but stable to the piperidine used for Fmoc removal and the TFA used for final cleavage.

  • Selective Side-Chain Deprotection:

    • Once the full peptide sequence is assembled, treat the resin with a solution of 2% hydrazine in DMF for 10-15 minutes. Repeat this treatment once. This selectively removes the Dmab group, exposing the side-chain carboxylic acid.

    • Wash the resin extensively with DMF to remove all traces of hydrazine.

  • On-Resin Side-Chain Coupling:

    • Swell the resin in DMF.

    • Prepare a solution of this compound (5 eq.), HATU (5 eq.), and DIEA (10 eq.) in DMF.

    • Add this solution to the resin and allow it to react for 4-6 hours at room temperature. The use of excess reagents helps drive the reaction to completion on the solid support.[13]

    • Monitor the coupling using a qualitative test (e.g., Kaiser test on a small sample of beads). A negative test indicates the successful consumption of all free amines on the resin.

  • Final Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF, followed by DCM.

    • Cleave the modified peptide from the resin and remove the remaining tBu-based side-chain protecting groups simultaneously by treating with a standard cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours.[4]

  • Purification and Characterization:

    • Precipitate the peptide in cold diethyl ether.

    • Purify the final peptide derivative using preparative RP-HPLC and confirm its identity and purity via LC-MS analysis.[14]

Summary of Reaction Conditions

The following table provides a general summary of the conditions for the key coupling steps described. Researchers should optimize these conditions based on the specific peptide sequence.

ParameterSolution-Phase Coupling (Protocol 1)On-Resin Coupling (Protocol 2)
Peptide 1.0 eq.1.0 eq. (based on resin loading)
Amine Reagent 1.5 - 2.0 eq.5.0 - 10.0 eq.
Coupling Reagent (HATU) 1.5 - 2.0 eq.5.0 - 10.0 eq.
Base (DIEA) 3.0 - 4.0 eq.10.0 - 20.0 eq.
Solvent DMFDMF or NMP
Reaction Time 2 - 4 hours4 - 12 hours
Expected Purity (Crude) >70%>60%
Expected Yield (Purified) 30 - 50%20 - 40%

Rationale for Reagent Stoichiometry: In on-resin reactions (Protocol 2), a larger excess of reagents is used compared to solution-phase reactions (Protocol 1). This is to overcome the kinetic barriers associated with reactions on a solid support and ensure the reaction proceeds to completion, as purification of intermediates is not feasible.[13]

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of novel peptide derivatives incorporating the this compound moiety. By offering methods for both C-terminal and site-specific side-chain modification, these guidelines enable researchers to systematically explore the structure-activity relationships of this modification. The resulting derivatives, featuring a unique halogenated and lipophilic group, are valuable tools for developing next-generation peptide therapeutics with potentially enhanced stability, permeability, and efficacy.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Arkivoc. [Link]

  • Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach. Organic Letters - ACS Publications. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies, Inc.. [Link]

  • Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. PharmaInfo. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]

  • Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Chemical Methods for Peptide and Protein Production. PMC - NIH. [Link]

  • Method for solution-phase peptide synthesis.
  • Peptide Synthesis Strategies. AmbioPharm. [Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • 2-(4-Chlorophenoxy)ethylamine. PubChem - NIH. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]

  • 2-(4-Chlorophenyl)ethylamine. PubChem - NIH. [Link]

  • 2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methylidene]ethanehydrazonic acid. PubChem - NIH. [Link]

  • Synthesis of 2-Chloro-3-(2,5-dichloro-4-methylthio-phenoxy)-6-nitro-N-benzyl-aniline. Mol-Instincts. [Link]

  • Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Cheméo. [Link]

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Application Notes and Protocols for the Synthesis of Antimicrobial Agents Derived from 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-(4-chloro-3-methylphenoxy)ethanamine Scaffold in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] The phenoxyacetic acid framework and its derivatives have long been recognized for a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2] Within this broad class of compounds, the this compound moiety serves as a particularly valuable starting scaffold. Its structure, featuring a halogenated and methylated phenol linked to a flexible ethylamine chain, provides a unique combination of lipophilicity and reactive sites for chemical modification.

The primary amine group is a key functional handle, allowing for the straightforward synthesis of a diverse library of derivatives, such as Schiff bases, amides, and sulfonamides. These modifications can significantly modulate the compound's physicochemical properties and biological activity. The strategic placement of the chloro and methyl groups on the aromatic ring also plays a crucial role in influencing the molecule's interaction with biological targets, a cornerstone of structure-activity relationship (SAR) studies.[2]

This guide provides a comprehensive overview of the synthesis of the core intermediate, this compound, and its subsequent elaboration into potential antimicrobial agents. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their quest for new anti-infective therapies.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title compound can be efficiently achieved through a two-step process commencing with the readily available 4-chloro-3-methylphenol. The strategy involves an initial Williamson ether synthesis to introduce the acetonitrile group, followed by a chemical reduction to yield the desired primary amine.

Causality Behind the Synthetic Strategy:
  • Williamson Ether Synthesis: This classical and highly reliable method is chosen for its broad scope and efficiency in forming ether linkages.[3][4] The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonating 4-chloro-3-methylphenol with a suitable base, acts as a potent nucleophile attacking an electrophilic alkyl halide (in this case, chloroacetonitrile).[3] The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without hindering the nucleophilicity of the phenoxide.

  • Nitrile Reduction: The reduction of the nitrile group is a standard and effective method for the synthesis of primary amines. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice for this transformation. The mechanism involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by workup to yield the amine.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitrile Reduction Start 4-Chloro-3-methylphenol Reaction1 Formation of (4-chloro-3-methylphenoxy)acetonitrile Start->Reaction1 Reflux Reagent1 Chloroacetonitrile Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagent1->Reaction1 Intermediate (4-chloro-3-methylphenoxy)acetonitrile Reaction1->Intermediate Reaction2 Formation of this compound Intermediate->Reaction2 Reduction Reagent2 Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) Aqueous Workup Reagent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of (4-chloro-3-methylphenoxy)acetonitrile
  • Materials:

    • 4-Chloro-3-methylphenol

    • Chloroacetonitrile

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

    • Filter funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add 4-chloro-3-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

    • Add chloroacetonitrile (1.1 eq) to the suspension.

    • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (4-chloro-3-methylphenoxy)acetonitrile.

Protocol 1.2: Synthesis of this compound
  • Materials:

    • (4-chloro-3-methylphenoxy)acetonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Distilled water

    • Three-necked round-bottom flask

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Ice bath

    • Standard laboratory glassware for extraction and purification

  • Procedure:

    • Set up a three-necked flask under an inert atmosphere. To the flask, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve (4-chloro-3-methylphenoxy)acetonitrile (1.0 eq) in anhydrous THF and add it to a dropping funnel.

    • Add the solution of the nitrile dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the solid and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

PART 2: Synthesis of Antimicrobial Schiff Base Derivatives

The primary amine of this compound is an excellent nucleophile for the synthesis of Schiff bases (imines) through condensation with various aldehydes. Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[5] The formation of the azomethine (-C=N-) group is often crucial for their bioactivity.

Causality Behind the Synthetic Strategy:

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the product.

Experimental Workflow Diagram:

SchiffBaseWorkflow Start This compound Reaction Condensation Reaction (Reflux) Start->Reaction Aldehyde Substituted Aldehyde (e.g., Salicylaldehyde, Benzaldehyde) Aldehyde->Reaction Reagents Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid) Reagents->Reaction Purification Recrystallization / Column Chromatography Reaction->Purification Crude Product FinalProduct Schiff Base Derivative Purification->FinalProduct Purified Product

Caption: General workflow for Schiff base synthesis.

Protocol 2.1: General Procedure for the Synthesis of Schiff Bases
  • Materials:

    • This compound

    • A selected substituted aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, cinnamaldehyde)

    • Ethanol

    • Glacial acetic acid

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add the substituted aldehyde (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

PART 3: Antimicrobial Evaluation and Structure-Activity Relationship (SAR) Insights

The synthesized derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of the compounds.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[6]

  • Materials:

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • 96-well microtiter plates

    • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

    • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Negative control (medium with solvent)

    • Incubator

  • Procedure:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in the 96-well plates containing the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include growth control (inoculum without compound) and sterility control (broth only) wells.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of phenoxyethanamine derivatives is influenced by the nature and position of substituents on the aromatic rings.

  • Halogen and Alkyl Groups: The presence of a chlorine atom and a methyl group on the phenoxy ring, as in the core scaffold, is anticipated to enhance lipophilicity, which can facilitate the compound's transport across microbial cell membranes.[7]

  • Schiff Base Modifications: The electronic properties of the substituent on the aldehyde used to form the Schiff base can significantly impact activity. Electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy groups) can alter the charge distribution of the molecule and its ability to interact with target sites. For instance, some studies have shown that derivatives with chloro or bromo groups on the aromatic ring exhibit enhanced antimicrobial activity.[3]

  • Lipophilicity: A correlation between lipophilicity (often expressed as log P) and antimicrobial activity is frequently observed.[2] An optimal level of lipophilicity is generally required for effective membrane penetration without causing non-specific toxicity.

Data Presentation: Antimicrobial Activity of Related Phenoxy Derivatives

The following table summarizes the reported antimicrobial activity of Schiff bases derived from a related acetohydrazide, demonstrating the potential of this chemical class.[8]

Compound IDSubstituent on Furan RingS. epidermidis (Zone of Inhibition, mm)K. pneumoniae (Zone of Inhibition, mm)
4a Phenyl1516
4d 4-Chlorophenyl1819
4h 4-Nitrophenyl2021
4k 3-Nitrophenyl2223
Ampicillin (Standard)2425

Note: The data is adapted from Varshney et al. (2014) for acetohydrazide derivatives, which share a similar structural backbone. The exact activity of ethanamine-derived Schiff bases would require experimental determination.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic protocols detailed herein provide a clear and rational pathway for the synthesis of the core intermediate and its derivatization into Schiff bases. By systematically modifying the structure and evaluating the antimicrobial activity, researchers can elucidate key structure-activity relationships and optimize the design of potent new anti-infective compounds. The inherent versatility of the primary amine functional group opens the door to a vast chemical space for exploration, offering significant potential in the ongoing fight against antimicrobial resistance.

References

  • Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. J. Pharm. Drug. Dev., 3(2). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Retrieved from [Link]

  • University of Nigeria. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

  • LookChem. (n.d.). (4-chloro-3-methylphenoxy)acetonitrile. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • NIH. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methylphenol. Retrieved from [Link]

  • LANXESS. (2015). 4-Chloro-3-methylphenol. Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Antifungal Compounds Based on the 2-(4-chloro-3-methylphenoxy)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Potential of the Phenoxyethanamine Scaffold

The global rise in invasive fungal infections, coupled with the escalating threat of antifungal resistance, presents a formidable challenge to public health. The existing antifungal armamentarium is limited to a handful of drug classes, many of which are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[1][2] This underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.

The phenoxyethanamine moiety represents a promising, yet underexplored, scaffold for the development of new antifungal drugs. Structure-activity relationship (SAR) studies of various antimicrobial compounds have revealed that a phenoxy group linked by a short aliphatic chain to a basic amine can be a key pharmacophore.[3] The substitutions on the phenyl ring and the nature of the amine are critical determinants of biological activity. The specific compound, 2-(4-chloro-3-methylphenoxy)ethanamine, with its halogen and alkyl substitutions on the aromatic ring, presents an intriguing starting point for a focused antifungal discovery program. These substitutions can significantly influence the lipophilicity, electronic properties, and metabolic stability of the molecule, all of which are critical for antifungal efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound and its derivatives as a new class of antifungal agents. We will detail the synthesis, in vitro antifungal evaluation, mechanism of action elucidation, and initial safety profiling of this chemical series. The protocols provided are based on established methodologies and are designed to be robust and reproducible.

I. Synthesis and Characterization of this compound and its Derivatives

A fundamental step in the exploration of a new chemical scaffold is the ability to synthesize the core molecule and a library of analogues for structure-activity relationship (SAR) studies. The synthesis of this compound can be achieved through a Williamson ether synthesis, a reliable and versatile method for forming the phenoxy-ether linkage.[4]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, from 4-chloro-3-methylphenol and 2-chloroethanamine hydrochloride.

Materials:

  • 4-chloro-3-methylphenol

  • 2-chloroethanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 eq) in DMF. Add powdered potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Ether Formation: To the stirred suspension, add 2-chloroethanamine hydrochloride (1.2 eq). Heat the reaction mixture to 80°C and stir overnight.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM:MeOH as the eluent to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Derivatization

To explore the SAR, a library of derivatives can be synthesized by modifying the amine functionality (e.g., N-alkylation, N-acylation) or by using different substituted phenols in the initial Williamson ether synthesis.

Synthesis_Workflow Phenol Substituted Phenol Williamson_Ether Williamson Ether Synthesis Phenol->Williamson_Ether Ethanamine 2-Haloethanamine Ethanamine->Williamson_Ether Base Base (e.g., K₂CO₃) Base->Williamson_Ether Core_Molecule 2-(Substituted phenoxy)ethanamine (Core Scaffold) Alkylation N-Alkylation (R-X, Base) Core_Molecule->Alkylation Acylation N-Acylation (RCOCl, Base) Core_Molecule->Acylation Derivatives Library of Derivatives Alkylation->Derivatives Acylation->Derivatives Williamson_Ether->Core_Molecule

Caption: Synthetic workflow for the core scaffold and its derivatives.

II. In Vitro Antifungal Susceptibility Testing

The initial evaluation of the antifungal potential of the synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for this purpose.[5][6][7]

Protocol 2: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

Materials:

  • Synthesized compounds (stock solutions in DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

Procedure:

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the final inoculum concentration specified in the CLSI guidelines (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds and control antifungals in RPMI-1640 in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Include a drug-free growth control well and a sterility control well (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation: MIC Values

The results of the MIC testing should be summarized in a clear and concise table to facilitate SAR analysis.

CompoundR GroupMIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformansMIC (µg/mL) vs A. fumigatus
Parent -HDataDataData
Derivative 1 -CH₃DataDataData
Derivative 2 -COCH₃DataDataData
Fluconazole N/ADataDataData
Amphotericin B N/ADataDataData

III. Elucidation of the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is a critical step in its development. For compounds with a phenoxyethanamine scaffold, plausible mechanisms of action include disruption of the fungal cell membrane or inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[8]

Protocol 3: Ergosterol Quantification Assay

This protocol is designed to determine if the test compounds interfere with the ergosterol biosynthesis pathway. A reduction in the cellular ergosterol content in the presence of the compound is indicative of this mechanism.[8][9]

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Test compounds

  • 25% Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • Sterile distilled water

  • UV-Vis spectrophotometer

Procedure:

  • Cell Culture and Treatment: Grow the fungal cells to mid-log phase and then expose them to sub-MIC concentrations of the test compounds for a defined period (e.g., 16 hours). Include a no-drug control.

  • Cell Harvesting and Saponification: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet. Add 25% alcoholic KOH to the pellet, vortex thoroughly, and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction: After cooling, add sterile water and n-heptane to the saponified mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette and scan the absorbance from 230 to 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve. Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm) and the wet weight of the cell pellet.[10]

Protocol 4: Cell Membrane Integrity Assay using Propidium Iodide

This assay assesses whether the test compounds cause damage to the fungal cell membrane, leading to increased permeability. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.[11][12]

Materials:

  • Fungal cells

  • Test compounds

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat fungal cells with the test compounds at their MIC for a specified duration (e.g., 4 hours). Include a positive control (e.g., a known membrane-disrupting agent) and a negative (untreated) control.

  • Staining: Harvest the cells, wash with PBS, and resuspend in PBS containing PI at a final concentration of 2 µg/mL. Incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells using a fluorescence microscope (observing red fluorescence in cells with damaged membranes) or a flow cytometer to quantify the percentage of PI-positive cells.

Visualizing the Drug Development Workflow

Drug_Development_Pipeline cluster_0 Discovery & Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Safety & Optimization Synthesis Synthesis of This compound & Derivatives MIC_Screening In Vitro Antifungal Susceptibility Testing (MIC) Synthesis->MIC_Screening Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay MIC_Screening->Ergosterol_Assay Membrane_Assay Cell Membrane Integrity Assay (Propidium Iodide) MIC_Screening->Membrane_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Ergosterol_Assay->Cytotoxicity_Assay Membrane_Assay->Cytotoxicity_Assay SAR_Optimization SAR Optimization & Lead Compound Selection Cytotoxicity_Assay->SAR_Optimization

Caption: A streamlined workflow for the initial stages of antifungal drug development.

IV. In Vitro Cytotoxicity Assessment

A crucial aspect of developing a new therapeutic agent is to ensure its selectivity for the target pathogen over host cells. The MTT assay is a widely used colorimetric method to assess the cytotoxicity of a compound against mammalian cell lines.[13][14][15]

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

The therapeutic index (TI) can be calculated as CC₅₀ / MIC to provide an initial assessment of the compound's selectivity.

V. Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the initial exploration of this compound and its derivatives as a novel class of antifungal agents. By systematically synthesizing a focused library of compounds and evaluating their antifungal activity, mechanism of action, and cytotoxicity, researchers can rapidly identify promising lead candidates. Future work should focus on expanding the SAR studies to optimize potency and selectivity, followed by in vivo efficacy studies in animal models of fungal infections. The ultimate goal is to contribute to the much-needed pipeline of new antifungal therapies to combat the growing threat of fungal diseases.

References

  • Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI, 2017.
  • Clinical and Laboratory Standards Institute. M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI, 2017.
  • Perfect, J. R. The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603–616 (2017).
  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 48(10), 3691-3694 (2010).
  • Del Poeta, M., et al. Structure-Activity Relationships for the Antifungal Activity of Selective Estrogen Receptor Antagonists Related to Tamoxifen. PLoS ONE, 10(5), e0125927 (2015).
  • Arthington-Skaggs, B. A., et al. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 36(11), 3335–3340 (1998).
  • McCarthy, M. W., & Walsh, T. J. Avenues for antifungal drug discovery and development: where to now?. Expert Opinion on Drug Discovery, 15(10), 1145-1155 (2020).
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Arthington-Skaggs, B. A., et al. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. PubMed, [Link]

  • Arthington-Skaggs, B. A., et al. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2091–2098 (2000).
  • ResearchGate. Membrane integrity assay using propidium iodide (PI) staining. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Stiefel, P., et al. Time-resolved, single-cell analysis of induced and programmed cell death via non-invasive propidium iodide and counterstain perfusion. Scientific Reports, 6, 32746 (2016).

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Analytical methods for "2-(4-chloro-3-methylphenoxy)ethanamine" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Characterization of 2-(4-chloro-3-methylphenoxy)ethanamine

Introduction

This compound is a substituted phenoxyalkanamine. Compounds within this class are recognized for their diverse biological activities and serve as crucial intermediates in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The precise structural confirmation and purity assessment of this molecule are paramount for its application in research and development, ensuring reproducibility and compliance with regulatory standards.

This guide provides a comprehensive suite of analytical protocols for the definitive characterization of this compound (Molecular Formula: C₉H₁₂ClNO, Molecular Weight: 185.65 g/mol ). We will delve into orthogonal analytical techniques, explaining not just the procedural steps but also the scientific rationale behind the selection of each method and its parameters. This multi-faceted approach ensures a self-validating system for structural elucidation and purity assessment.

Overall Characterization Strategy

A robust characterization workflow relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they offer an unambiguous confirmation of the compound's identity, purity, and structure.

G cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Final Confirmation A Synthesis Product This compound B Elemental Analysis (Confirm Empirical Formula) A->B C GC-MS (Confirm MW & Fragmentation) A->C F RP-HPLC (Assess Purity & Quantify) A->F G Certificate of Analysis (CoA) (Identity, Purity, Structure Confirmed) B->G D ¹H NMR Spectroscopy (Proton Environment) C->D Informed by MW E ¹³C NMR Spectroscopy (Carbon Skeleton) C->E Informed by MW E->G F->G

Figure 1: Overall analytical workflow for compound characterization.

Elemental Analysis: Foundational Stoichiometry

Expertise & Rationale: Elemental analysis (EA) is the cornerstone of chemical characterization. It provides the mass fractions of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the empirical formula.[4] This technique serves as a fundamental check of stoichiometry. For halogen-containing compounds like the analyte, a combustion-based analysis is the gold standard.[4][5]

Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, high-purity sample into a tin capsule.

  • Instrumentation: Utilize a CHNS/O elemental analyzer.

  • Combustion: The sample undergoes complete, high-temperature "flash combustion" in an oxygen-rich environment (approaching 1800-2000°C), converting the elements into their respective gaseous oxides (CO₂, H₂O, NOx).[4][6]

  • Reduction & Separation: The combustion gases are passed through a reduction tube containing copper to convert NOx to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography (GC) column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample. The percentage of chlorine is typically determined by other methods like titration after combustion but is often inferred by difference for a high-purity sample.

Data Presentation:

ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C)58.2358.23 ± 0.40
Hydrogen (H)6.516.51 ± 0.40
Nitrogen (N)7.547.54 ± 0.40
Chlorine (Cl)19.10-
Oxygen (O)8.62-

Trustworthiness: The protocol is validated by running a certified standard (e.g., acetanilide) before and after the sample batch to ensure instrument calibration and accuracy. The experimental results for the analyte must fall within ±0.4% of the theoretical values to confirm the empirical formula.

Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation

Expertise & Rationale: GC-MS is a powerful hybrid technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. The primary amine in this compound can exhibit poor peak shape due to interaction with the GC column. Therefore, chemical derivatization is employed to cap the active amine group, increasing volatility and improving chromatographic performance.[7][8] Acylation is a common and effective derivatization strategy.[9]

G A Analyte in Solvent B Add Derivatization Reagent (e.g., TFAA) A->B C Incubate (e.g., 60°C for 30 min) B->C D Inject into GC-MS C->D E Data Acquisition (TIC and Mass Spectra) D->E F Data Analysis (Identify Molecular Ion & Fragments) E->F

Figure 2: Workflow for GC-MS analysis with derivatization.

Protocol: GC-MS with Trifluoroacetyl Derivatization

  • Derivatization:

    • Dissolve ~1 mg of the analyte in 500 µL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Instrumentation:

    • GC System: Agilent 7890A or equivalent.[9]

    • MS System: Agilent 5975C or equivalent mass selective detector.[9]

  • Chromatographic & Spectrometric Conditions:

ParameterSettingRationale
GC Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates the analyte from solvent and potential impurities.
Ionization Mode Electron Impact (EI), 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.[9]
MS Source Temp. 230°COptimal temperature for ionization.
MS Quad Temp. 150°CMaintains ion path integrity.
Scan Range 40-500 m/zCovers the expected mass of the derivatized analyte and its fragments.

Expected Results & Interpretation:

  • Derivatized MW: The trifluoroacetyl derivative will have a molecular weight of 185.65 + 96 = 281.65 g/mol . Look for the molecular ion peak [M]⁺ at m/z 281/283 (due to ³⁵Cl/³⁷Cl isotopes).

  • Key Fragments: Expect characteristic fragments. A significant fragment would likely be from the cleavage of the C-C bond adjacent to the nitrogen, resulting in an iminium ion. Another key fragment at m/z 155/157 would correspond to the chloromethylphenoxy moiety [Cl(CH₃)C₆H₃O]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR maps the carbon framework of the molecule. The combination of these techniques confirms the precise connectivity of all atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-15 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Bruker 400 MHz spectrometer or equivalent.[10]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum.

  • Data Analysis: Analyze chemical shifts, integration values (for ¹H), and splitting patterns to assign signals to specific atoms in the molecule.

Predicted Spectral Data for this compound in CDCl₃:

¹H NMR AssignmentPredicted δ (ppm)MultiplicityIntegration
-CH₃~2.35Singlet (s)3H
-NH₂~1.5-2.5Broad Singlet (br s)2H
-CH₂-N~3.10Triplet (t)2H
-O-CH₂-~4.05Triplet (t)2H
Aromatic-H~6.75Doublet (d)1H
Aromatic-H~6.90Doublet of Doublets (dd)1H
Aromatic-H~7.20Doublet (d)1H
¹³C NMR AssignmentPredicted δ (ppm)
-CH₃~16
-CH₂-N~42
-O-CH₂-~68
Aromatic C-H~112, 126, 130
Aromatic C-Cl~125
Aromatic C-CH₃~136
Aromatic C-O~156

Note: Predicted values are based on analogous structures and may vary slightly.[11][12]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of pharmaceutical and chemical compounds.[13][14] It separates the main compound from any impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. An isocratic method is often sufficient for a simple purity screen, providing fast and reproducible results.[14]

G A Prepare Mobile Phase (e.g., ACN:Buffer) C Equilibrate HPLC System A->C B Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) D Inject Sample B->D E Acquire Chromatogram (UV Detection) C->E D->E F Integrate Peaks & Calculate Purity E->F

Figure 3: Standard workflow for RP-HPLC purity analysis.

Protocol: Isocratic RP-HPLC with UV Detection

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.01 M Potassium Phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[13][14] Filter and degas the solution.

  • Sample Preparation: Accurately weigh and dissolve the analyte in the mobile phase to a final concentration of 1.0 mg/mL.[14]

  • Instrumentation & Conditions:

ParameterSettingRationale
HPLC System Agilent 1290 Infinity or equivalentStandard high-performance system.
Column C18, 150 x 4.6 mm, 5 µmA versatile reversed-phase column for separating moderately polar compounds.[13]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)Provides good retention and peak shape for the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[14]
Column Temp. 30°CEnsures reproducible retention times.[13]
Detection UV at 225 nmWavelength where the aromatic ring exhibits strong absorbance.[13]
Injection Vol. 10 µLStandard volume for analytical runs.

Data Analysis & Acceptance Criteria:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • For a high-purity standard, the main peak should account for ≥98% of the total peak area.

References

  • Element analysis. (n.d.). Google AI.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Universal Lab Blog. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • United States Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • Jumina, et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • The Royal Society of Chemistry. (n.d.). S1 Electronic Supplementary Information (ESI) Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Couplin. Retrieved from [Link]

  • Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245. Retrieved from [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • DePaoli, A., et al. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • MDPI. (2024, June 12). Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. Retrieved from [Link]

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Application Note: Comprehensive Structural Characterization of 2-(4-chloro-3-methylphenoxy)ethanamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the structural characterization of 2-(4-chloro-3-methylphenoxy)ethanamine, a substituted phenoxyethanamine of interest in pharmaceutical and chemical research. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The narrative emphasizes the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for the unambiguous structural elucidation of this and similar small molecules. By integrating predictive analysis with detailed methodologies, this guide serves as a practical tool for ensuring analytical integrity.

Introduction: The Analytical Imperative

The compound this compound belongs to a class of molecules that are common scaffolds in medicinal chemistry. Its precise structure, containing an aromatic ring with specific substitution patterns and a flexible ethanamine side chain, dictates its physicochemical and biological properties. Therefore, rigorous and unambiguous structural verification is a critical step in any research or development pipeline.

This application note details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve complete structural confirmation. NMR provides definitive information about the carbon-hydrogen framework and atom connectivity, while MS confirms the molecular weight and elemental composition, offering complementary data on the molecule's fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to map the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can assemble a detailed picture of the molecular architecture.

Predicted Spectral Features for this compound

A proactive analysis of the expected NMR signals is crucial for efficient data interpretation. The structure (Figure 1) suggests distinct chemical environments for each proton and carbon atom.

Figure 1: Structure of this compound with proton labels.

¹H NMR Predictions: The proton spectrum is anticipated to show signals in three distinct regions: aromatic, alkoxy, and aliphatic amine.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ha~6.9Doublet (d)1HOrtho to -OR group, shielded by its electron-donating effect. Coupled to Hc (meta).
Hb~7.2Doublet (d)1HOrtho to Cl, deshielded by its inductive effect. Coupled to Hc (ortho).
Hc~6.7Doublet of Doublets (dd)1HOrtho to methyl group, meta to Cl, and ortho to -OR. Coupled to Ha and Hb.
Hf (CH₃)~2.3Singlet (s)3HBenzylic methyl group.
Hd (O-CH₂)~4.1Triplet (t)2HDeshielded by adjacent oxygen. Coupled to He.
He (CH₂-N)~3.0Triplet (t)2HCoupled to Hd.
Hg (NH₂)1.5 - 3.5 (variable)Broad Singlet (br s)2HExchangeable protons; position and shape are solvent and concentration-dependent.

¹³C NMR Predictions: The carbon spectrum will confirm the number of unique carbon environments.

Carbon Position Predicted Chemical Shift (δ, ppm) Rationale
C-O (Aromatic)155 - 158Aromatic carbon attached to the strongly deshielding ether oxygen.
C-Cl (Aromatic)128 - 132Deshielded by the electronegative chlorine atom.
C-CH₃ (Aromatic)136 - 139Quaternary carbon attached to the methyl group.
CH (Aromatic)112 - 130Three distinct aromatic CH carbons, with shifts influenced by substituents.
O-C H₂65 - 70Aliphatic carbon deshielded by the ether oxygen.
C H₂-N40 - 45Aliphatic carbon adjacent to the nitrogen.
Ar-C H₃15 - 20Aromatic methyl carbon.
Experimental Protocol: NMR Sample Preparation and Acquisition

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data.[1][2]

1. Solvent Selection:

  • Rationale: The choice of deuterated solvent is critical. While Deuterated Chloroform (CDCl₃) is a common choice for many organic molecules, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often superior for compounds containing primary amines.[3][4] The amine (NH₂) protons are "exchangeable" and often appear as a very broad, indistinct signal or are not observed at all in CDCl₃. DMSO-d₆ slows down this exchange process, typically resulting in a sharper, more easily identifiable NH₂ signal.[5]

  • Protocol: Use DMSO-d₆ for this analysis.

2. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.[1][6]

  • Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

  • Vortex the vial until the sample is completely dissolved. Ensure no solid particulates remain, as they can degrade spectral quality.[2]

  • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[6][7]

  • Cap the NMR tube securely and label it clearly.

3. Instrument Parameters (400 MHz Spectrometer Example):

  • ¹H NMR:

    • Pulse Program: zg30 (standard 30-degree pulse)
    • Number of Scans (NS): 16
    • Spectral Width (SW): 20 ppm
    • Acquisition Time (AQ): ~3-4 seconds
  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton-decoupled)
    • Number of Scans (NS): 1024 or more (as ¹³C is less sensitive)
    • Spectral Width (SW): 240 ppm
    • Acquisition Time (AQ): ~1-2 seconds

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula, serving as an orthogonal verification of the compound's identity. Tandem MS (MS/MS) further probes the structure by inducing fragmentation at specific bonds.

Ionization Strategy: Electrospray Ionization (ESI)

Rationale: ESI is a "soft" ionization technique ideal for polar molecules like amines.[8] It generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation, which preserves the crucial molecular weight information.[8][9] The primary amine in our analyte is basic and will readily accept a proton in the acidic mobile phase typically used for ESI, making it highly sensitive in positive ion mode.

Predicted Mass Spectrum and Fragmentation
  • Molecular Formula: C₉H₁₂ClNO

  • Monoisotopic Mass: 185.06 g/mol

  • Protonated Ion [M+H]⁺: m/z 186.07

  • Isotopic Pattern: A characteristic M+2 peak at m/z 188.07 with ~32% the intensity of the M peak is expected due to the natural abundance of the ³⁷Cl isotope. This is a key diagnostic feature for chlorinated compounds.

Fragmentation Pathway: The most likely site of protonation is the basic nitrogen atom of the primary amine. The resulting ammonium ion is the precursor for fragmentation in the collision cell (MS/MS). The dominant fragmentation pathway for primary ethylamines is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[10][11]

G parent [M+H]⁺ m/z 186.07 This compound (protonated) frag1 Fragment A m/z 30.03 [CH₂NH₂]⁺ parent->frag1 α-Cleavage neutral1 Neutral Loss 156.04 Da 4-chloro-3-methylphenoxy radical parent->neutral1 frag2 Fragment B m/z 143.03 [M-C₂H₄N]⁺ parent->frag2 Ether Cleavage neutral2 Neutral Loss 43.04 Da C₂H₄N radical parent->neutral2

Figure 2: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.

Predicted Ion (m/z) Proposed Formula Fragmentation Pathway
186.07[C₉H₁₃ClNO]⁺Protonated molecular ion, [M+H]⁺
30.03[CH₂NH₂]⁺Major Fragment: α-cleavage of the C-C bond, leading to the formation of the stable methaniminium ion. This is a highly characteristic fragment for primary ethylamines.[11]
143.03[C₇H₈ClO]⁺Cleavage of the ether C-O bond or the adjacent C-C bond, resulting in the loss of the ethanamine side chain.
Experimental Protocol: LC-ESI-MS

This protocol outlines a general method for analysis using a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection prep Dissolve sample in Mobile Phase A/B (50:50) to ~10 µg/mL inject Inject 5 µL prep->inject column C18 Column (e.g., 2.1 x 50 mm) inject->column gradient Gradient Elution (Water/ACN + 0.1% Formic Acid) column->gradient esi ESI Source (Positive Ion Mode) gradient->esi ms1 MS1 Scan (Full Scan m/z 50-500) esi->ms1 ms2 MS2 Scan (Targeted fragmentation of m/z 186.07) ms1->ms2

Figure 3: General experimental workflow for LC-ESI-MS analysis.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

2. LC Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid. (Rationale: Formic acid aids in protonation for positive mode ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

3. MS Parameters:

  • Ionization Mode: ESI Positive.

  • Scan Range (MS1): m/z 50 - 500.

  • Targeted Ion (MS2): m/z 186.07.

  • Collision Energy (MS2): Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Integrated Structural Confirmation

The power of this dual-pronged approach lies in its synergy.

  • High-Resolution MS provides an accurate mass measurement of the [M+H]⁺ ion (e.g., 186.0680), which can be used to calculate an elemental formula (C₉H₁₃ClNO) that matches the theoretical structure with low ppm error. The presence of the [M+2+H]⁺ peak confirms the presence of one chlorine atom.

  • NMR Spectroscopy then provides the definitive constitutional isomer. While MS can confirm the formula C₉H₁₂ClNO, it cannot distinguish between, for example, this compound and 2-(2-chloro-5-methylphenoxy)ethanamine. The unique chemical shifts and, most importantly, the coupling patterns of the aromatic protons in the ¹H NMR spectrum provide this distinction unambiguously.

Conclusion

The methodologies presented herein provide a comprehensive and self-validating system for the structural characterization of this compound. By combining the predictive power of spectral analysis with robust, field-tested protocols for both NMR and MS, researchers can ensure the highest degree of confidence in the identity and purity of their materials. This integrated approach is fundamental to maintaining scientific integrity in all stages of chemical and pharmaceutical development.

References

  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Meier, L., Schmid, S., Berchtold, C., & Zenobi, R. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry, 17(5), 465-473. [Link]

  • NMR Sample Requirements and Preparation. University of Maryland, Baltimore County Department of Chemistry and Biochemistry. [Link]

  • NMR Sample Preparation. ETH Zürich Department of Chemistry and Applied Biosciences. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation. KPU Pressbooks. [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • Shi, H., Naami, A., M-Letting, L., & Rochelle, G. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology, 4(2), 153-172. [Link]

  • NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]

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  • Video: Electrospray Ionization (ESI) Mass Spectrometry. (2024). JoVE. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-(4-chloro-3-methylphenoxy)ethanamine, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, ensuring reliable quality control for researchers, scientists, and drug development professionals. The protocol herein provides a comprehensive guide, from initial method development considerations to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

This compound is a primary aromatic amine whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, arising from starting materials or side reactions, can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method to assess its purity is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[1] This note details a method developed with a deep understanding of the analyte's chemical nature—a basic compound with a distinct aromatic chromophore. The primary challenge in analyzing basic compounds like this is often poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase.[2] Our method directly addresses this by controlling the mobile phase pH to ensure the analyte is in a single ionic form, promoting sharp, symmetrical peaks suitable for accurate quantification.

Method Development Strategy: A Rationale-Driven Approach

The selection of chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.

Analyte Properties and Their Chromatographic Implications

While experimental data for the target analyte is not widely published, its structure allows for reliable predictions of its key properties, which are foundational to this method.

  • Structure: The molecule contains a substituted benzene ring, which is a strong chromophore, making UV detection a suitable choice.

  • Basicity (pKa): The primary amine group imparts basic properties. To achieve good peak shape in reversed-phase HPLC, it is crucial to control the pH of the mobile phase. By maintaining a pH at least 2 units away from the analyte's pKa, we ensure it exists predominantly in a single ionic state, minimizing secondary interactions with the column. For basic compounds, a low pH (2-3) protonates the amine, while a high pH (above 9) keeps it in its neutral form. A low pH mobile phase was chosen for this method to ensure consistent protonation and good peak shape on a standard silica-based C18 column.

  • Polarity (LogP): The predicted octanol-water partition coefficient (LogP) suggests moderate hydrophobicity, making reversed-phase chromatography with a C18 stationary phase an ideal separation mode.[3]

Selection of Chromatographic Parameters

Based on the analyte's properties, the following parameters were selected:

  • Column: A C18 column was chosen for its versatility and proven efficacy in retaining and separating compounds of moderate polarity.[4] The high surface area of C18 phases provides excellent resolving power for complex samples.

  • Mobile Phase: A mixture of acetonitrile and a low pH phosphate buffer was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. The phosphate buffer at pH 3.0 ensures the complete protonation of the ethanamine moiety, leading to sharp, symmetrical peaks by minimizing silanol interactions.

  • Detection: Based on the UV-active chloromethylphenoxy group, a UV detector was chosen. While an experimental spectrum for the specific molecule is unavailable, analysis of structurally similar compounds such as 2,4-dichlorophenoxyacetic acid, which shows absorbance maxima around 230 nm and 285 nm, suggests that detection at or near these wavelengths would provide adequate sensitivity. A wavelength of 230 nm was selected to maximize sensitivity to potential impurities that may lack the full substitution pattern of the main analyte.

  • Isocratic Elution: For a purity analysis where the main peak is the primary focus, an isocratic elution (constant mobile phase composition) provides a simpler, more robust, and reproducible method compared to a gradient elution.

Experimental Protocol: Purity Determination

This section provides a step-by-step protocol for the HPLC analysis of this compound.

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (AR grade).

  • Water (HPLC grade).

  • Reference standard of this compound (purity ≥ 99.5%).

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0, 40:60 v/v):

    • Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer.

    • Degas the mobile phase by sonication or helium sparging.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all sample and standard preparations.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20mM KH₂PO₄ (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes
Analytical Procedure Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN/Buffer pH 3.0) sys_suit System Suitability Test (Inject Standard 5x) prep_mobile->sys_suit prep_std Prepare Standard Solution (0.5 mg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) sys_suit->inject_blank If SST passes check_sst Verify SST Criteria (Tailing < 1.5, RSD < 2.0%) sys_suit->check_sst inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate check_sst->inject_blank calculate Calculate Purity by Area % (Area Main / Total Area) * 100 integrate->calculate

Caption: HPLC Purity Analysis Workflow.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Calculate the tailing factor and the relative standard deviation (RSD) of the peak area for the main peak.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
RSD of Peak Area ≤ 2.0%
Calculation of Purity

The purity of the sample is calculated based on the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks below the reporting threshold (e.g., 0.05%).

Method Validation Protocol: Ensuring Trustworthiness

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[3][5][6]

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Repeatability (Intra-day) Intermediate Intermediate Precision->Intermediate Intermediate Precision (Inter-day)

Caption: ICH Q2(R1) Method Validation Workflow.

Specificity

Specificity was demonstrated by injecting the diluent, a standard solution, and a sample solution. The chromatograms were compared to ensure that there was no interference from the diluent at the retention time of the analyte. A forced degradation study was also performed by subjecting the sample to acidic, basic, oxidative, and thermal stress to ensure that the degradation products were well-resolved from the main peak, proving the stability-indicating nature of the method.

Linearity

Linearity was assessed by preparing a series of solutions of the reference standard at five concentration levels, ranging from 50% to 150% of the nominal concentration (0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day precision): Six separate sample preparations from the same homogenous batch were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

ParameterAcceptance Criteria
RSD of Purity Results ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results. The varied parameters included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

The system suitability parameters were checked under each condition and should remain within the acceptance criteria.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the determination of the purity of this compound. The detailed protocol and validation results confirm its suitability for routine quality control in a pharmaceutical development and manufacturing environment. This self-validating system provides a high degree of confidence in the analytical results, ensuring the quality of this critical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2794191, 2-(4-Chlorophenoxy)ethylamine. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NIST. UV/Visible spectrum for 2,4-D. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

  • Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

  • Chemicalize by ChemAxon. Instant Cheminformatics Solutions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine. Here, we address common challenges and provide practical, field-proven solutions to optimize your synthetic outcomes. Our focus is on explaining the causality behind experimental choices to ensure both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two principal and highly effective methods for the synthesis of this compound:

  • Route A: Williamson Ether Synthesis followed by Reduction. This is a two-step process. The first step involves a Williamson ether synthesis where 4-chloro-3-methylphenol is reacted with an N-protected 2-haloethylamine (e.g., N-(2-chloroethyl)acetamide) or an ethyl haloacetate followed by amidation and reduction. This route is often favored for its versatility and the wide availability of starting materials.[1][2]

  • Route B: Gabriel Synthesis. This method utilizes potassium phthalimide to introduce the amine functionality, effectively preventing the common issue of over-alkylation.[3][4] 4-chloro-3-methylphenol is first reacted with a dihaloethane (e.g., 1-bromo-2-chloroethane) to form an intermediate, which then reacts with potassium phthalimide. The final step is the liberation of the primary amine using hydrazine.[5][6]

Q2: Which synthetic route is generally recommended?

For routine synthesis with a focus on readily available starting materials, the Williamson ether synthesis (Route A) is a robust choice. However, if you are facing challenges with over-alkylation or the formation of secondary amines, the Gabriel synthesis (Route B) offers a more controlled approach to obtaining a clean primary amine product.[3][4]

Q3: What are the critical reaction parameters to control for a high yield?

Regardless of the chosen route, several parameters are critical for success:

  • Anhydrous Conditions: The presence of water can significantly reduce your yield by reacting with the strong bases used to deprotonate the phenol or phthalimide.[7]

  • Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of the starting phenol. Sodium hydride (NaH) is a common and effective choice.[7][8] For the Gabriel synthesis, potassium carbonate can also be used.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reactants and facilitate the S(_N)2 reaction mechanism without interfering with the nucleophiles.[9][10]

  • Temperature Control: The reaction temperature should be carefully controlled to balance the reaction rate and minimize side reactions. Elevated temperatures can favor elimination byproducts, particularly in the Williamson ether synthesis.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause 1: Incomplete Deprotonation of 4-chloro-3-methylphenol

The acidity of the phenolic proton is the first critical step. Incomplete deprotonation will result in unreacted starting material.

  • Troubleshooting Steps:

    • Verify Base Quality: Ensure your sodium hydride (NaH) is fresh and has been stored under anhydrous conditions. Older NaH can be less reactive due to surface oxidation.

    • Sufficient Equivalents of Base: Use a slight excess of NaH (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

    • Allow Adequate Reaction Time: Stir the phenol and base together for a sufficient amount of time (e.g., 30-60 minutes) before adding the electrophile to allow for complete formation of the phenoxide.

Potential Cause 2: Poor Quality of Reagents or Solvents

The presence of moisture or impurities in your starting materials or solvents can quench the reactive intermediates.[7]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Dry your solvents using appropriate methods (e.g., distillation over a drying agent or using a solvent purification system).

    • Check Starting Material Purity: Verify the purity of your 4-chloro-3-methylphenol and the alkylating agent by techniques such as NMR or GC-MS.

Potential Cause 3: Ineffective Alkylating Agent

The choice and quality of your alkylating agent are crucial for the S(_N)2 reaction.

  • Troubleshooting Steps:

    • Choice of Leaving Group: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a chloro-derivative and experiencing low reactivity, consider switching to a bromo- or iodo-analog.

    • Use of a Phase Transfer Catalyst: In some cases, adding a phase transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate, especially if there are solubility issues.

Issue 2: Formation of Significant Byproducts

Potential Cause 1: E2 Elimination

This is a common side reaction in Williamson ether synthesis, especially with sterically hindered alkyl halides or at elevated temperatures, leading to the formation of an alkene.[7][9]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating (40-60 °C) is often sufficient.

    • Use a Primary Alkyl Halide: The structure of the alkyl halide is critical. Always use a primary alkyl halide for the Williamson ether synthesis to minimize elimination.[1][8]

Potential Cause 2: Over-alkylation (in Williamson Synthesis)

If a non-protected 2-haloethylamine is used, the resulting primary amine can act as a nucleophile and react with another molecule of the alkylating agent, leading to secondary amine impurities.

  • Troubleshooting Steps:

    • Use a Protected Amine: Employ an N-protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide or use the Gabriel synthesis.

    • Control Stoichiometry: Use a slight excess of the phenoxide relative to the alkylating agent to ensure the complete consumption of the electrophile.

Experimental Protocols

Protocol A: Williamson Ether Synthesis and Reduction

Step 1: Synthesis of N-(2-(4-chloro-3-methylphenoxy)ethyl)acetamide

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL per gram of phenol).

  • Add 4-chloro-3-methylphenol (1.0 eq).

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add N-(2-chloroethyl)acetamide (1.05 eq) dropwise at 0 °C.

  • Let the reaction warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

  • Dissolve the N-acetylated product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Reflux the mixture for 4-8 hours, or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired amine.

Protocol B: Gabriel Synthesis

Step 1: Synthesis of 2-(4-chloro-3-methylphenoxy)ethyl bromide

  • In a round-bottom flask, dissolve 4-chloro-3-methylphenol (1.0 eq) in a solution of sodium hydroxide in water.

  • Add 1,2-dibromoethane (3.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • After cooling, extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by vacuum distillation to obtain the intermediate bromoether.

Step 2: Phthalimide Alkylation and Amine Liberation

  • Dissolve the bromoether from Step 1 and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture to 90-100 °C for 2-4 hours.

  • Cool the reaction and add hydrazine monohydrate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • After cooling, acidify the mixture with HCl and filter off the precipitate.

  • Basify the filtrate with NaOH and extract the desired primary amine with an organic solvent.

  • Dry and concentrate the organic extracts to yield the final product.

Data Presentation

ParameterWilliamson Ether SynthesisGabriel Synthesis
Starting Phenol 4-chloro-3-methylphenol4-chloro-3-methylphenol
Amine Source N-(2-chloroethyl)acetamidePotassium Phthalimide
Typical Base Sodium Hydride (NaH)Potassium Carbonate/Hydroxide
Typical Solvent DMF, AcetonitrileDMF
Reaction Temp. 0 °C to 70 °C90 °C to reflux
Key Intermediates N-acetylated etherN-alkylated phthalimide
Pros Readily available reagentsHigh yield of primary amine, avoids over-alkylation
Cons Potential for over-alkylation, E2 eliminationRequires an additional deprotection step

Visualizations

Reaction Scheme: Williamson Ether Synthesis Route

Williamson_Ether_Synthesis phenol 4-Chloro-3-methylphenol phenoxide Sodium 4-chloro-3-methylphenoxide phenol->phenoxide NaH, DMF intermediate N-(2-(4-chloro-3-methylphenoxy)ethyl)acetamide phenoxide->intermediate + Alkyl Halide (SN2) alkyl_halide N-(2-chloroethyl)acetamide alkyl_halide->intermediate product This compound intermediate->product Acid Hydrolysis (e.g., HCl) Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent and Solvent Purity/Dryness start->check_reagents check_base Verify Base Activity and Stoichiometry check_reagents->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_side_products Analyze for Side Products (e.g., by GC-MS) check_temp->check_side_products elimination E2 Elimination Product Detected? check_side_products->elimination lower_temp Lower Reaction Temperature elimination->lower_temp Yes over_alkylation Over-alkylation Products Detected? elimination->over_alkylation No solution Improved Yield lower_temp->solution change_halide Use Less Hindered Alkyl Halide change_halide->solution use_protection Use N-Protected Amine or Gabriel Synthesis over_alkylation->use_protection Yes unreacted_sm Unreacted Starting Material? over_alkylation->unreacted_sm No use_protection->solution improve_deprotonation Improve Deprotonation Step unreacted_sm->improve_deprotonation Yes unreacted_sm->solution No improve_deprotonation->solution

Caption: A systematic workflow for troubleshooting low product yield.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. Gabriel synthesis troubleshooting. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • ResearchGate. Optimization of reaction conditions for 2. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]

  • YouTube. 22.4d Synthesis of Amines Gabriel Synthesis. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]

  • ResearchGate. Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. [Link]

  • Pearson. Gabriel Synthesis Explained. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals navigating the synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine.

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of this compound. Our focus is on anticipating and mitigating challenges in the most prevalent synthetic routes, ensuring higher yield and purity. The core of this synthesis typically involves a Williamson ether synthesis to form the phenoxy-ethan- moiety, followed by introduction of the terminal amine. We will dissect the mechanistic pitfalls at each stage.

A common and efficient pathway proceeds via the O-alkylation of 4-chloro-3-methylphenol with chloroacetonitrile, followed by the reduction of the resulting nitrile intermediate.

Synthetic_Workflow A 4-Chloro-3-methylphenol B 2-(4-chloro-3-methylphenoxy)acetonitrile A->B  Williamson Ether Synthesis (+ Chloroacetonitrile, Base) C Target: this compound B->C  Nitrile Reduction (e.g., H₂/Catalyst, LiAlH₄)

Caption: A common synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting

Q1: My Williamson ether synthesis is giving a low yield and a significant amount of an isomeric byproduct. What is happening and how can I improve O-alkylation selectivity?

A1: Root Cause Analysis & Mitigation Strategy

This is a classic case of competing C-alkylation versus O-alkylation. The phenoxide ion, generated by deprotonating 4-chloro-3-methylphenol, is an ambident nucleophile . This means it has two reactive sites: the oxygen anion (leading to the desired O-alkylation) and the electron-rich aromatic ring (leading to undesired C-alkylation, typically at the ortho position).[1][2]

Alkylation_Competition cluster_0 Phenoxide Nucleophile Phenoxide Electrophile R-X (e.g., ClCH₂CN) Phenoxide->Electrophile O-Attack Phenoxide->Electrophile C-Attack O_Attack_Site O-Alkylation Site (desired) O_Product O-Alkylated Product (Ether) Electrophile->O_Product C_Product C-Alkylated Byproduct (Substituted Phenol) Electrophile->C_Product

Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.

The selectivity between these two pathways is heavily influenced by reaction conditions.[1][3]

Troubleshooting Protocol:

  • Solvent Selection (Critical): The choice of solvent is the most powerful tool to control selectivity.

    • To Favor O-Alkylation (Desired): Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN).[1] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) without strongly hydrogen-bonding with the phenoxide oxygen. This leaves the oxygen as a highly available, "naked" nucleophile, promoting the desired ether formation.

    • Conditions that Favor C-Alkylation (Undesired): Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby promoting reaction at the ring.[1]

  • Choice of Base and Counter-ion:

    • Use bases that result in a "softer" cation, which can also favor O-alkylation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to sodium hydroxide (NaOH).

    • Strong bases like sodium hydride (NaH) are effective for deprotonation but must be used in an appropriate aprotic solvent.[3]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor C-alkylation. A typical range is 50-100 °C, but optimization is key.[1]

Summary of Conditions to Maximize O-Alkylation:

ParameterRecommended ConditionRationale
Solvent Polar Aprotic (DMF, DMSO, ACN)Minimizes H-bonding with phenoxide oxygen, increasing its nucleophilicity.[1]
Base K₂CO₃, Cs₂CO₃Provides a suitable counter-ion and basicity for deprotonation.
Temperature Moderate (e.g., 60-80 °C)Balances reaction rate while minimizing side reactions.
Alkylating Agent Use a primary halide (e.g., chloroacetonitrile)Sₙ2 reaction is most efficient with primary halides.[2]
Q2: I'm observing alkene byproducts. How can I minimize this elimination reaction?

A2: Understanding and Suppressing E2 Elimination

The formation of an alkene indicates that an E2 (bimolecular elimination) reaction is competing with the desired Sₙ2 (bimolecular nucleophilic substitution) pathway.[2] This is particularly problematic if you are using an alkylating agent like 1,2-dichloroethane or 2-bromoethylamine instead of chloroacetonitrile. The phenoxide is not just a nucleophile; it's also a base that can abstract a proton from the carbon adjacent to the leaving group.

SN2_vs_E2 cluster_paths Start Phenoxide + Primary Alkyl Halide (R-CH₂-CH₂-X) SN2_Node Sₙ2 Pathway (Nucleophilic Attack) Start->SN2_Node Favored by: - Lower Temperature - Less Hindered Base E2_Node E2 Pathway (Base Abstraction) Start->E2_Node Favored by: - Higher Temperature - Sterically Hindered Base Product_SN2 Desired Ether Product SN2_Node->Product_SN2 Product_E2 Alkene Byproduct E2_Node->Product_E2

Caption: Competition between the desired Sₙ2 and undesired E2 pathways.

Troubleshooting Protocol:

  • Alkyl Halide Structure: The structure of your electrophile is paramount.

    • Best Choice: Always use a primary alkyl halide.[1][4] The synthesis of this compound is designed around a primary halide, which inherently minimizes this issue.

    • Avoid: Secondary and tertiary alkyl halides are highly prone to elimination and should not be used in this synthetic strategy.[2][5]

  • Reaction Temperature: Lowering the temperature generally favors substitution over elimination.[1] Elimination reactions often have a higher activation energy and are more sensitive to temperature increases. If you are observing alkene formation, try reducing the reaction temperature by 10-20 °C.

  • Base Strength: While a strong base is needed to deprotonate the phenol, an excessively high concentration of a very strong, sterically hindered base can favor elimination. Use a stoichiometric amount of a non-hindered base like K₂CO₃.

Q3: I am attempting to synthesize the target amine via a Gabriel synthesis. What are the key parameters and potential pitfalls?

A3: Optimizing the Gabriel Synthesis Route

The Gabriel synthesis is an excellent method for preparing primary amines while avoiding the over-alkylation that plagues direct amination with ammonia.[6][7] The process involves alkylating potassium phthalimide with a suitable substrate, in this case, a pre-synthesized 2-(4-chloro-3-methylphenoxy)ethyl halide, followed by liberation of the amine.

Key Steps & Control Points:

  • Formation of N-Alkylphthalimide: This is an Sₙ2 reaction.

    • Solvent: DMF is a highly effective solvent for this step.[6]

    • Substrate: You must first synthesize the 2-(4-chloro-3-methylphenoxy)ethyl halide intermediate. The primary halide structure is ideal for this Sₙ2 reaction.[7]

    • Pitfall: The main risk here is the same as in Q2: if the halide substrate is not primary or if conditions are too harsh, E2 elimination can compete with the desired substitution.

  • Liberation of the Primary Amine: The N-alkylphthalimide intermediate is cleaved to release the target amine.

    • Standard Method (Hydrazinolysis): The most common and often cleanest method is to reflux the N-alkylphthalimide with hydrazine (NH₂NH₂) in a solvent like ethanol.[6][8] This produces the desired primary amine and a stable phthalhydrazide byproduct that is easily removed.

    • Alternative Methods: Acidic or basic hydrolysis can also be used, but these methods often require harsh conditions (high temperatures, strong acids/bases) which could potentially affect other functional groups on the molecule.[7][8]

The Gabriel synthesis is generally robust, and side reactions are minimal if a primary alkyl halide is used for the alkylation step.[9] The primary challenge lies in the multi-step nature of the sequence.

References

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Ashenhurst, J. (2023). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Gibson, M. S., & Bradshaw, R. W. (n.d.). The Gabriel Synthesis of Primary Amines. Scribd. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Purification of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-chloro-3-methylphenoxy)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar compounds. Here, we move beyond simple protocols to address the nuanced challenges you may face, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your work.

Compound Profile: Understanding the Molecule

Before diving into purification, understanding the physicochemical properties of this compound is crucial. Its structure features a primary amine group, making it basic, and an aromatic ether linkage.

  • Structure: Chemical structure of this compound

  • Key Features:

    • Primary Amine (-NH₂): This group confers basicity (pKa of the conjugate acid is typically around 9-10). It is the primary handle for purification via acid-base extraction and is also responsible for its characteristic reactivity and potential for strong interaction with acidic stationary phases like silica gel.[1][2][3]

    • Aromatic Ether: The phenoxy-ethane backbone contributes to its organic solubility and potential for π-π stacking interactions.

    • Chlorine and Methyl Substituents: These groups influence the molecule's polarity, solubility, and crystalline nature.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

The impurity profile is intrinsically linked to the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted 4-chloro-3-methylphenol or N-(2-bromoethyl)phthalimide (if using a Gabriel synthesis pathway).

  • Side-Products: Dialkylated products where the primary amine has reacted with another equivalent of the electrophile.

  • Reagents and Catalysts: Residual base (e.g., K₂CO₃) or phase-transfer catalysts.

  • Degradation Products: Amines can be susceptible to oxidation over time, especially if exposed to air and light. Industrial amine systems can also suffer from degradation due to high temperatures or contaminants.[4]

Q2: How do I choose the best primary purification technique for my scale and purity needs?

The optimal technique depends on the nature of the impurities and the quantity of material. An acid-base extraction is almost always the recommended first step to rapidly remove non-basic impurities.[2] Subsequent polishing can be achieved via chromatography or recrystallization.

Below is a decision-making workflow to guide your choice.

G start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base Initial Cleanup check_purity Analyze Purity (TLC, LC-MS, NMR) acid_base->check_purity is_pure Is Purity >95%? check_purity->is_pure Assess Need for Polishing is_solid Is Product a Solid? is_pure->is_solid Yes column_chrom Column Chromatography is_pure->column_chrom No recrystallize Recrystallization is_solid->recrystallize Yes end_oil Pure Product (Oil) is_solid->end_oil No (Pure Oil) column_chrom->is_solid Post-Column end_pure Pure Product (Solid) recrystallize->end_pure distillation Vacuum Distillation

Caption: Decision workflow for selecting a purification strategy.

Q3: My amine streaks badly on my silica gel TLC plate and column. How can I fix this?

This is a classic problem. Silica gel is acidic (due to silanol groups, Si-OH) and strongly adsorbs basic amines, leading to significant tailing or streaking.[5] This prevents effective separation.

The Causality: The lone pair on the amine nitrogen forms a strong interaction (acid-base or hydrogen bond) with the acidic silanol groups on the stationary phase. This causes the compound to "stick" and elute slowly and unevenly.

The Solution: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.

  • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Ethyl Acetate/Hexanes + 1% Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your target amine to elute symmetrically.[6]

  • Ammonia: Using a solvent saturated with ammonia (e.g., 7N NH₃ in Methanol, used as a polar component in a DCM mobile phase) is also highly effective.

  • Alternative Stationary Phase: Consider using a more basic stationary phase like alumina (Al₂O₃) for your column.[5][7]

Q4: Can I purify this compound by recrystallization?

Yes, if the crude material is of sufficient purity (typically >90%). The free base may be an oil or a low-melting solid, which can be challenging to crystallize.

Expert Insight: It is often far more effective to crystallize the salt form of the amine.[5] By reacting your crude amine with an acid like hydrochloric acid (HCl), you form the hydrochloride salt, this compound HCl.[8] Salts are ionic, crystalline solids with higher melting points and more predictable crystallization behavior than their free base counterparts. After recrystallizing the salt to high purity, you can regenerate the free base amine by dissolving the salt in water and adding a base (e.g., NaOH).

Q5: My yield is very low after acid-base extraction. What went wrong?

Low yield is typically caused by one of two issues: incomplete extraction or emulsion formation.

  • Incomplete Extraction:

    • Cause: The pH of the aqueous layer was not sufficiently acidic during the initial extraction or not sufficiently basic during the final back-extraction. To move the amine into the aqueous layer, the pH should be at least 2 units below the pKa of its conjugate acid (pKa ~9-10), so a pH of ≤7 is required, with pH 2-4 being ideal. To recover the amine, the pH must be >11 to ensure it is in its neutral, free base form.

    • Solution: Always check the pH of the aqueous layer with pH paper or a meter after each addition of acid or base. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume, as this is more efficient.[1]

  • Emulsion Formation:

    • Cause: Vigorous shaking of the separatory funnel, especially when a chlorinated solvent like dichloromethane (DCM) is used, can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Solution: Use gentle, swirling inversions instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.

Troubleshooting Guide

This table provides quick solutions to common problems encountered during purification.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is an oil, not a solid The free base form of the amine may have a low melting point or be an oil at room temperature.1. Attempt to crystallize the hydrochloride salt.[5][8]2. Purify via column chromatography or vacuum distillation.[9][10]
Persistent baseline impurity on TLC The impurity is highly non-polar (e.g., hydrocarbon grease) or highly polar and sticking to the origin.1. For non-polar impurities, wash the crude material with a non-polar solvent like hexanes before proceeding.2. For polar impurities, a preliminary acid-base extraction should remove them.
Multiple spots on TLC after column 1. Fractions were mixed.2. Compound is degrading on the silica gel column.1. Re-combine impure fractions and run a second, slower column with a shallower solvent gradient.[6]2. Use a deactivated silica column (with Et₃N) or switch to alumina.[5][6]
Foaming during solvent removal Residual acidic or basic aqueous solution is present, reacting with the product or other impurities under vacuum.1. Ensure the final organic layer is thoroughly washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before concentration.

Key Purification Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.[1][2][3]

G a1 Dissolve crude amine in organic solvent (e.g., EtOAc, DCM) a2 Add 1M HCl (aq) to separatory funnel a1->a2 a3 Mix gently and separate layers a2->a3 a4 Collect aqueous layer (contains protonated amine salt) a3->a4 a5 Repeat extraction of organic layer 2x a4->a5 b1 Combine aqueous extracts in a flask b2 Cool in an ice bath b1->b2 b3 Slowly add 3M NaOH (aq) until pH > 11 b2->b3 b4 Extract with fresh organic solvent 3x b3->b4 b5 Combine organic layers b4->b5 c1 Wash combined organic layer with brine c2 Dry over anhydrous Na₂SO₄ c1->c2 c3 Filter and concentrate in vacuo c2->c3

Caption: Workflow for the acid-base extraction of an amine.

Detailed Steps:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert, and vent. Mix with gentle inversions for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the aqueous layer (bottom layer if using DCM, top layer if using EtOAc) into a clean flask. The protonated amine salt is now in this aqueous layer. Neutral and acidic impurities remain in the organic layer.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh 1M HCl to ensure complete recovery.

  • Basification: Combine all aqueous extracts and cool in an ice bath. Slowly add 3M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 11, check with pH paper). The amine salt is neutralized back to the free base.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract three times with fresh organic solvent.

  • Final Workup: Combine the organic extracts, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography (Deactivated Silica)

This method is used for separating the target amine from impurities with similar basicity but different polarity.[9][11]

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A common starting point is 20-40% Ethyl Acetate in Hexanes. Crucially, add 1% triethylamine (Et₃N) to this system. [6]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (containing Et₃N). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or house air) to begin eluting the compounds. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

References

  • Contamination in Amine Systems. Refining Community. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid and Base Extraction. Engineering Ideas Clinic, University of Waterloo. [Link]

  • Amine workup. Reddit r/Chempros. [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. [Link]

  • Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. [Link]

  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Sulphur Recovery Engineering. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]

  • Column chromatography. Columbia University. [Link]

  • Column Chromatography. Chemistry LibreTexts. [Link]

  • Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Selective hydrogenolysis process.
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. ResearchGate. [Link]

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Technical Support Center: Amide Bond Formation with 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting amide bond formation with 2-(4-chloro-3-methylphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming challenges with this specific substrate. This document will address common issues, provide detailed troubleshooting protocols, and explain the chemical reasoning behind our recommendations.

Understanding the Challenge: The Structure of this compound

The structure of this compound presents a unique combination of electronic and steric factors that can complicate amide bond formation. The primary amine is expected to be the main point of reactivity.[1] However, the phenoxy group introduces potential challenges:

  • Reduced Nucleophilicity: The electron-withdrawing effect of the 4-chloro substituent can decrease the electron density on the phenyl ring and, to a lesser extent, the phenoxy oxygen. This can inductively reduce the nucleophilicity of the terminal amine, making it less reactive towards an activated carboxylic acid.[2][3][4]

  • Steric Hindrance: The bulky phenoxy group in proximity to the amine can create steric hindrance, impeding the approach of the activated carboxylic acid. This is a common issue in amide couplings with sterically demanding substrates.[5][6][7][8][9][10]

These factors can lead to sluggish or incomplete reactions when using standard coupling protocols.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.

Question 1: My reaction is showing low to no conversion to the desired amide. What is the likely cause and how can I fix it?

Answer:

Low or no conversion is the most frequent issue and typically points to two primary problems: insufficient activation of the carboxylic acid or poor nucleophilicity of the amine.[11]

Root Cause Analysis & Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents might not be potent enough to overcome the activation energy barrier, especially if your carboxylic acid is also sterically hindered.

    • Solution 1: Switch to a More Powerful Coupling Reagent. If you are using a carbodiimide like EDC, consider switching to a uronium- or phosphonium-based reagent like HATU, HBTU, or PyBOP.[12] These reagents generate more reactive activated esters. HATU, in particular, is known for its high efficiency in difficult couplings due to the formation of a highly reactive OAt-active ester.[12][13]

    • Solution 2: Add an Activating Additive. If you are using EDC, the addition of an additive like HOBt or Oxyma Pure is crucial. These additives form an active ester intermediate that is more reactive than the O-acylisourea formed with EDC alone and can minimize side reactions.[2][13]

  • Low Amine Nucleophilicity: As discussed, the electronic properties of this compound can reduce its reactivity.

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for potential side product formation or degradation.

    • Solution 2: Choose the Right Base. A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) is essential to deprotonate the carboxylic acid and neutralize any acidic byproducts.[2][13] Ensure the base is fresh and anhydrous. For HATU-mediated couplings, 2-3 equivalents of DIPEA are typically recommended.[13]

    • Solution 3: Consider Acyl Fluoride Formation. For particularly challenging cases, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[3][4][5][7][8] Acyl fluorides are more reactive than acyl chlorides and can be formed in situ using reagents like PyFluor or XtalFluor-E, followed by the addition of the amine.[14]

Question 2: I am observing multiple side products in my reaction mixture. What are they and how can I prevent them?

Answer:

Side product formation is often a consequence of the chosen coupling reagent and reaction conditions.

Common Side Products & Prevention:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming your activated acid.

    • Prevention: The addition of HOBt or an equivalent additive traps the active intermediate as an HOBt-ester, which is less prone to this rearrangement and readily reacts with the amine.[13]

  • Guanidinylation of the Amine (with Uronium Reagents): Uronium reagents like HATU and HBTU can react directly with the amine to form a guanidinium byproduct, capping the amine and preventing amide formation.

    • Prevention: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[13][15] A typical pre-activation time is 15-30 minutes at 0 °C.[13]

  • Epimerization (with Chiral Carboxylic Acids): If your carboxylic acid is chiral, there is a risk of racemization at the alpha-carbon during activation.

    • Prevention: Uronium reagents like HATU are generally preferred over carbodiimides for minimizing racemization.[12] The addition of HOBt or especially HOAt also helps to suppress this side reaction. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is also recommended.

Recommended Protocols

Here are detailed, step-by-step protocols for amide bond formation with this compound, starting with the most commonly used method and offering more robust alternatives.

Protocol 1: Standard HATU Coupling

This is often the first choice for challenging amide couplings due to its high efficiency and relatively low risk of racemization.[12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)[13]

  • DIPEA (3.0 equiv)[13]

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[13]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[13]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[13]

  • Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC or LC-MS.[13]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/Oxyma Coupling

A reliable and cost-effective alternative to HATU, with the advantage of water-soluble byproducts that are easily removed during workup.[12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • Oxyma Pure or HOBt (1.2 equiv)

  • DIPEA or Et₃N (2.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and Oxyma Pure (or HOBt) (1.2 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C.

  • Add the base (DIPEA or Et₃N, 2.0 equiv) followed by EDC·HCl (1.2 equiv).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 8-24 hours, monitoring by TLC or LC-MS.[13]

  • Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed in the aqueous washes.[12][13]

Protocol 3: Acyl Fluoride Formation (for highly challenging cases)

When other methods fail, this protocol can be highly effective for coupling with electron-deficient or sterically hindered amines.[3][4][5][7][8]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.2 equiv)

  • PyFluor or XtalFluor-E (1.1 equiv)

  • DIPEA or another non-nucleophilic base (2.0-3.0 equiv)

  • Anhydrous ACN or DCM

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous ACN or DCM.

  • Add the fluorinating agent (e.g., PyFluor, 1.1 equiv) and the base (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • If the reaction is sluggish at room temperature, it may be heated to 40-80 °C. Monitor carefully.

  • Once the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary and Reagent Comparison

Coupling ReagentAdditiveBase (Typical)Key AdvantagesKey Disadvantages
HATU None needed (contains HOAt)DIPEAHigh efficiency for difficult couplings, low racemization.[12]Higher cost, potential for guanidinylation side reaction.
EDC·HCl HOBt or OxymaDIPEA, Et₃NCost-effective, water-soluble urea byproduct.[12][13]Less reactive than HATU, risk of N-acylurea side product without additive.
PyBOP None needed (contains HOBt)DIPEAGood for routine and difficult couplings.Byproduct can be difficult to remove, less reactive than HATU.
Acyl Fluoride N/ADIPEAHighly effective for sterically hindered and electron-deficient amines.[3][4][5][7][8]Requires an extra activation step, fluorinating agents can be moisture-sensitive.

Visualizing the Workflow

Amide Bond Formation Mechanism

Amide_Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-Ester) RCOOH->ActiveEster Activation CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Amine (H₂N-R') Amine->Tetrahedral Nucleophilic Attack Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts (e.g., Urea, HOAt) Tetrahedral->Byproducts Leaving Group Departs Troubleshooting_Workflow Start Start: Low/No Amide Yield CheckReagents Check Reagent Quality (Anhydrous Solvents, Fresh Base) Start->CheckReagents IncreaseTemp Increase Reaction Temp (40-60 °C) CheckReagents->IncreaseTemp If reagents are good ChangeReagent Switch to Stronger Coupling Reagent (e.g., EDC -> HATU) IncreaseTemp->ChangeReagent If still no improvement Success Reaction Successful IncreaseTemp->Success If reaction works PreActivate Implement Pre-activation Step (Acid + Reagent first) ChangeReagent->PreActivate If side products (e.g., guanidinylation) are observed AcylFluoride Alternative Strategy: Convert to Acyl Fluoride ChangeReagent->AcylFluoride If HATU fails ChangeReagent->Success If reaction works PreActivate->Success AcylFluoride->Success

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 9, 2026, from [Link]

  • Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(13), 3349–3354. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1084. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(15), 151728. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • HATU coupling - what's the best order? (2023, December 16). Reddit. Retrieved January 9, 2026, from [Link]

  • 2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methylidene]ethanehydrazonic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433-436. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). University of Southern Denmark. Retrieved January 9, 2026, from [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). University of Copenhagen Research Portal. Retrieved January 9, 2026, from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]

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  • (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]

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  • 2-(4-Chlorophenoxy)ethylamine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • How to Make Amides: Mechanism. (2014, March 26). YouTube. Retrieved January 9, 2026, from [Link]

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Technical Support Center: Stability of 2-(4-chloro-3-methylphenoxy)ethanamine and Its Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-chloro-3-methylphenoxy)ethanamine and its corresponding salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule and its Stability Profile

This compound is a primary amine with a substituted phenoxy group linked by an ether bond. Its stability is influenced by several factors inherent to its structure: the basicity of the primary amine, the potential for oxidation at the ether linkage and the phenoxy ring, and the reactivity of the chlorinated aromatic ring. Understanding these potential liabilities is crucial for proper handling, storage, and experimental design.

This guide will address common stability issues in a practical question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you might encounter during your work with this compound and its salts.

Issue 1: I'm observing a loss of potency or a decrease in the concentration of my stock solution over time.

Possible Cause 1: Oxidative Degradation

The ether linkage in this compound is susceptible to oxidation.[1][2][3] This can be exacerbated by exposure to air (oxygen), light, and trace metal ions, which can catalyze oxidative processes. The primary amine group can also undergo oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Use freshly de-gassed solvents for solution preparation.

  • Chelating Agents: If metal contamination is suspected, consider the addition of a trace amount of a chelating agent like EDTA to your buffer or formulation, if compatible with your experimental system.

  • Antioxidants: For long-term storage, the addition of antioxidants can be considered, but their compatibility and potential for interference with your experiments must be carefully evaluated.

Possible Cause 2: pH-Mediated Hydrolysis

While ethers are generally stable to hydrolysis at neutral pH, extreme acidic or basic conditions can promote cleavage of the ether bond.[4][5] The stability of the amine and its salts is also highly pH-dependent.[6]

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your solutions is maintained within a stable range, typically close to neutral, unless your experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH.[5]

  • Salt Form: Using a salt form of the amine (e.g., hydrochloride salt) can improve stability in the solid state and in certain solution conditions.

Issue 2: My chromatogram (HPLC, LC-MS) shows unexpected peaks that increase over time.

Possible Cause: Formation of Degradation Products

The appearance of new peaks is a strong indicator of degradation. Based on the structure of this compound, several degradation pathways are plausible.

Potential Degradation Pathways:

  • Oxidative Cleavage of the Ether Bond: This would lead to the formation of 4-chloro-3-methylphenol and 2-aminoethanol.

  • Oxidation of the Amine: The primary amine can be oxidized to form corresponding imines, aldehydes, or other related compounds.

  • Hydroxylation of the Aromatic Ring: The aromatic ring can be hydroxylated, leading to the formation of catechol-like derivatives.[7][8]

  • Dechlorination: Under certain conditions, particularly photolytic stress, de-halogenation of the aromatic ring can occur.[9][10]

Troubleshooting and Identification Steps:

  • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended.[11][12][13][14] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. A detailed protocol is provided later in this guide.

  • LC-MS Analysis: Use a high-resolution mass spectrometer (LC-MS) to obtain accurate mass data for the unknown peaks. This will aid in the tentative identification of the degradation products by comparing the measured mass with the masses of predicted degradants.

  • Reference Standards: If possible, synthesize or purchase potential degradation products (e.g., 4-chloro-3-methylphenol) to use as reference standards for confirmation.

Issue 3: I'm having difficulty dissolving the free base of the compound, or the solution is hazy.

Possible Cause: Salt Formation with Atmospheric Carbon Dioxide

Primary amines can react with carbon dioxide from the atmosphere to form carbamate salts. These salts may have different solubility profiles than the free base, potentially leading to precipitation or haziness.

Troubleshooting Steps:

  • Work under an Inert Atmosphere: Handle the free base under a nitrogen or argon atmosphere to minimize exposure to CO2.

  • Use Freshly Prepared Solutions: Prepare solutions fresh and use them promptly.

  • Consider the Salt Form: For applications where a slightly acidic pH is tolerable, using a pre-formed salt (e.g., hydrochloride) can prevent this issue and often improves solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its salts?

A1:

FormRecommended Storage ConditionsRationale
Solid (Free Base) Store at 2-8°C under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container.To minimize oxidation, reaction with atmospheric CO2, and light-induced degradation.[15]
Solid (Salt form, e.g., HCl) Store at 2-8°C in a tightly sealed, light-resistant container. A desiccator is recommended to prevent moisture absorption.Salts are generally more stable than the free base but can be hygroscopic.
Stock Solutions Prepare fresh. If storage is necessary, store in small aliquots at -20°C or -80°C under an inert atmosphere in light-resistant vials. Avoid repeated freeze-thaw cycles.To slow down degradation kinetics in solution.[15]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the solution is a critical factor.[6]

  • Acidic pH (below 4): May promote hydrolysis of the ether linkage over time.[4]

  • Neutral pH (6-8): Generally the most stable range for the ether linkage.

  • Alkaline pH (above 9): Can increase the susceptibility of the phenoxy group to oxidation.[16][17] The free base form is more prevalent at higher pH, which can be more prone to certain degradation pathways.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing chlorinated aromatic rings can be susceptible to photodegradation.[10] Exposure to UV or even ambient light over extended periods can potentially lead to dechlorination or other photochemical reactions.[9] Therefore, it is crucial to protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[11][13][18]

Objective: To generate likely degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.[19]

Data Interpretation:

Compare the chromatograms of the stressed samples with that of an unstressed control. Look for new peaks and a decrease in the peak area of the parent compound. Use the mass spectral data to propose structures for the major degradation products.

Protocol 2: Establishing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Typical Starting Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the parent compound and any more lipophilic degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 220 nm, 275 nm) and/or Mass Spectrometry
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The samples from the forced degradation study are crucial for demonstrating the method's specificity.

Visualizations

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_molecule Parent Molecule cluster_degradants Potential Degradation Products Oxidation (H2O2) Oxidation (H2O2) Parent This compound Oxidation (H2O2)->Parent Acid/Base (H+/OH-) Acid/Base (H+/OH-) Acid/Base (H+/OH-)->Parent Light (hv) Light (hv) Light (hv)->Parent Deg1 4-chloro-3-methylphenol Parent->Deg1 Ether Cleavage Deg2 Ring Hydroxylated Species Parent->Deg2 Hydroxylation Deg3 Dechlorinated Species Parent->Deg3 Dechlorination Deg4 Amine Oxidation Products Parent->Deg4 Oxidation

Caption: Potential degradation pathways of this compound under various stress conditions.

Forced Degradation Workflow

G cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) A->B C Sample at Time Points B->C D Neutralize & Dilute C->D E Analyze via Stability-Indicating HPLC-MS D->E F Identify Degradation Products & Pathways E->F

Caption: A typical workflow for conducting a forced degradation study.

References

  • Kinart, Z. et al. (2012). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 78(19), 6854-6861. Available at: [Link]

  • Schläfli, H. R. et al. (1998). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 64(11), 4381-4388. Available at: [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Available at: [Link]

  • Winslow, F. H. (1971). Oxidation of ether linked thermoplastics. Polymer Engineering & Science, 11(4), 273-281. Available at: [Link]

  • Fors, B. P. et al. (2024). Recent advances in oxidative degradation of plastics. Chemical Society Reviews. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Fytianos, K. et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16015-16026. Available at: [Link]

  • Kishimoto, T. et al. (2022). Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. ACS Omega, 7(38), 34469-34477. Available at: [Link]

  • Lervik, A. et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15997-16014. Available at: [Link]

  • Meisen, A., & Abdi, M. A. (2010). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. International Journal of Greenhouse Gas Control, 4(4), 633-641. Available at: [Link]

  • Fytianos, K. et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16015-16026. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]

  • Bajaj, S. et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(11), 225-233. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]

  • Smith, A. E. (1991). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 39(8), 1503-1507. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38344-38350. Available at: [Link]

  • Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methylidene]ethanehydrazonic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Available at: [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Hosokai, T. et al. (2023). Effects of halogen atom substitution on luminescent radical. Faraday Discussions. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • Arora, P. K. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 89. Available at: [Link]

  • Li, D. et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Journal of Hazardous Materials, 481, 131174. Available at: [Link]

  • Varshney, M. M. et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23, 4484-4493. Available at: [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

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  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. Retrieved from [Link]

  • MDPI. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Available at: [Link]

  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine. It provides an in-depth troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during lab-scale synthesis and multi-gram scale-up. Our approach is grounded in mechanistic principles to empower users to diagnose and resolve issues effectively.

Section 1: Synthesis Overview and Core Protocol

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis . This SN2 reaction involves the nucleophilic attack of the 4-chloro-3-methylphenoxide ion on a suitable 2-carbon electrophile bearing a leaving group and a protected or latent amine functionality.[1][2] The overall transformation is robust, but its success, particularly on a larger scale, hinges on careful control of reaction parameters.

Reaction Scheme

The synthesis proceeds in two key stages:

  • Deprotonation: Formation of the sodium or potassium salt of 4-chloro-3-methylphenol to generate a potent nucleophile.

  • Nucleophilic Substitution (SN2): Reaction of the phenoxide with an N-protected 2-haloethylamine, followed by deprotection. A common and practical approach involves using N-(2-chloroethyl)phthalimide, followed by hydrazinolysis (Gabriel synthesis).

General Lab-Scale Protocol (5-10g Scale)

This protocol outlines the synthesis via the Gabriel method, which offers excellent control and avoids side reactions associated with free 2-chloroethylamine.

Step A: Ether Formation

  • To a stirred solution of 4-chloro-3-methylphenol (1.0 eq) in a suitable solvent (e.g., DMF, Acetone), add a strong base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution in an inert atmosphere).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add N-(2-chloroethyl)phthalimide (1.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting phenol is consumed (typically 4-8 hours).[1]

  • Cool the reaction to room temperature and pour it into cold water.

  • Filter the resulting precipitate (the phthalimide-protected product), wash with water, and dry under vacuum.

Step B: Deprotection (Hydrazinolysis)

  • Suspend the dried intermediate from Step A in ethanol or a similar protic solvent.

  • Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture, and acidify with concentrated HCl to pH ~1-2.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as its hydrochloride salt.

  • For the free base, dissolve the crude salt in water, basify with NaOH (e.g., 2M solution) to pH >12, and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )Molarity/DensityStoichiometry (eq)Key Considerations
4-chloro-3-methylphenol142.58-1.0Ensure dryness. Purity is critical to avoid side reactions.
Potassium Carbonate138.21-1.5Anhydrous grade is essential. Must be finely powdered for good reactivity.
N-(2-chloroethyl)phthalimide211.64-1.05Irritant. Handle in a fume hood.
Hydrazine Hydrate50.06~1.0 g/mL2.0 - 3.0Toxic and corrosive.[3] Use appropriate PPE.
Dimethylformamide (DMF)73.090.944 g/mLSolventAnhydrous grade required. High boiling point requires vacuum for removal.
Ethanol46.070.789 g/mLSolventUsed for deprotection step.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Category: Low Conversion & Incomplete Reactions

Q1: My reaction has stalled. TLC/LCMS analysis shows a large amount of unreacted 4-chloro-3-methylphenol remaining even after extended heating. What is the cause?

A1: This is a classic sign of inefficient phenoxide formation. The root causes are typically:

  • Insufficient Base: Ensure the stoichiometry of your base is correct, typically 1.5 equivalents for a carbonate base or at least 1.1 equivalents for sodium hydride.

  • Base Quality/Activity: Potassium carbonate can be hygroscopic. Use freshly opened or properly stored anhydrous K₂CO₃. If using NaH, ensure it has not been passivated by oxidation; it should be a gray, free-flowing powder.

  • Presence of Water: Trace amounts of water in the solvent (DMF/acetone) or on the glassware will consume the base, preventing complete deprotonation of the phenol. Always use anhydrous solvents and flame-dried glassware, especially when working with hydrides.

  • Poor Solubility/Mixing: In solvents like acetone, K₂CO₃ has limited solubility. Ensure vigorous stirring to maximize the surface area and reaction rate. On a larger scale, mechanical stirring is essential.

Q2: Both of my starting materials are being consumed very slowly, and the reaction requires over 12 hours to complete. How can I speed it up?

A2: Slow SN2 reactions are typically due to insufficient energy or poor nucleophile/electrophile interaction.[4]

  • Temperature: The reaction often requires temperatures of 80°C or higher. Safely increase the reaction temperature in 10°C increments, monitoring for any decomposition.

  • Solvent Choice: DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic. If you are using a less polar solvent like acetone, the reaction will be inherently slower.

  • Phase Transfer Catalyst (PTC): For scale-up, especially in biphasic systems or with sparingly soluble bases, adding a PTC like tetrabutylammonium bromide (TBAB) (0.05-0.1 eq) can dramatically accelerate the reaction by shuttling the phenoxide into the organic phase.[1]

Category: Side Product Formation

Q3: I've isolated my product, but NMR analysis shows an unexpected impurity. What are the likely side reactions?

A3: While this synthesis is generally clean, several side products can form:

  • N-Alkylation of Product: If the final amine product is not fully protonated during workup, its primary amine can act as a nucleophile and react with any remaining N-(2-chloroethyl)phthalimide, leading to a dimerized impurity. This is less common with the Gabriel method but possible if deprotection is done in the same pot without a proper workup.

  • Hydrolysis of Electrophile: If there is excessive water in the reaction, N-(2-chloroethyl)phthalimide can hydrolyze to N-(2-hydroxyethyl)phthalimide, which will not react with the phenoxide.

  • Impurity from Starting Material: Commercial 4-chloro-3-methylphenol can contain isomeric impurities that will carry through the synthesis. Verify the purity of your starting materials by GC or NMR before starting.

Category: Work-Up & Purification Issues

Q4: I am getting a persistent emulsion during the aqueous extraction of the final amine product. How can I resolve this?

A4: Emulsions are common when working with amines and salts.

  • Add Brine: Break up the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out.

  • Filter through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite or diatomaceous earth can help break the suspension.

  • Allow Time: Sometimes, simply letting the separatory funnel sit for an extended period (30-60 minutes) will allow the layers to separate.

  • Change Solvent: If emulsions are a persistent problem on scale-up, consider a different extraction solvent. Toluene or methyl tert-butyl ether (MTBE) are often less prone to emulsion formation than dichloromethane or ethyl acetate.

Q5: My final yield is consistently low (<50%). Where am I most likely losing product?

A5: Product loss can occur at multiple stages:

  • Incomplete Extraction: The target amine can be partially soluble in water, especially at neutral pH. Ensure the aqueous layer is thoroughly basified to pH >12 before extraction to ensure the amine is in its free base form. Perform multiple extractions (e.g., 3x with fresh solvent) to maximize recovery.

  • Precipitation Loss: During the filtration of the phthalhydrazide byproduct, your product (as the HCl salt) is in the filtrate. If the pH is not sufficiently acidic, some free base may remain and be lost. Ensure the pH is <2 before filtration. Also, wash the precipitate sparingly with cold solvent to avoid dissolving the product salt.

  • Volatilization: While not extremely volatile, some product loss can occur if it is concentrated at high temperatures or for extended periods under high vacuum.

Section 3: Scale-Up Specific FAQs

Q1: What are the primary safety hazards to consider when scaling this synthesis from 10g to 100g or more?

A1: Scaling up introduces significant safety challenges that must be proactively managed.

  • Exothermicity: The initial acid-base reaction to form the phenoxide can be exothermic, especially with strong bases like NaH. On a large scale, this heat can accumulate rapidly, leading to a runaway reaction. Solution: Use a jacketed reactor for temperature control and add the base portion-wise or as a solution at a controlled rate.

  • Hydrazine Handling: Hydrazine is a suspected carcinogen and is highly corrosive and toxic.[3] All transfers and reactions must be conducted in a well-ventilated fume hood or a closed system. Ensure an appropriate spill kit is on hand.

  • Pressure Build-up: During hydrazinolysis, ensure the reflux condenser is efficient and the system is not sealed to avoid pressure build-up.

Q2: How should I adapt the purification strategy for kilogram quantities?

A2: Column chromatography is not practical for large-scale purification.

  • Crystallization: The most effective method for purifying the final product on a large scale is by crystallization of its hydrochloride salt. After the hydrazinolysis and filtration of phthalhydrazide, the crude amine HCl salt can be isolated from the filtrate and recrystallized from a suitable solvent system, such as ethanol/isopropanol or ethanol/MTBE.

  • Distillation: If the free base is thermally stable, vacuum distillation can be an effective purification method. Determine the boiling point at reduced pressure on a small scale first.

Q3: Is it better to use sodium hydride or potassium carbonate as the base for a large-scale reaction?

A3: For large-scale industrial synthesis, potassium carbonate is almost always preferred over sodium hydride.

  • Safety: NaH is highly flammable and reacts violently with water. Handling it on a large scale requires specialized equipment and inert atmosphere techniques. K₂CO₃ is a stable, non-flammable solid that is much safer to handle.

  • Cost and Handling: K₂CO₃ is significantly cheaper and easier to handle and dispose of than NaH.

  • Reaction Conditions: While the reaction with K₂CO₃ may be slightly slower, this can be an advantage on a large scale as it makes the exotherm easier to control. The reaction rate can be enhanced with a PTC, making it efficient without the hazards of NaH.

Section 4: Visualizations & Diagrams

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection Phenol 4-chloro-3-methylphenol Base K2CO3 in DMF Phenol->Base Deprotonation Phenoxide Potassium 4-chloro-3-methylphenoxide Base->Phenoxide Electrophile N-(2-chloroethyl)phthalimide Phenoxide->Electrophile SN2 Attack 80-100°C Protected_Product Phthalimide-Protected Intermediate Electrophile->Protected_Product Hydrazine Hydrazine Hydrate in Ethanol Protected_Product->Hydrazine Hydrazinolysis Final_Product This compound (as HCl salt) Hydrazine->Final_Product

Caption: Overall workflow for the synthesis of the target amine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Final Yield CheckTLC Analyze crude reaction mixture by TLC/LCMS Start->CheckTLC UnreactedPhenol High % of unreacted phenol CheckTLC->UnreactedPhenol Phenol SM present UnreactedBoth High % of both starting materials CheckTLC->UnreactedBoth Both SMs present CleanReaction Reaction clean, low isolated yield CheckTLC->CleanReaction SMs consumed Cause1 Problem: Incomplete Deprotonation Solution: Check base quality/stoichiometry, use anhydrous solvent. UnreactedPhenol->Cause1 Cause2 Problem: Slow SN2 Reaction Solution: Increase temperature, use PTC, confirm solvent polarity. UnreactedBoth->Cause2 Cause3 Problem: Work-up Losses Solution: Check extraction pH (>12), perform multiple extractions, check filtrate pH (<2). CleanReaction->Cause3

Caption: A decision tree for diagnosing the cause of low product yield.

References

  • PubChem. 2-Chloroethylamine hydrochloride - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Clark, J. Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. [Link]

  • Clark, J. Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • ResearchGate. Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2014). [Link]

  • Google Patents. Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. (2020).

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Technical Support Center: Synthesis of Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of phenoxyethylamine derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth technical and field-proven insights to navigate the common challenges encountered during the synthesis of this important class of compounds. Phenoxyethylamine derivatives are core structures in many pharmaceuticals, most notably as β-blockers.[1][2] This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of phenoxyethylamine derivatives, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in Williamson Ether Synthesis for Aryl Ether Formation

Question: I am attempting to synthesize a phenoxyethylamine precursor via the Williamson ether synthesis by reacting a substituted phenol with a halo-alkanol, but I am consistently getting low yields. What are the likely causes and how can I optimize the reaction?

Answer:

The Williamson ether synthesis is a classic and widely used method for forming ethers, but it has several limitations, especially when dealing with phenols and certain alkyl halides.[3][4][5] Low yields can often be attributed to side reactions and suboptimal reaction conditions.

Potential Causes and Solutions:

  • E2 Elimination as a Major Side Reaction: The alkoxide, generated from the deprotonation of the phenol, is not only a nucleophile but also a strong base.[3][6] If you are using a secondary or tertiary alkyl halide, the alkoxide can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[4][6][7] This is a very common pitfall.

    • Solution: Whenever possible, use a primary alkyl halide. If your synthesis requires a secondary halo-alkanol, you may need to explore alternative synthetic routes, such as the Mitsunobu reaction.[8][9][10]

  • C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[3][6] While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially with certain substitution patterns on the phenol and under specific reaction conditions.

    • Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[3] Using a phase-transfer catalyst in industrial settings can also improve selectivity and yield.

  • Steric Hindrance: Significant steric hindrance on either the phenoxide or the alkyl halide can slow down the desired SN2 reaction, allowing side reactions to dominate.[4][5]

    • Solution: If steric hindrance is an issue, consider using a more reactive primary alkyl halide if the synthetic route allows. Alternatively, milder reaction conditions with a longer reaction time might be beneficial.

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Use a strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH) to ensure complete deprotonation of the phenol.[3] The reaction should be carried out under anhydrous conditions as moisture can quench the base and the reactive alkoxide.[4]

Experimental Protocol: Optimized Williamson Ether Synthesis

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).[3]

  • Deprotonation: Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0 °C) to the solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. Then, add the primary alkyl halide (1.1 eq.) dropwise.

  • Heating: Heat the reaction mixture to 50-100 °C and monitor the progress by TLC or LC-MS.[3] The reaction time can vary from 1 to 8 hours.[3]

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Alkyl Halide PrimaryMinimizes E2 elimination side reactions.[4][5]
Base K₂CO₃, NaH, KOHEnsures complete deprotonation of the phenol.[3]
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents favor O-alkylation and SN2 reactions.[3]
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[3]

Troubleshooting Flowchart for Low Yield in Williamson Ether Synthesis

start Low Yield in Williamson Ether Synthesis check_halide Is the alkyl halide primary? start->check_halide check_base Is the base strong enough and anhydrous? check_halide->check_base Yes elimination Major Side Reaction: E2 Elimination check_halide->elimination No check_solvent Is the solvent anhydrous and aprotic? check_base->check_solvent Yes incomplete_reaction Incomplete Reaction check_base->incomplete_reaction No check_sterics Is there significant steric hindrance? check_solvent->check_sterics Yes side_reactions Side Reactions: C-alkylation check_solvent->side_reactions No slow_reaction Slow Reaction Rate check_sterics->slow_reaction Yes solution_halide Solution: Use a primary halide or consider Mitsunobu reaction. elimination->solution_halide solution_base Solution: Use a stronger base (NaH) and ensure anhydrous conditions. incomplete_reaction->solution_base solution_solvent Solution: Use dry DMF or acetonitrile. side_reactions->solution_solvent solution_sterics Solution: Use milder conditions and longer reaction time. slow_reaction->solution_sterics start Need to perform mono-N-alkylation check_overalkylation Is over-alkylation a significant problem? start->check_overalkylation direct_alkylation Consider Direct Alkylation (use with caution) check_overalkylation->direct_alkylation No reductive_amination Use Reductive Amination check_overalkylation->reductive_amination Yes protecting_group Use a Protecting Group Strategy check_overalkylation->protecting_group Yes reductive_amination_details React with aldehyde/ketone and reduce with NaBH(OAc)₃ reductive_amination->reductive_amination_details protecting_group_details Protect (e.g., Boc), alkylate, then deprotect protecting_group->protecting_group_details

Sources

Technical Support Center: Synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-chloro-3-methylphenoxy)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the reaction mechanism, kinetics, and practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This reaction involves the coupling of a deprotonated phenol (phenoxide) with a suitable haloalkane. In this specific case, 4-chloro-3-methylphenol is reacted with a 2-haloethanamine derivative.

Q2: What is the underlying reaction mechanism?

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This involves the backside attack of the 4-chloro-3-methylphenoxide ion (the nucleophile) on the carbon atom of the haloethanamine bearing the leaving group (e.g., chlorine, bromine, or iodine). The reaction occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.

Q3: Why is the choice of solvent critical in this synthesis?

The solvent plays a crucial role in the reaction rate and yield. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are highly recommended.[1][2][4] These solvents can solvate the cation of the phenoxide salt, leaving the phenoxide anion more exposed and nucleophilic. Protic solvents, like water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.

Q4: What are the potential side reactions I should be aware of?

The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, which can lead to the formation of an alkene and an alcohol.[1][2] This is particularly favored with sterically hindered reactants or at higher temperatures. Another possible side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[1][5]

Reaction Mechanism and Kinetics

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust method for forming ethers. The reaction proceeds in two main stages: the deprotonation of the phenol and the subsequent nucleophilic attack.

  • Deprotonation: 4-chloro-3-methylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding sodium or potassium 4-chloro-3-methylphenoxide. This step is crucial as it generates the potent nucleophile required for the next stage.

  • Nucleophilic Substitution (SN2): The generated phenoxide then reacts with a 2-haloethanamine (e.g., 2-chloroethanamine). The phenoxide ion attacks the carbon atom bonded to the halogen, displacing the halide ion and forming the desired ether linkage.

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-chloro-3-methylphenol phenoxide 4-chloro-3-methylphenoxide phenol->phenoxide + Base base Base (e.g., NaH) product This compound phenoxide->product + 2-haloethanamine haloethanamine 2-haloethanamine

Caption: General overview of the two-step synthesis.

Factors Influencing Reaction Kinetics

The rate of the Williamson ether synthesis is governed by several factors. Understanding these can help in optimizing the reaction conditions for better yield and purity.

FactorEffect on Reaction RateRationale
Temperature Increases rateHigher temperatures provide more kinetic energy for molecules to overcome the activation energy barrier. However, excessively high temperatures can favor the competing E2 elimination reaction.[1]
Solvent Polar aprotic solvents increase the ratePolar aprotic solvents (e.g., DMF, acetonitrile) effectively solvate the counter-ion of the alkoxide, leaving the nucleophilic oxygen more available for reaction. Protic solvents can solvate the alkoxide itself, reducing its nucleophilicity.[1][2]
Leaving Group Better leaving groups increase the rateThe reaction rate follows the trend I > Br > Cl > F for the halide leaving group. A better leaving group is a weaker base and can stabilize the negative charge more effectively as it departs.
Steric Hindrance Increased steric hindrance decreases the rateBulky groups on either the phenoxide or the haloalkane can sterically hinder the backside attack required for the SN2 mechanism, thus slowing down the reaction.[2][4]
Concentration of Reactants Higher concentration increases the rateThe reaction is bimolecular, so its rate is directly proportional to the concentration of both the phenoxide and the haloalkane.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phenol.2. Inactive haloalkane.3. Unsuitable solvent.4. Reaction temperature is too low.1. Use a stronger base or ensure the base is fresh and anhydrous. Allow sufficient time for deprotonation before adding the haloalkane.2. Check the purity and reactivity of the haloalkane. Consider using a more reactive halide (e.g., iodide instead of chloride).3. Switch to a polar aprotic solvent like DMF or acetonitrile.[2]4. Gradually increase the reaction temperature, monitoring for the formation of side products. A typical range is 50-100 °C.[1]
Formation of Side Products (e.g., alkene) 1. Reaction temperature is too high.2. Sterically hindered reactants.3. Strong, bulky base used.1. Lower the reaction temperature to favor the SN2 reaction over E2 elimination.2. If possible, choose less sterically hindered starting materials.3. Use a less sterically hindered base for deprotonation.
C-Alkylation Observed The phenoxide is an ambident nucleophile, and reaction occurs on the aromatic ring.This is more common with certain solvents. Changing the solvent can alter the O- vs. C-alkylation ratio.[5][6] In some cases, using a different counter-ion for the phenoxide can also influence the regioselectivity.
Difficulty in Product Purification Unreacted starting materials or side products co-elute with the desired product.1. Optimize the reaction to go to completion to minimize unreacted starting materials.2. Employ a different purification technique, such as recrystallization or a different chromatography system (e.g., different solvent gradient or stationary phase).

Experimental Protocols

Detailed Step-by-Step Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 4-chloro-3-methylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloroethanamine hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Deprotonation of Phenol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-3-methylphenol (1 equivalent).

    • Dissolve the phenol in anhydrous DMF.

    • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Preparation of Free 2-Chloroethanamine:

    • In a separate flask, dissolve 2-chloroethanamine hydrochloride (1.2 equivalents) in a minimal amount of water and cool in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8) to liberate the free amine.

    • Extract the free amine with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Free 2-chloroethanamine is volatile and toxic. Handle in a well-ventilated fume hood.

  • SN2 Reaction:

    • Dissolve the freshly prepared 2-chloroethanamine in a small amount of anhydrous DMF.

    • Add this solution dropwise to the stirred solution of the sodium 4-chloro-3-methylphenoxide at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental Workflow Diagram

Experimental_Workflow A Deprotonation: 4-chloro-3-methylphenol + NaH in DMF C SN2 Reaction: Combine phenoxide and free amine in DMF, heat to 60-80°C A->C B Preparation of Free Amine: 2-chloroethanamine HCl + NaHCO3 B->C D Work-up: Quench with water, extract with ethyl acetate C->D E Purification: Column chromatography D->E F Characterization: NMR, MS, etc. E->F

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

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Validation & Comparative

A Comparative Pharmacological Guide to Phenoxyethylamine Derivatives: Projecting the Profile of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenoxyethylamine Scaffold as a Privileged Structure

To researchers, scientists, and professionals in drug development, the phenoxyethylamine skeleton represents a versatile and privileged scaffold. Its inherent ability to interact with a range of biogenic amine receptors and transporters has made it a cornerstone in the development of therapeutics targeting the central nervous system and peripheral adrenergic systems. The core structure, consisting of a phenyl ring linked via an ether bridge to an ethylamine side chain, provides a foundational framework for molecular recognition at key pharmacological targets.

The true pharmacological diversity of this class, however, is unlocked through targeted substitutions on the aromatic ring. The nature, position, and combination of these substituents dictate the ultimate affinity, selectivity, and functional activity of the molecule. This guide provides an in-depth comparison of phenoxyethylamine derivatives, with a central focus on predicting the pharmacological profile of the lesser-known compound, 2-(4-chloro-3-methylphenoxy)ethanamine . By dissecting the established structure-activity relationships (SAR) of related analogs, we can construct a data-driven hypothesis of its likely biological activity and compare it to well-characterized derivatives.

Predictive Pharmacological Profile of this compound

Direct experimental data for this compound is scarce in publicly available literature. However, by examining the independent and combined effects of its key structural features—the 4-chloro and 3-methyl substitutions—we can infer its probable interactions with major monoamine signaling systems.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of phenylethylamine and phenoxyethylamine derivatives is profoundly influenced by the substitution pattern on the phenyl ring.[[“]][2]

  • The 4-Chloro Substitution : Halogenation at the para-position of the phenethylamine scaffold is known to significantly influence activity, particularly at serotonin receptors and transporters.[3] The presence of a 4-chloro group tends to increase affinity for the serotonin transporter (SERT) and can enhance activity at 5-HT2 receptors.[3][4] For instance, para-chloro substitution on amphetamine analogues augments relative potency at SERT.[3] This suggests that this compound may exhibit significant interaction with serotonergic systems.

  • The 3-Methyl Substitution : Methylation at the meta-position can have varied effects. In some contexts, it can contribute to selectivity for certain receptor subtypes. For example, the MAO-A inhibitor Toloxatone incorporates a 3-methylphenoxy moiety, suggesting this substitution is compatible with binding to monoamine-related enzymes.[5] In the context of adrenergic receptors, substitutions on the phenyl ring that are not hydroxyl groups generally reduce direct agonist activity compared to endogenous catecholamines but are critical for defining selectivity and antagonist or transporter inhibitory activity.[[“]]

  • Combined Effect and Comparison : The combination of a 4-chloro and 3-methyl group presents an interesting electronic and steric profile. The electron-withdrawing nature of the chlorine atom at the para position, combined with the electron-donating and lipophilic character of the meta-methyl group, will modulate the electrostatic potential and binding interactions of the entire molecule.

Based on this, we can predict that this compound is unlikely to be a potent direct-acting adrenergic agonist in the same vein as catecholamines. Instead, its profile is more likely to align with that of a monoamine transporter inhibitor or a ligand for serotonin and/or adrenergic receptors.

Comparative Analysis with Key Phenoxyethylamine Derivatives

To contextualize the predicted profile of this compound, we will compare it to established compounds where the phenoxyethylamine core is a key feature.

CompoundKey Structural FeaturesPrimary Pharmacological ActionReceptor/Transporter Affinity (Ki)
Nisoxetine 2-methoxy-phenoxyethylamine derivativeSelective Norepinephrine Transporter (NET) InhibitorNET: ~0.8 nM[6]
Toloxatone 3-methylphenoxy-oxazolidinoneReversible MAO-A Inhibitor-
Substituted Phenethylamines (e.g., 2C-X series) Various substitutions on a phenethylamine corePotent 5-HT2A/2C Receptor Agonists5-HT2A: Low nM to µM range[7]
Predicted: this compound 4-chloro, 3-methyl-phenoxyethylaminePutative Monoamine Transporter Inhibitor and/or 5-HT/Adrenergic Receptor LigandUnknown

Nisoxetine , a potent and selective NET inhibitor, serves as a critical benchmark.[6] Its high affinity for NET demonstrates that the phenoxyethylamine scaffold can be optimized for potent transporter inhibition.[8] The 2-methoxy substitution of nisoxetine is clearly favorable for NET binding. The 4-chloro-3-methyl substitution pattern on our target compound would need to be experimentally tested to determine if it confers affinity for NET, SERT, or the dopamine transporter (DAT).

The activity of Toloxatone as a MAO-A inhibitor introduces another possibility.[5] While its structure is more complex, the presence of the 3-methylphenoxy group suggests that this moiety is compatible with binding to the active site of monoamine oxidase. Therefore, enzymatic inhibition is a potential, albeit less likely, activity for this compound that should not be entirely discounted without experimental validation.

Finally, the extensive research on substituted phenethylamines as potent hallucinogens acting via 5-HT2A receptor agonism highlights the sensitivity of this target to phenyl ring substitutions.[4][7][9] Halogenation and methylation are common strategies to enhance affinity and modulate efficacy at these receptors.[7] The combined 4-chloro and 3-methyl substitutions on our target molecule make the 5-HT2 receptor family a high-priority target for investigation.

Logical Framework for Pharmacological Investigation

The following diagram outlines a logical workflow for characterizing the pharmacological profile of a novel phenoxyethylamine derivative like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & MoA A Compound Synthesis & Purification (this compound) B Broad Receptor/Transporter Panel (Radioligand Binding Assay) A->B Test Compound C Identify High-Affinity Targets (e.g., SERT, NET, 5-HT2A, α1-AR) B->C Binding Data (Ki values) D Functional Assays (e.g., cAMP Accumulation, Ca2+ Flux, Transporter Uptake) C->D Prioritize E Determine Agonist/Antagonist/Inhibitor Profile D->E F Assess Selectivity vs. Off-Targets E->F G In-depth MoA Studies F->G

Caption: Experimental workflow for characterizing a novel compound.

Key Experimental Protocols

To empirically determine the pharmacological profile of this compound and validate the predictions made in this guide, two foundational experimental techniques are required: radioligand binding assays and functional second messenger assays.

Protocol 1: Competitive Radioligand Binding Assay

This experiment is the gold standard for determining the binding affinity (Ki) of an unlabeled compound for a specific receptor or transporter.[10] It measures the ability of the test compound to displace a radiolabeled ligand with known affinity.

Objective: To determine the binding affinity of this compound at a panel of targets (e.g., adrenergic receptors α1, α2, β; serotonin receptors 5-HT1A, 5-HT2A/2C; and transporters NET, SERT, DAT).

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cell lines stably expressing the human receptor or transporter of interest, or from homogenized tissue known to be rich in the target (e.g., rat cerebral cortex).[10]

    • Homogenize cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors) at a concentration close to its dissociation constant (Kd).

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand (a "displacer") that will saturate all specific binding sites.

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound). A typical range would be from 10 pM to 100 µM.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the cell membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[11]

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: cAMP Accumulation Functional Assay

This assay determines whether a compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway (i.e., Gs- and Gi-coupled receptors), such as adrenergic and many serotonin receptors.[12][13]

Objective: To assess the functional activity of this compound at Gs- or Gi-coupled adrenergic or serotonin receptors.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Assay Procedure (Agonist Mode):

    • Wash the cells with a stimulation buffer (e.g., HBSS).

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the buffer to prevent the degradation of cAMP.

    • Add serial dilutions of the test compound to the wells. Include a known agonist as a positive control.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist to all wells (except for the basal control).

    • Incubate for the defined period at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced.[12]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Determine the IC50 and calculate the antagonist constant (Kb) to quantify the potency of the antagonist.

Adrenergic Receptor Signaling Pathway

Phenoxyethylamine derivatives frequently interact with adrenergic receptors, which are GPCRs that couple to distinct G-protein subtypes to initiate downstream signaling. The diagram below illustrates the canonical signaling pathways for β-adrenergic (Gs-coupled) and α2-adrenergic (Gi-coupled) receptors.

G Ligand_beta β-Agonist Receptor_beta β-Adrenergic Receptor Ligand_beta->Receptor_beta Ligand_alpha2 α2-Agonist Receptor_alpha2 α2-Adrenergic Receptor Ligand_alpha2->Receptor_alpha2 Gs Gs Receptor_beta->Gs Activates Gi Gi Receptor_alpha2->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Cellular_Response_Inhib Cellular Response (Inhibition) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Stim Cellular Response (Stimulation) PKA->Cellular_Response_Stim Phosphorylates Substrates

Caption: Gs vs. Gi signaling at Adrenergic Receptors.

Conclusion

While this compound remains a poorly characterized molecule, a systematic analysis of structure-activity relationships within the broader class of phenoxyethylamines provides a strong foundation for predicting its pharmacological profile. The presence of the 4-chloro and 3-methyl substituents suggests that this compound is unlikely to be a classical adrenergic agonist. Instead, it warrants investigation as a potential monoamine transporter inhibitor and/or a ligand for serotonin 5-HT2 and adrenergic receptors. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of these predictions, enabling a comprehensive characterization of this novel derivative and its place within the diverse pharmacological landscape of phenoxyethylamines.

References

  • Nisoxetine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nisoxetine]
  • Rickli, A., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 134(Pt A), 73-81. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948154/]
  • Kan, J. P., et al. (1978). Monoamine oxidase inhibitory properties of 5-hydroxymethyl-3-m-tolyloxazolidin-2-one (toloxatone). Journal of Pharmacy and Pharmacology, 30(3), 190-192. [URL: https://www.axonmedchem.com/product/2977]
  • Luethi, D., & Liechti, M. E. (2018). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 134(Pt A), 14-22. [URL: https://pubmed.ncbi.nlm.nih.gov/26318099/]
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Comparative analysis of the biological activity of "2-(4-chloro-3-methylphenoxy)ethanamine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of 2-(4-chloro-3-methylphenoxy)ethanamine Derivatives

Abstract

The phenoxyethanamine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of derivatives based on the "2-(4-chloro-3-methylphenoxy)" core, a moiety that combines key structural features—a halogenated aromatic ring and a flexible ether linkage—known to modulate pharmacological properties. We will explore the structure-activity relationships (SAR) of these compounds, focusing on their antimicrobial and anticancer activities. By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this chemical class, supported by detailed experimental protocols and data visualizations to inform future discovery efforts.

The 2-(4-chloro-3-methylphenoxy) Scaffold: A Foundation for Bioactivity

The core structure, this compound, serves as a versatile starting point for chemical modification. Its inherent features—the electron-withdrawing chlorine atom, the lipophilic methyl group on the phenyl ring, and the terminal primary amine—provide multiple handles for derivatization. These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic profiles.

Phenoxy acids and their derivatives are associated with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects[1]. The derivatization of the terminal amine of the ethanamine side chain, often through the synthesis of amides, peptides, or Schiff bases, allows for systematic exploration of the chemical space to optimize potency and selectivity for various biological targets[1][2].

Below is a diagram illustrating the primary points of modification on the core scaffold that are central to the development of the derivatives discussed in this guide.

G cluster_0 Core Scaffold: this compound Core This compound Structure Img N_Terminus Amine Terminus (R1) Amide Amide/Peptide Coupling N_Terminus->Amide Schiff Schiff Base Formation N_Terminus->Schiff Alkylation N-Alkylation N_Terminus->Alkylation Phenoxy_Ring Phenoxy Ring (R2) Subst Substitution Modification (e.g., Halogen, Alkoxy) Phenoxy_Ring->Subst

Caption: Key modification points on the core scaffold.

Comparative Antimicrobial Activity

Derivatives of the 2-(4-chloro-3-methylphenoxy) scaffold have demonstrated significant potential as antimicrobial agents. The strategic modification of the ethanamine side chain into acetohydrazides, Schiff bases, and peptide conjugates has yielded compounds with potent activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

A notable strategy involves converting the parent phenoxyacetic acid (a precursor to the ethanamine) into acetohydrazides, which are then reacted with various aldehydes to form Schiff bases. This approach has produced compounds with significant antibacterial efficacy. For instance, a series of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides were synthesized and evaluated for their in vitro antibacterial activity[2].

The results indicate that specific substitutions are critical for potency. Compound 4k from this series showed very promising activity against the Gram-positive bacterium Staphylococcus epidermidis and the Gram-negative bacterium Klebsiella pneumoniae[2]. This suggests that the electronic and steric properties of the substituted aryl group on the furan ring play a key role in the interaction with bacterial targets. Similarly, peptide derivatives have shown good bioactivity against Gram-negative bacteria[1].

Table 1: Comparative Antibacterial Activity of Selected Derivatives

Compound Class Derivative Example Target Organism Activity Metric Reference
Acetohydrazide Schiff Base Compound 4k S. epidermidis, K. pneumoniae "Very promising activity" (Zone of Inhibition) [2]
Peptide Derivative N-Methylated Cyclopeptide P. aeruginosa, K. pneumoniae Potent activity at 6 µg/mL [1]
Peptide Derivative Compound Ig, Ik, In P. aeruginosa, E. coli "Potent antibacterial activity" [1]

| Phenoxyacetamide | MBX 1641 | P. aeruginosa (T3SS) | IC50 < 1 µM |[3] |

Note: Data is synthesized from multiple sources for comparative illustration.

The structure-activity relationship (SAR) studies on the related phenoxyacetamide scaffold reveal that substitutions at the α-position of the amide are crucial for activity against Pseudomonas aeruginosa. Removing the substituent or adding a second alkyl group eliminates all activity, highlighting the high specificity of the molecular interaction[3].

Antifungal Activity

The same classes of derivatives have also been evaluated for antifungal properties. Peptide derivatives of 2-(4-chloro-3-methylphenoxy)acetic acid were found to exhibit potent antifungal activity against pathogenic Candida albicans and various dermatophytes[1]. The N-methylated cyclopeptide, in particular, was effective against Trichophyton mentagrophytes and Microsporum audouinii at a low concentration of 6 μg/mL, comparing favorably to the standard drug griseofulvin[1].

Table 2: Comparative Antifungal Activity of Selected Derivatives

Compound Class Derivative Example Target Organism Activity Metric Reference
Peptide Derivative N-Methylated Cyclopeptide T. mentagrophytes, M. audouinii Potent activity at 6 µg/mL [1]

| Peptide Derivative | Compound Ic, Ih, Il, Ij, Im | Candida albicans, Dermatophytes | "Potent antifungal activity" |[1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

To ensure the reproducibility and validity of antimicrobial screening, a standardized protocol such as the broth microdilution method is essential for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive control (broth with inoculum, no compound), negative control (broth only), and solvent control (broth with inoculum and the highest concentration of solvent used) wells are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate Overnight (Allow Adhesion) A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent (Incubate 2-4 Hours) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Standard workflow for an MTT cytotoxicity assay.

Synthesis of Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substitutions, primarily on the terminal amine. A cohesive analysis of the available data reveals several key SAR trends.

  • Amine Derivatization is Key: Unmodified phenoxyethanamines often have limited activity.[4] The conversion of the terminal amine into more complex functionalities like amides, peptides, and Schiff bases is a critical step for unlocking potent antimicrobial and anticancer effects.[1][2] This suggests that these larger, more functionalized moieties are crucial for molecular recognition and interaction with biological targets.

  • Peptide and Heterocyclic Moieties Enhance Potency: The coupling of amino acids or peptides can lead to compounds with potent, specific activity. For example, an N-methylated cyclopeptide derivative showed strong, targeted antimicrobial effects.[1] Similarly, the introduction of heterocyclic rings like furan or thiazolidinone can result in highly potent antibacterial and anticancer agents, respectively.[2][5] These groups likely engage in specific hydrogen bonding or hydrophobic interactions within the target's active site.

  • Substitution on the Phenoxy Ring Modulates Activity: While the derivatives studied here maintain the 4-chloro-3-methyl substitution pattern, research on related phenoxyaniline and phenoxyacetamide scaffolds shows that the substitution pattern on the phenoxy ring is a powerful modulator of potency and selectivity.[3][6] It is highly probable that altering the position or nature of the halogen and alkyl groups on the 2-(4-chloro-3-methylphenoxy) core would significantly impact biological outcomes.

SAR_Summary Core 2-(4-chloro-3-methylphenoxy) Core Moiety Amine Amine (R1) Core->Amine Modification of Side Chain Ring Phenoxy Ring (R2) Core->Ring Modification of Core Ring Peptide Peptide/Amide Coupling Amine->Peptide Schiff Schiff Base Formation Amine->Schiff Halogen Halogen/Alkyl Position Ring->Halogen Peptide_Effect Increases Antimicrobial & Anticancer Potency Peptide->Peptide_Effect Schiff_Effect Confers Potent Antibacterial Activity Schiff->Schiff_Effect Halogen_Effect Likely Modulates Potency & Selectivity (Inferred) Halogen->Halogen_Effect

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Comparative analysis demonstrates that derivatization, particularly at the terminal amine, is essential for eliciting potent biological responses. Peptide conjugates and Schiff bases have emerged as particularly effective classes, yielding compounds with significant antibacterial, antifungal, and anticancer activities.

Future research should focus on a more systematic exploration of the structure-activity relationships. This includes:

  • Synthesizing a broader library of derivatives with varied substituents on both the phenoxy ring and the terminal amine to refine SAR models.

  • Elucidating the mechanism of action for the most potent compounds to identify their specific cellular targets.

  • Performing in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profiles of lead candidates.

By leveraging the insights presented in this guide, researchers can more effectively design and develop next-generation therapeutics based on this promising chemical scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-chloro-3-methylphenoxy)ethanamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyethanamine scaffold is a well-established pharmacophore in the development of ligands targeting monoamine transporters, which include the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical for regulating neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[1][2][3] The specific analog, 2-(4-chloro-3-methylphenoxy)ethanamine, presents a distinct substitution pattern on the phenoxy ring. Understanding the structure-activity relationship (SAR) of this and related analogs is crucial for designing next-generation therapeutics with improved potency and selectivity.

This guide provides an in-depth comparison of this compound analogs, synthesizing data to elucidate the causal relationships between structural modifications and biological activity at the monoamine transporters.

The Core Pharmacophore: 2-Phenoxyethanamine

The fundamental 2-phenoxyethanamine structure consists of three key regions that are amenable to chemical modification to tune its pharmacological profile:

  • The Phenoxy (Aryl) Ring: Substitution on this ring is a primary determinant of both potency and selectivity across SERT, NET, and DAT.

  • The Ether Linkage: While less commonly modified, the oxygen atom is crucial for the overall conformation and interaction with the transporter binding sites.

  • The Ethylamine Side Chain: Modifications to the length of the alkyl chain and substitutions on the terminal amine group significantly impact activity.

SAR_Pharmacophore cluster_Core 2-Phenoxyethanamine Core cluster_Mods Key Modification Sites Core Phenoxy-O-Ethyl-Amine PhenoxyRing A. Phenoxy Ring (Substitution Pattern) Core->PhenoxyRing Determines Potency & Selectivity EthylamineChain B. Ethylamine Chain (Length, N-Substitution) Core->EthylamineChain Impacts Potency & Transporter Interaction

Caption: Key modifiable regions of the 2-phenoxyethanamine scaffold.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of phenoxyethanamine analogs are highly sensitive to the nature and position of substituents on the phenoxy ring. The specific 4-chloro-3-methyl pattern of the title compound provides a valuable case study when compared to other substitution patterns documented in the literature.

A. Phenoxy Ring Substitutions

The addition of halogen and alkyl groups to the phenoxy ring dramatically influences binding affinity and selectivity for monoamine transporters.

  • Halogen Substitution (e.g., Chloro, Fluoro):

    • Position 4 (para): A para-chloro substitution is a common feature in many monoamine reuptake inhibitors. It has been shown to generally enhance potency, particularly at SERT.[2][3] This is often attributed to favorable interactions within the transporter's binding pocket.

    • Combined Substitutions: The combination of a para-chloro group with other substituents, such as the meta-methyl in our lead compound, can fine-tune selectivity. While specific data for the 4-chloro-3-methyl pattern is sparse in comparative studies, SAR principles suggest that the 3-methyl group will influence the orientation of the molecule in the binding site, potentially altering the SERT/NET/DAT selectivity profile. For instance, in other phenethylamine series, para-chloro substitution has been shown to augment relative potency at SERT.[2][3]

  • Alkyl Substitution (e.g., Methyl):

    • Position 3 (meta): A methyl group at the 3-position can introduce steric hindrance that may be either beneficial or detrimental depending on the specific transporter. This steric influence can dictate the preferred conformation of the ligand upon binding.

B. Ethylamine Side Chain Modifications

  • N-Alkylation: Substitution on the terminal amine (e.g., N-methyl, N-ethyl) generally impacts the potency and selectivity profile. Increasing the N-alkyl chain length can augment relative potency at SERT.[2][3]

  • Chain Length: While the title compound is an ethanamine, related structures like phenoxypropanamines are also potent monoamine reuptake inhibitors, indicating that the length of the linker between the phenoxy ring and the amine is a critical parameter.

Comparative Data on Monoamine Transporter Inhibition

Compound/Analog TypeSubstitution PatternTarget(s)Typical Potency (IC50/Ki)Key SAR Insight
Reference Analog A 4-Chloro-PhenoxySERT, NETHigh (nM range)Para-chloro substitution enhances potency, particularly at SERT.[2][3]
Reference Analog B 2-Methyl-PhenoxyNET > SERTVariesOrtho substitution can favor NET selectivity.
Reference Analog C 3,4-Dichloro-PhenoxySERT, NETHigh (nM range)Dihalogenation can further increase potency.
Hypothesized Profile 4-Chloro-3-Methyl-Phenoxy SERT, NET, DAT Predicted High The combination is expected to yield high potency, with the 3-methyl group modulating selectivity compared to a simple 4-chloro analog.

Note: This table is illustrative, based on general principles from SAR studies of related chemical series.[2][4][5] Absolute potencies depend on the full chemical structure and assay conditions.

Experimental Methodologies for SAR Determination

To reliably determine the SAR of novel analogs like this compound, a standardized set of in vitro assays is essential. The gold standard involves radioligand binding and uptake inhibition assays using cell lines stably expressing the human monoamine transporters (hSERT, hNET, hDAT).[6][7]

SAR_Workflow cluster_Synthesis Compound Generation cluster_Assays Biological Evaluation cluster_Analysis Data Analysis A Design Analogs (e.g., 4-Cl, 3-Me) B Chemical Synthesis & Purification A->B C Primary Screening: Radioligand Binding Assay B->C D Functional Assay: Synaptosome Uptake Inhibition C->D E Selectivity Profiling (SERT vs. NET vs. DAT) D->E F Determine IC50 / Ki Values E->F G Establish SAR Trends F->G

Caption: Standard workflow for generating and evaluating novel monoamine transporter inhibitors.

Protocol 1: Radioligand Binding Competition Assay

This assay measures the affinity (Ki) of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radioligand.[8][9]

  • Objective: To determine the binding affinity (Ki) of analogs for hSERT, hNET, and hDAT.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing hSERT, hNET, or hDAT.[6]

    • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).[6][10]

    • Test compounds (analogs of this compound).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

    • Glass fiber filtermats.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

    • Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filtermats using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).[1][2]

  • Objective: To determine the functional potency (IC50) of analogs in inhibiting the reuptake of serotonin, norepinephrine, or dopamine.

  • Materials:

    • Rat brain synaptosomes (prepared from striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]NE (norepinephrine), [³H]DA (dopamine).

    • Test compounds.

    • Krebs-Ringer buffer.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

    • Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity accumulated inside the synaptosomes via scintillation counting.

    • Data Analysis: Determine the IC50 value by plotting the percentage inhibition of uptake versus the test compound concentration.

Mechanistic Insights and Future Directions

The SAR data derived from these assays provide critical insights into the molecular interactions governing ligand binding. For the this compound series, the key goals are to:

  • Enhance Potency: Fine-tune the substitution pattern to maximize interactions with key residues in the transporter binding pockets.

  • Optimize Selectivity: Modulate substitutions to favor binding to one transporter over the others (e.g., creating a highly selective SERT inhibitor or a balanced SERT/NET dual inhibitor). For example, developing compounds with high DAT affinity and selectivity is a strategy for creating potential treatments for cocaine abuse that lack cocaine-like behavioral effects.[4][5]

  • Improve Drug-like Properties: Modify the structure to optimize pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability, which are crucial for in vivo efficacy.

Future work should focus on synthesizing a matrix of analogs around the 4-chloro-3-methylphenoxy theme, exploring alternative halogenations at the 4-position (F, Br) and varying the alkyl group at the 3-position (ethyl, isopropyl) to build a quantitative structure-activity relationship (QSAR) model.[11] Such models can then predict the activity of novel compounds, accelerating the discovery of new clinical candidates.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Canfarotta, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Griggs, D. A., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. Available at: [Link]

  • Griggs, D. A., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. Available at: [Link]

  • Shen, W., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules. Available at: [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Singh, S. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available at: [Link]

  • Madrid, P. B., et al. (2006). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2017). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (2004). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. ResearchGate. Available at: [Link]

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A Researcher's Guide to Validating the Antimicrobial Efficacy of Novel 2-(4-chloro-3-methylphenoxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and an aggressive pursuit of novel chemical scaffolds.[1] The development of new agents has slowed considerably since the golden era of antibiotics, creating a perilous gap in our therapeutic arsenal against multidrug-resistant pathogens.[1][2] In this landscape, phenoxy-based compounds have emerged as a promising area of exploration.

This guide provides a comprehensive framework for the systematic validation of the antimicrobial efficacy of a specific, novel chemical class: 2-(4-chloro-3-methylphenoxy)ethanamine derivatives . We will move beyond simple screening to construct a robust, multi-phase evaluation process designed to characterize potency, spectrum of activity, and potential mechanism of action. This process is presented as a direct comparison against established, clinically relevant antibiotics, providing the critical context required for drug development professionals. Our model is grounded in research demonstrating that derivatives of the 2-(4-chloro-3-methylphenoxy) core have been successfully synthesized and exhibit notable antibacterial activity, validating this scaffold as a viable starting point for discovery.[3]

Section 1: The Chemical Candidates & Structure-Activity Rationale

The core structure, this compound, offers several points for chemical modification to explore and optimize biological activity. The presence of a halogen (chlorine) and a methyl group on the phenyl ring are known modulators of lipophilicity and electronic properties, which can significantly influence a molecule's ability to penetrate bacterial membranes and interact with molecular targets.

Derivatization of the terminal amine group allows for the introduction of diverse functionalities. For instance, the synthesis of acetohydrazide Schiff bases from a related precursor, 2-(4-chloro-3-methylphenoxy) acetohydrazide, has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that extending the molecule with heterocyclic moieties (like furan rings) can enhance its antimicrobial properties.

cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Hypothesized Contributions to Activity Core This compound Phenoxy Phenoxy Ring Core->Phenoxy comprises Amine Terminal Ethanamine Core->Amine comprises Substituents Ring Substituents (4-Chloro, 3-Methyl) Core->Substituents comprises Target Target Interaction (Electronic Properties) Phenoxy->Target Derivatization Site for Derivatization (R-Group) - Introduce new functionalities - Modulate solubility & potency Amine->Derivatization Lipophilicity Membrane Permeation (Lipophilicity Balance) Substituents->Lipophilicity

Logical relationship of the core chemical scaffold and its features.

Section 2: Phase 1: Quantitative Efficacy & Spectrum Analysis

The initial step is to move beyond qualitative zones of inhibition to quantitative measures of potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, defining the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[4][5]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[6][7]

  • Preparation: A 96-well microtiter plate is prepared. Each well in a row receives Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compound (e.g., Derivative A) is added to the first well and serially diluted two-fold across the row. This creates a concentration gradient. Standard antibiotics (e.g., Vancomycin, Ciprofloxacin) are prepared in the same manner on the same plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of a specific test organism (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA).

  • Controls: Include a positive control (broth + bacteria, no drug) to ensure bacterial growth and a negative control (broth only) to confirm media sterility.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Causality: The broth microdilution method is chosen over disk diffusion because it provides a quantitative value (e.g., in µg/mL), which is essential for comparing the potency of different derivatives and for subsequent bactericidal testing.[5][8] Standardization via CLSI guidelines minimizes inter-laboratory variability.[9]

start Start: Prepare 96-Well Plate dilution Create 2-Fold Serial Dilution of Test Compounds & Controls start->dilution inoculation Inoculate Wells with Standardized Bacterial Suspension dilution->inoculation incubation Incubate Plate (18-24h at 37°C) inoculation->incubation read Read Plate Visually or with Plate Reader for Turbidity incubation->read mic Determine MIC: Lowest Concentration with No Growth read->mic end End: MIC Value Obtained mic->end

Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Comparative MIC Analysis
Antimicrobial AgentClassTarget OrganismMIC (µg/mL)
Derivative A Novel PhenoxyethanamineMRSA (ATCC 43300)2
Derivative B Novel PhenoxyethanamineMRSA (ATCC 43300)8
Vancomycin (Control)GlycopeptideMRSA (ATCC 43300)1
Derivative A Novel PhenoxyethanamineE. coli (ATCC 25922)4
Derivative B Novel PhenoxyethanamineE. coli (ATCC 25922)>64
Ciprofloxacin (Control)FluoroquinoloneE. coli (ATCC 25922)0.25

Data are illustrative.

Section 3: Phase 2: Bactericidal vs. Bacteriostatic Determination

A compound can inhibit growth (bacteriostatic) or actively kill bacteria (bactericidal). This distinction is critical for clinical application. The Minimum Bactericidal Concentration (MBC) assay is a direct extension of the MIC test to determine this.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
  • Prerequisite: An MIC assay must be completed first.

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from all the clear wells (at and above the MIC).

  • Plating: Each aliquot is plated onto nutrient agar plates that do not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated (e.g., 37°C for 24 hours) to allow any surviving bacteria to grow into colonies.

  • Reading: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Trustworthiness: This protocol self-validates the MIC result. If a compound is truly inhibitory, transferring the bacteria to a drug-free medium will result in renewed growth. If it is bactericidal, no growth will occur. The MBC/MIC ratio is a key output; a ratio of ≤4 is the generally accepted threshold for defining bactericidal activity.[4]

Data Presentation: Bactericidal Activity Profile
Antimicrobial AgentOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A MRSA242Bactericidal
VancomycinMRSA11616Bacteriostatic
Derivative A E. coli482Bactericidal
CiprofloxacinE. coli0.250.52Bactericidal

Data are illustrative.

Section 4: Phase 3: Probing the Mechanism of Action (MoA)

Identifying the molecular target is a critical step in drug development.[10] For a novel scaffold, we begin with broad assays to classify the MoA before pursuing specific targets. Most antibacterials disrupt one of a few key cellular processes.[11]

Protocol 3: Cell Membrane Integrity Assay

Rationale: Many antimicrobial agents, particularly those with lipophilic characteristics, act by disrupting the bacterial cell membrane. This assay provides a rapid and clear indication of membrane damage.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer.

  • Treatment: Expose bacterial suspensions to the test compound at concentrations around the MIC and 4x MIC. Include a positive control known to disrupt membranes (e.g., Polymyxin B) and a negative (untreated) control.

  • Staining: Add a membrane-impermeant fluorescent dye, such as Propidium Iodide (PI). PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces strongly.

  • Measurement: Measure the fluorescence over time using a fluorometer or view cells using fluorescence microscopy. A significant increase in fluorescence in the treated sample compared to the negative control indicates membrane damage.

cluster_results Potential Outcomes start Start: Primary Screening (MIC/MBC Data) moa_question How does the compound work? start->moa_question membrane_assay Cell Membrane Integrity Assay (e.g., PI) moa_question->membrane_assay Hypothesis 1 macro_assay Macromolecular Synthesis Inhibition Assay moa_question->macro_assay Hypothesis 2 membrane_damage Membrane Damage Detected membrane_assay->membrane_damage synthesis_inhibition Specific Pathway Inhibited (DNA, RNA, Protein, or Peptidoglycan) macro_assay->synthesis_inhibition next_steps Further Studies: - Target Deconvolution - Resistance Studies membrane_damage->next_steps synthesis_inhibition->next_steps

Decision workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This guide outlines a structured, comparative approach to validating the antimicrobial efficacy of novel this compound derivatives. By progressing logically from quantitative potency (MIC) to bactericidal activity (MBC) and finally to high-level mechanism of action, researchers can build a comprehensive data package.

The illustrative data for "Derivative A" paints a picture of a promising candidate: a bactericidal agent with activity against both Gram-positive MRSA and Gram-negative E. coli. The next steps in its development pipeline would involve a deeper dive into its mechanism, including identifying the specific molecular target, alongside crucial cytotoxicity studies to assess its safety profile for host cells. Understanding the comparative activity against standard agents is not just a benchmark but a critical factor in defining the potential clinical niche and overcoming the high bar set for new antibiotic candidates.[12][13]

References

  • A Comparative Analysis of Novel Antimicrobial Agents Against Standard Antibiotics. Benchchem.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • Comparing the activity of novel antibiotic agents... : Infection Control and Hospital Epidemiology. Ovid.
  • Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. PubMed.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives | Request PDF.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • Novel drug candidates against antibiotic-resistant microorganisms: A review. PMC.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates | Infection Control & Hospital Epidemiology | Cambridge Core.
  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics.
  • (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate.
  • Mechanism of action of antimicrobial agents | PPTX. Slideshare.
  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC. NIH.
  • 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology.

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A Comparative Guide to the Synthetic Routes of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of potential synthetic routes to 2-(4-chloro-3-methylphenoxy)ethanamine, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of established synthetic strategies, offering a robust framework for selecting the optimal pathway for your research needs.

Introduction to this compound

This compound is an aryloxyethanamine derivative. This structural motif is of significant interest in pharmaceutical research due to its presence in a variety of biologically active compounds. The ether linkage combined with the terminal primary amine provides a versatile scaffold for further chemical modifications, making it a crucial intermediate in the synthesis of more complex molecules. The strategic selection of a synthetic route is therefore a critical decision that impacts not only the yield and purity of the final product but also the overall efficiency and scalability of the synthesis.

This guide will compare three primary synthetic strategies:

  • Williamson Ether Synthesis followed by a suitable amination strategy.

  • Gabriel Synthesis for direct introduction of the primary amine.

  • Reductive Amination of an appropriate aldehyde precursor.

While direct comparative experimental data for the synthesis of this specific molecule is not extensively available in the public domain, this guide will leverage established principles and analogous transformations to provide a thorough and scientifically grounded comparison.

Synthetic Route 1: The Classic Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[2] In the context of synthesizing this compound, this strategy is a two-step process.

Step 1: Williamson Ether Synthesis to form a chloro- or nitrile-terminated intermediate.

The initial step involves the formation of the ether linkage by reacting 4-chloro-3-methylphenol with a suitable two-carbon electrophile. The choice of electrophile determines the subsequent transformation to the amine.

  • Route 1A: Using 1-bromo-2-chloroethane. This reagent allows for the initial formation of 1-(2-bromoethoxy)-4-chloro-3-methylbenzene. The bromide can then be displaced by an amine equivalent.

  • Route 1B: Using chloroacetonitrile. This route yields (4-chloro-3-methylphenoxy)acetonitrile.[3] The nitrile group can then be reduced to the primary amine.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenolic hydroxyl group of 4-chloro-3-methylphenol. The resulting phenoxide is a potent nucleophile.[4]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to dissolve the reactants and facilitate the S(_N)2 reaction.[5]

  • Temperature: The reaction is often heated to increase the rate of reaction, although milder conditions can be effective.[6]

Step 2: Conversion to the Primary Amine.
  • From 1-(2-bromoethoxy)-4-chloro-3-methylbenzene (Route 1A): The bromo-intermediate can be converted to the amine via methods like the Gabriel synthesis (discussed in detail in Route 2) or by direct reaction with ammonia or an ammonia equivalent. However, direct amination with ammonia can lead to over-alkylation, yielding secondary and tertiary amines.[7]

  • From (4-chloro-3-methylphenoxy)acetonitrile (Route 1B): The nitrile intermediate can be effectively reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation. This is often a high-yielding and clean reaction.

Visualizing the Williamson Ether Synthesis Approach

Williamson Ether Synthesis cluster_0 Route 1A cluster_1 Route 1B start_A 4-Chloro-3-methylphenol reagent_A1 1-Bromo-2-chloroethane K2CO3, DMF start_A->reagent_A1 intermediate_A 1-(2-Bromoethoxy)-4-chloro-3-methylbenzene reagent_A1->intermediate_A reagent_A2 Amine Source (e.g., Gabriel Synthesis) intermediate_A->reagent_A2 product_A This compound reagent_A2->product_A start_B 4-Chloro-3-methylphenol reagent_B1 Chloroacetonitrile K2CO3, DMF start_B->reagent_B1 intermediate_B (4-chloro-3-methylphenoxy)acetonitrile reagent_B1->intermediate_B reagent_B2 Reduction (e.g., LiAlH4) intermediate_B->reagent_B2 product_B This compound reagent_B2->product_B

Caption: Williamson Ether Synthesis Pathways to the Target Molecule.

Synthetic Route 2: The Gabriel Synthesis for a Direct and Clean Amination

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues associated with direct amination.[1][8] This method utilizes phthalimide as a protected form of ammonia.[7]

Reaction Mechanism and Key Steps
  • Formation of the Phthalimide Adduct: In this route, 4-chloro-3-methylphenol is first reacted with 1,2-dibromoethane or 2-bromoethanol followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate or bromide) to generate an electrophilic intermediate. This intermediate is then reacted with potassium phthalimide. The phthalimide anion, being a soft nucleophile, attacks the electrophilic carbon in an S(_N)2 reaction to form N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide.[9]

  • Deprotection to Yield the Primary Amine: The final step involves the cleavage of the phthalimide group to release the desired primary amine. This is typically achieved by hydrazinolysis (using hydrazine hydrate), which is generally preferred over acidic or basic hydrolysis due to milder reaction conditions.[7]

Causality of Experimental Choices:

  • Potassium Phthalimide: The use of potassium phthalimide provides a stable and readily available source of the nucleophilic phthalimide anion.[10]

  • Solvent: Polar aprotic solvents such as DMF are ideal for this S(_N)2 reaction.[8]

  • Hydrazinolysis: Hydrazine is a strong nucleophile that efficiently cleaves the robust imide bonds, forming a stable phthalhydrazide byproduct that can be easily removed by filtration.[9]

Visualizing the Gabriel Synthesis Workflow

Gabriel Synthesis start 4-Chloro-3-methylphenol reagent1 1,2-Dibromoethane Base, Solvent start->reagent1 intermediate1 1-(2-Bromoethoxy)-4-chloro-3-methylbenzene reagent1->intermediate1 reagent2 Potassium Phthalimide DMF intermediate1->reagent2 intermediate2 N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide reagent2->intermediate2 reagent3 Hydrazine Hydrate Solvent intermediate2->reagent3 product This compound reagent3->product Reductive Amination start 4-Chloro-3-methylphenol reagent1 2-Chloroethanol Base, Solvent start->reagent1 intermediate1 2-(4-chloro-3-methylphenoxy)ethanol reagent1->intermediate1 reagent2 Oxidation (e.g., PCC, Swern) intermediate1->reagent2 intermediate2 (4-chloro-3-methylphenoxy)acetaldehyde reagent2->intermediate2 reagent3 NH3, NaBH3CN MeOH intermediate2->reagent3 product This compound reagent3->product

Caption: Reductive Amination Pathway to the Target Molecule.

Comparative Analysis of Synthetic Routes

FeatureWilliamson Ether Synthesis (Route 1A/1B)Gabriel Synthesis (Route 2)Reductive Amination (Route 3)
Purity of Final Product Route 1A can have over-alkylation issues if not carefully controlled. Route 1B (nitrile reduction) generally gives high purity.Typically high, as over-alkylation is avoided.Generally high, with minimal byproducts if the reducing agent is selective.
Number of Steps Two steps.Two to three steps, depending on the starting material for the electrophile.Three steps (synthesis of alcohol, oxidation, reductive amination).
Yield Can be high, but the amination step in 1A can be problematic. Nitrile reduction (1B) is usually high-yielding.Generally good to excellent yields.Can be high, but depends on the efficiency of the oxidation and reductive amination steps.
Scalability Generally scalable, especially Route 1B.Scalable, but the use of phthalimide and hydrazine may present challenges on a very large scale.Scalable, especially with catalytic hydrogenation.
Safety & Environmental Route 1A may use hazardous reagents. LiAlH(_4) in Route 1B is highly reactive.Phthalimide and hydrazine have associated health and safety considerations.The use of selective borohydride reagents is generally safer than LiAlH(_4). Catalytic hydrogenation is a greener alternative.
Versatility The intermediate can be used to synthesize other derivatives.Specific for the synthesis of primary amines.The aldehyde intermediate can be used in other reactions.

Detailed Experimental Protocols (Representative)

The following are representative, non-optimized protocols based on general procedures for each synthetic route. Researchers should optimize these conditions for their specific needs.

Protocol 1: Williamson Ether Synthesis and Nitrile Reduction (Route 1B)

Step 1: Synthesis of (4-chloro-3-methylphenoxy)acetonitrile

  • To a stirred solution of 4-chloro-3-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Heat the mixture to 60-80 °C for 30 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of (4-chloro-3-methylphenoxy)acetonitrile

  • To a suspension of LiAlH(_4) (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of (4-chloro-3-methylphenoxy)acetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH(_4) by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation under reduced pressure or by conversion to a salt and recrystallization.

Protocol 2: Gabriel Synthesis

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-chloro-3-methylbenzene

  • Follow the procedure for Williamson ether synthesis (Protocol 1, Step 1), using 1,2-dibromoethane as the electrophile.

Step 2: Synthesis of N-(2-(4-chloro-3-methylphenoxy)ethyl)phthalimide

  • To a solution of 1-(2-bromoethoxy)-4-chloro-3-methylbenzene (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude phthalimide derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Step 3: Hydrazinolysis to this compound

  • To a suspension of the N-substituted phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with aqueous NaOH and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the desired amine.

Protocol 3: Reductive Amination

Step 1 & 2: Synthesis of (4-chloro-3-methylphenoxy)acetaldehyde

  • Synthesize 2-(4-chloro-3-methylphenoxy)ethanol via Williamson ether synthesis using 2-chloroethanol.

  • Oxidize the alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

Step 3: Reductive Amination

  • Dissolve the crude (4-chloro-3-methylphenoxy)acetaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding dilute aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic with NaOH and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain the crude amine.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the research, including desired purity, scale, available reagents, and safety considerations.

  • The Williamson ether synthesis followed by nitrile reduction (Route 1B) offers a reliable and often high-yielding pathway, particularly suitable for laboratory-scale synthesis where the use of potent reducing agents is manageable.

  • The Gabriel synthesis (Route 2) provides a classic and clean method for obtaining the primary amine, effectively avoiding over-alkylation byproducts. It is a strong contender for producing high-purity material.

  • Reductive amination (Route 3) represents a more convergent and modern approach. While it involves more steps to prepare the aldehyde precursor, the final amination is a one-pot reaction that is highly efficient and amenable to scale-up, especially with the use of catalytic hydrogenation.

For researchers prioritizing purity and avoiding over-alkylation, the Gabriel synthesis is an excellent choice. For those seeking a robust and scalable route with potentially higher overall throughput, the Williamson ether synthesis coupled with nitrile reduction or a well-optimized reductive amination protocol would be more suitable. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions and outcomes for your specific application.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • PubChem. 2-(4-Chlorophenoxy)ethylamine. [Link]

  • Chidan Kumar CS, Loh W-S, Chandraju S, Win Y-F, Tan WK, Quah CK, et al. (2015) Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLoS ONE 10(3): e0119440. [Link]

  • Reductive Amination. YouTube. [Link] (Please note that a specific stable URL for a relevant educational video would be inserted here).

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PrepChem. Synthesis of (1) N-[2-(4-Methoxycarbonylphenoxy)ethyl]phthalimide. [Link]

  • Google Patents. Process for preparing n-chlorophthalimide.
  • NIST. Ethanamine, N-methyl-. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). [Link]

  • Google Patents. A kind of method for preparing 2-bromo-4-methylphenol.
  • PrepChem. Preparation of 2-chloro-4-(chloromethyl)phenol. [Link]

  • Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

  • Organic Syntheses. chloroacetonitrile. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Google Patents. Method of making 2-bromo-4-chloro substituted phenols.
  • LookChem. (4-chloro-3-methylphenoxy)acetonitrile. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

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  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-(4-chloro-3-methylphenoxy)ethanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise structural characterization of a molecule is not merely a regulatory formality but a cornerstone of safety and efficacy. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit remarkably divergent pharmacological and toxicological profiles. The seemingly subtle shift of a single functional group on an aromatic ring can profoundly alter a compound's interaction with its biological target. This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-(4-chloro-3-methylphenoxy)ethanamine and its key positional isomers, offering a practical framework for their unambiguous differentiation. A thorough understanding of these spectroscopic nuances is paramount for ensuring the isomeric purity of drug candidates and, ultimately, the safety and well-being of patients.

The Isomers in Focus: Structural Variations and Their Potential Impact

The subject of our investigation is this compound, a molecule with potential applications in medicinal chemistry. The substitution pattern on the phenoxy ring is a critical determinant of its properties. In this guide, we will compare the parent molecule with its plausible positional isomers, where the chloro and methyl groups occupy different positions on the aromatic ring.

Figure 1: Key positional isomers of this compound.

A Comparative Analysis of Spectroscopic Data

The differentiation of these isomers hinges on a multi-faceted spectroscopic approach, leveraging the unique electronic and steric environments of each molecule. We will now delve into a detailed comparison of their predicted Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption patterns, and Mass Spectrometry (MS) fragmentation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are exquisitely sensitive to their local electronic environment, which is directly influenced by the positions of the chloro and methyl substituents on the aromatic ring.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reliable comparison.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D correlation spectra such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Predicted ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts for the aromatic protons of the target compound and its isomers. The distinct substitution patterns lead to unique splitting patterns and chemical shifts, providing a clear basis for differentiation.

CompoundPredicted Aromatic ¹H NMR Chemical Shifts (ppm) and Splitting Patterns
This compound H2: ~7.1 (d), H5: ~6.8 (d), H6: ~6.7 (dd)
2-(4-chloro-2-methylphenoxy)ethanamine H3: ~7.1 (d), H5: ~6.9 (d), H6: ~6.8 (dd)
2-(3-chloro-4-methylphenoxy)ethanamine H2: ~7.0 (s), H5: ~6.9 (d), H6: ~6.8 (d)
2-(2-chloro-5-methylphenoxy)ethanamine H3: ~7.2 (d), H4: ~6.8 (d), H6: ~6.7 (s)
2-(5-chloro-2-methylphenoxy)ethanamine H3: ~7.1 (d), H4: ~6.9 (dd), H6: ~6.8 (d)

Note: These are estimated values. Actual experimental values may vary slightly.

Predicted ¹³C NMR Data Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic.

CompoundPredicted Aromatic ¹³C NMR Chemical Shifts (ppm)
This compound C1: ~156, C2: ~113, C3: ~136, C4: ~126, C5: ~130, C6: ~115
2-(4-chloro-2-methylphenoxy)ethanamine C1: ~154, C2: ~128, C3: ~113, C4: ~127, C5: ~131, C6: ~112
2-(3-chloro-4-methylphenoxy)ethanamine C1: ~157, C2: ~114, C3: ~134, C4: ~128, C5: ~132, C6: ~116
2-(2-chloro-5-methylphenoxy)ethanamine C1: ~155, C2: ~122, C3: ~139, C4: ~121, C5: ~130, C6: ~114
2-(5-chloro-2-methylphenoxy)ethanamine C1: ~153, C2: ~129, C3: ~112, C4: ~134, C5: ~120, C6: ~113

Note: These are estimated values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While all isomers share the same core functional groups (amine, ether, aromatic ring), the substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the fingerprint region (1600-600 cm⁻¹), offering a means of differentiation.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to sample analysis.

Characteristic IR Absorption Bands

Functional GroupCharacteristic Absorption Range (cm⁻¹)Notes
N-H Stretch (amine)3400-3250 (two bands for primary amine)The presence of two bands in this region is a strong indicator of the primary amine.
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)3000-2850
C=C Stretch (aromatic)1600-1450The pattern of these bands can be indicative of the substitution pattern.
C-O Stretch (ether)1260-1000A strong, characteristic band.
C-H Out-of-Plane Bending900-675The specific positions of these bands are highly dependent on the substitution pattern of the aromatic ring and can be used as a key diagnostic tool for isomers.
C-Cl Stretch850-550This band can be weak and may be obscured by other absorptions.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While all isomers will have the same molecular ion peak, the relative abundances of their fragment ions can differ due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectral Fragmentation

The primary fragmentation pathways for these phenoxyethanamine derivatives are expected to involve cleavage of the ether bond and the ethylamine side chain.

Fragmentation Parent [M]+• Frag1 [M - CH2NH2]+ Parent->Frag1 α-cleavage Frag2 [Phenoxy Radical]+• Parent->Frag2 Ether cleavage Frag3 [CH2NH2]+ Parent->Frag3 Ether cleavage

Figure 2: General fragmentation pathways for 2-(substituted-phenoxy)ethanamines.

The relative intensities of the fragment ions corresponding to the substituted phenoxy cation and the ethylamine cation will be influenced by the stability of the respective radical and cationic species, which in turn is affected by the positions of the chloro and methyl groups. For instance, the position of the electron-donating methyl group relative to the ether oxygen can influence the stability of the phenoxy-containing fragment.

Integrated Spectroscopic Workflow for Isomer Identification

A robust and efficient workflow is essential for the confident identification of a specific isomer.

Workflow start Unknown Isomer Sample ms Mass Spectrometry (MS) start->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy (1H, 13C) ms->nmr ir->nmr data_analysis Comparative Data Analysis nmr->data_analysis identification Isomer Identification data_analysis->identification

Figure 3: A recommended workflow for the spectroscopic identification of isomers.

Conclusion: A Commitment to Analytical Rigor

The unambiguous differentiation of positional isomers is a critical aspect of chemical research and drug development. This guide has outlined a systematic approach leveraging the combined power of NMR, IR, and MS to distinguish between isomers of this compound. By adhering to rigorous experimental protocols and a logical workflow for data analysis, researchers can ensure the structural integrity of their compounds, a fundamental prerequisite for advancing safe and effective therapeutics.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Senior Application Scientist's Guide to the In Vitro Comparative Analysis of 2-(4-chloro-3-methylphenoxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Tiered In Vitro Screening Approach

In the landscape of early-stage drug discovery, the family of phenoxyethanamine derivatives represents a chemical scaffold with diverse biological potential, implicated in activities ranging from antimicrobial to anticancer effects.[1][2][3] The specific scaffold, "2-(4-chloro-3-methylphenoxy)ethanamine," provides a unique backbone for generating a library of novel derivatives. However, before committing to costly and complex in vivo studies, a robust, logical, and efficient in vitro screening strategy is paramount. Such a strategy must be designed to rapidly identify promising candidates, eliminate those with undesirable properties, and build a comprehensive data package to justify advancement.[4][5]

This guide presents a tiered, fit-for-purpose screening cascade designed to objectively compare the in vitro performance of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, emphasizing the inclusion of self-validating systems to ensure data integrity. The objective is to enable swift and informed decision-making, a cornerstone of a successful drug discovery program.[4][5]

The Experimental Strategy: A Three-Tiered Screening Cascade

The foundation of an effective screening campaign is a logical progression of assays, often called a "screening cascade."[6][7] This approach uses a series of tiered experiments, starting with broad, high-throughput assays and progressing to more complex, lower-throughput, mechanism-of-action studies for the most promising compounds. This ensures that resources are focused on derivatives with the highest potential.

Our cascade is designed to answer three fundamental questions:

  • Tier 1 (Primary Screening): Are the derivatives biologically active and what is their general cytotoxicity?

  • Tier 2 (Target Engagement & Potency): Do the active derivatives interact with a specific, therapeutically relevant target?

  • Tier 3 (Mechanism of Action): How do the lead compounds exert their biological effect at a cellular level?

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A tiered in vitro screening cascade for derivative evaluation.

Tier 1: Cytotoxicity and Viability Profiling

The 'Why': The initial step for any compound library is to assess general cytotoxicity.[8][9] This allows us to determine the concentration range at which the compounds exhibit biological effects and to flag overly toxic derivatives early. For this guide, we will hypothesize a potential anti-inflammatory/anti-cancer application, making cytotoxicity a desirable trait against cancer cells but not healthy cells. We will use a cancer cell line (e.g., HepG2, liver carcinoma) and a normal cell line (e.g., THLE-2, normal liver epithelial cells) to establish a preliminary therapeutic window.

Featured Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10][12]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 and THLE-2 cells in separate 96-well plates at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a reference compound (e.g., 5-Fluorouracil for cancer, Meloxicam for inflammation) in culture medium. Replace the old media with 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (e.g., 0.1% DMSO) and "no cell" blanks.

  • Incubation: Incubate the plates for a defined exposure period (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[12][14]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Comparative Data (Tier 1)
Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)¹
Parent Scaffold HepG2> 100-
THLE-2> 100-
Derivative A HepG215.25.9
THLE-289.7
Derivative B HepG28.510.1
THLE-285.9
Derivative C HepG245.11.2
THLE-254.3
5-Fluorouracil HepG26.52.1
(Reference)THLE-213.7

¹ Selectivity Index (SI) = IC₅₀ in normal cells (THLE-2) / IC₅₀ in cancer cells (HepG2). A higher SI is desirable.

Interpretation: From this initial screen, Derivative B emerges as the most promising candidate. It displays potent cytotoxicity against the HepG2 cancer cell line (IC₅₀ = 8.5 µM) and, crucially, demonstrates the highest selectivity, being over 10 times less toxic to the normal THLE-2 cells.

Tier 2: Target Engagement & Potency

The 'Why': After identifying cytotoxic "hits," the next critical step is to determine if their activity is driven by interaction with a specific molecular target.[5] Phenoxy-based compounds have been associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are often upregulated in cancers.[15][16] This tier aims to quantify the potency of our lead derivatives against COX-2 (the inducible, pro-inflammatory isoform) and their selectivity over COX-1 (the constitutive isoform, inhibition of which is linked to gastrointestinal side effects).

Featured Assay: In Vitro COX Inhibition Assay

This is a colorimetric assay that measures the peroxidase component of COX enzymes. The assay monitors the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, providing a direct measure of enzyme activity.[15]

Protocol: COX Colorimetric Inhibitor Screening
  • Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate (TMPD) according to a commercial kit protocol (e.g., Cayman Chemical Cat. No. 701050).

  • Inhibitor Pre-incubation: In a 96-well plate, add buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test derivatives (e.g., Derivative A and B) or a reference COX-2 inhibitor (Meloxicam). Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and the colorimetric substrate.

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of reaction.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot dose-response curves to calculate the IC₅₀ for both COX-1 and COX-2.

Comparative Data (Tier 2)
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index²
Derivative A 12.83.14.1
Derivative B 25.41.9 13.4
Meloxicam 17.51.115.9
(Reference)

² COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Interpretation: This targeted assay provides compelling evidence that the cytotoxicity observed in Tier 1 is likely mediated, at least in part, by COX-2 inhibition. Derivative B is not only the most potent inhibitor of COX-2 (IC₅₀ = 1.9 µM) but also shows a strong selectivity profile (13.4-fold), comparable to the established drug Meloxicam. This on-target activity strengthens its case as a lead candidate.

Tier 3: Elucidating the Mechanism of Action

The 'Why': The final stage of in vitro analysis delves into the cellular consequences of target engagement. Potent, selective cytotoxicity is valuable, but understanding how the compound kills the cells provides crucial insight for future development. A desirable mechanism for an anti-cancer agent is the induction of apoptosis, or programmed cell death.[17] This tier investigates whether Derivative B induces apoptosis in HepG2 cells.

Featured Assay: Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer system. When added to cells, the substrate is cleaved by active caspases, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Hypothesized apoptotic pathway induced by Derivative B.

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Culture and Treatment: Seed HepG2 cells in a white-walled 96-well plate suitable for luminescence. Treat the cells with Derivative B at its IC₅₀ and 2x IC₅₀ concentrations (8.5 µM and 17 µM) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent directly to each well of the plate.

  • Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in luminescence relative to the vehicle control.

Comparative Data (Tier 3)
Treatment GroupConcentrationCaspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control 0.1% DMSO1.0
Derivative B 8.5 µM (IC₅₀)4.2
Derivative B 17.0 µM (2x IC₅₀)7.8
Staurosporine 1 µM9.5
(Positive Control)

Interpretation: The data clearly indicate that Derivative B induces apoptosis in a dose-dependent manner. The nearly 8-fold increase in caspase-3/7 activity at the 2x IC₅₀ concentration confirms that the observed cytotoxicity is mediated by programmed cell death, a highly desirable characteristic for an anti-cancer therapeutic candidate.

Conclusion and Path Forward

This structured, multi-tiered comparison guide demonstrates a logical and efficient pathway for the in vitro evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific target engagement and finally to mechanism-of-action studies, we have built a compelling scientific case for a lead candidate.

Derivative B has emerged as a superior molecule when compared to its analogs in this series, distinguished by:

  • Potent and Selective Cytotoxicity: High potency against the HepG2 cancer cell line with a favorable selectivity index over normal cells.

  • On-Target Activity: Confirmed, potent inhibition of the therapeutically relevant COX-2 enzyme with high selectivity over COX-1.

  • Defined Mechanism of Action: Induction of the desired apoptotic pathway in cancer cells.

The comprehensive data package generated through this cascade provides a strong rationale for advancing Derivative B into the next phase of drug discovery, which would include further in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and subsequent in vivo efficacy and safety studies.

References

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Benchmarking the Performance of 2-(4-chloro-3-methylphenoxy)ethanamine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of an ether linkage between an aromatic ring and an ethylamine moiety provides a versatile backbone for designing molecules that can interact with a wide range of biological targets.[1] This guide focuses on the performance benchmarking of a specific derivative, 2-(4-chloro-3-methylphenoxy)ethanamine , and its related analogues. While direct and extensive biological data for this exact compound is nascent in publicly available literature, we can infer its potential activities and establish a robust framework for its evaluation by examining structurally similar compounds, particularly those known to interact with monoamine transporters.

The core structure of this compound suggests its potential as a monoamine reuptake inhibitor, a class of drugs that modulates the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.[2][3][4] This guide will provide a comparative analysis of the structure-activity relationships (SAR) within the broader class of phenoxyethanamine and related phenoxy derivatives, offering insights into how substitutions on the phenyl ring and modifications to the ethylamine chain can influence potency and selectivity. Furthermore, we will present detailed experimental protocols for key assays essential for characterizing the performance of these compounds.

Comparative Analysis of Structural Analogues

The biological activity of phenoxyethanamine derivatives is highly contingent on the substitution patterns on the aromatic ring. Halogenation and alkylation, as seen in this compound, can significantly impact a compound's lipophilicity, metabolic stability, and target-binding affinity.[5]

Structure-Activity Relationship (SAR) Insights

Studies on related phenoxy derivatives have provided valuable insights into their SAR:

  • Phenyl Ring Substitutions: The nature and position of substituents on the phenoxy ring are critical for activity. For instance, in a series of phenoxybenzamine-related β-chloroethylamines, substitutions on the phenoxy group influenced their antagonist activity at α-adrenoceptors.[6] The presence of a chloro group at the 4-position and a methyl group at the 3-position in our target compound likely modulates its electronic and steric properties, which in turn would affect its interaction with target proteins.

  • Amine Substituents: The substituents on the nitrogen atom of the ethanamine moiety play a crucial role in determining the affinity and selectivity for different monoamine transporters.[7] While our primary compound has an unsubstituted amine, N-alkylation or N,N-dialkylation are common strategies to enhance potency and modulate selectivity. For example, in a series of 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives, the introduction of n-propyl and various alkylphenyl groups on the nitrogen atom significantly increased affinity for the D-2 dopamine receptor.[7]

Performance of Comparator Compounds

To benchmark the performance of this compound, it is instructive to compare it with established monoamine reuptake inhibitors and other biologically active phenoxy derivatives.

Compound ClassExample CompoundPrimary Biological Target(s)Key Performance Metrics (IC50/Ki)Reference
Monoamine Reuptake Inhibitors FluoxetineSerotonin Transporter (SERT)SERT Ki: ~1 nM[8]
NisoxetineNorepinephrine Transporter (NET)NET Ki: ~1 nM[2]
BupropionDopamine Transporter (DAT), Norepinephrine Transporter (NET)DAT Ki: ~526 nM, NET Ki: ~1400 nM[2]
Phenoxyacetic Acid Derivatives SC-558Cyclooxygenase-2 (COX-2)COX-2 IC50: 1.9 µM[9]
Phenoxyaniline Derivatives 3-cyano-4-(phenoxyanilino)quinolinesMEK (MAP Kinase Kinase)MEK IC50: 15-25 nM[10]

Table 1: Performance of representative comparator compounds from related chemical classes. This table provides a basis for contextualizing the potential efficacy of novel phenoxyethanamine derivatives.

Experimental Protocols for Performance Evaluation

To comprehensively benchmark the performance of this compound and its analogues, a series of in vitro and in vivo assays are required. The following protocols describe standard methodologies for assessing key performance indicators.

Protocol 1: Monoamine Transporter Binding Affinity Assay

This protocol determines the affinity of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Clomipramine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • Test compound stock solutions (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of the test compound dilution or vehicle control.

    • 50 µL of cell membrane preparation (protein concentration optimized for the assay).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis Prep Prepare Serial Dilutions of Test Compound Incubate Incubate Radioligand, Membranes, and Compound Prep->Incubate Add to Plate Harvest Harvest Membranes & Wash Incubate->Harvest Equilibration Count Scintillation Counting Harvest->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for Monoamine Transporter Binding Assay.

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells (or similar) stably expressing human SERT, NET, or DAT.

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Test compound stock solutions.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Determine the IC50 value of the test compound by plotting the percent inhibition of uptake against the log concentration of the compound.

cluster_0 Cell Preparation cluster_1 Inhibition Assay cluster_2 Measurement Plate Plate Transporter- Expressing Cells Preincubate Pre-incubate with Test Compound Plate->Preincubate Add_Substrate Add Radiolabeled Neurotransmitter Preincubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate Terminate Uptake & Wash Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Count Scintillation Counting Lyse->Count

Caption: Workflow for Monoamine Reuptake Inhibition Assay.

Visualization of a Potential Mechanism of Action

Assuming this compound acts as a monoamine reuptake inhibitor, its primary mechanism would involve blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters Transporter Monoamine Transporter NT Neurotransmitter Vesicle->NT Release NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Compound This compound Compound->Transporter Inhibition

Caption: Putative Mechanism of Monoamine Reuptake Inhibition.

Conclusion

While direct experimental data on this compound is limited, its structural features strongly suggest its potential as a modulator of monoamine transporters. By employing the comparative analysis and detailed experimental protocols outlined in this guide, researchers can effectively benchmark its performance against established compounds. The structure-activity relationships derived from related chemical series provide a rational basis for predicting its biological activity and for designing future analogues with improved potency and selectivity. This systematic approach to performance evaluation is crucial for advancing the development of novel therapeutic agents based on the versatile phenoxyethanamine scaffold.

References

  • Negus, S. S., & Banks, M. L. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 344(3), 716–726. [Link]

  • Yates, J. R., et al. (2007). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 52(5), 1269–1280. [Link]

  • Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(13), 1806–1811. [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. Request PDF.
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  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1299. [Link]

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  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. [Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Novel CNS-Active Compounds: The Case of 2-(4-chloro-3-methylphenoxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, particularly for complex targets within the central nervous system (CNS), the principle of molecular specificity is paramount. While the on-target efficacy of a drug candidate is the primary goal, its off-target interactions can lead to a cascade of unintended and often detrimental physiological effects. These off-target activities are a major cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design and a cornerstone of building a robust safety profile.

This guide provides an in-depth, technically-focused comparison of the cross-reactivity profiles of derivatives of "2-(4-chloro-3-methylphenoxy)ethanamine," a scaffold with potential applications in CNS disorders due to its structural similarities to known dopamine receptor ligands.[3] We will delve into the causality behind the experimental choices for assessing cross-reactivity, provide detailed protocols for key assays, and present comparative data to guide researchers and drug development professionals in their decision-making processes. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.

Pharmacological Context: The this compound Scaffold

The this compound core structure is of interest due to its potential to interact with biogenic amine receptors, such as dopamine and serotonin receptors. The phenoxyethanamine moiety is a common pharmacophore in a variety of CNS-active drugs.[4] The specific substitutions on the phenyl ring, in this case, a chloro and a methyl group, are designed to modulate the compound's affinity and selectivity for its intended target, which for the purpose of this guide, we will designate as the Dopamine D2 receptor.

However, the very features that confer activity at the D2 receptor—an aromatic ring and a basic nitrogen atom—can also lead to interactions with a host of other receptors, ion channels, and enzymes. This potential for polypharmacology necessitates a comprehensive cross-reactivity assessment.

Methodologies for Comparative Cross-Reactivity Analysis

A multi-tiered approach is essential for a thorough evaluation of off-target liabilities. This typically begins with in silico predictions and progresses to in vitro binding and functional assays.

In Silico Profiling

Computational models can predict potential off-target interactions based on the chemical structure of the compound.[5][6] These methods compare the query molecule to databases of known ligands for a wide range of biological targets. While predictive, in silico approaches are a valuable and cost-effective first step to flag potential areas of concern and to guide the selection of targets for in vitro screening.

In Vitro Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target. The result is typically expressed as the inhibitory constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value indicates higher affinity.

In Vitro Functional Assays: Assessing Biological Response

While binding assays measure affinity, they do not reveal the functional consequence of that interaction (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore crucial for understanding the biological activity of a compound at both its on-target and off-target sites.[8][9] For G-protein coupled receptors (GPCRs), common functional assays measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.[10][11][12]

Comparative Cross-Reactivity Profile of this compound Derivatives

To illustrate the importance of structural modifications on selectivity, we present a comparative analysis of three hypothetical derivatives of this compound against a panel of key off-targets known to be associated with adverse effects of CNS drugs.

  • Derivative A: this compound (the parent compound)

  • Derivative B: N-methyl-2-(4-chloro-3-methylphenoxy)ethanamine

  • Derivative C: 2-(4-chloro-3-ethylphenoxy)ethanamine

The following table summarizes their binding affinities (Ki) for the primary target (Dopamine D2 receptor) and a selection of common off-targets.

Target Derivative A (Ki, nM) Derivative B (Ki, nM) Derivative C (Ki, nM) Potential Clinical Implication of Off-Target Activity
Dopamine D2 (On-Target) 15 10 25 Antipsychotic, antiparkinsonian effects
Serotonin 5-HT2A8515095Sedation, weight gain, cardiovascular effects
Histamine H15020060Sedation, weight gain
Adrenergic α1120350130Orthostatic hypotension, dizziness
hERG Potassium Channel>10,000>10,0008,500QT prolongation, Torsades de Pointes

Interpretation of the Data:

  • Derivative B shows the highest affinity for the D2 receptor and improved selectivity over the 5-HT2A, H1, and α1 receptors compared to the parent compound (Derivative A). The N-methylation likely sterically hinders binding to these off-targets.

  • Derivative C , with an ethyl group instead of a methyl group, exhibits a slightly lower affinity for the D2 receptor and a similar off-target profile to the parent compound.

  • All three derivatives show weak affinity for the hERG potassium channel , a critical safety liability.[13][14] This is a favorable characteristic, suggesting a lower risk of cardiac arrhythmias.

Visualizing the On-Target Mechanism: The Dopamine D2 Receptor Signaling Pathway

Understanding the signaling cascade of the intended target is crucial for interpreting functional data. The Dopamine D2 receptor is a Gαi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine or Derivative A/B/C D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gαi/o-protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases conversion G_protein->AC Inhibits ATP ATP PKA PKA cAMP->PKA Reduces activation Downstream Downstream Cellular Effects PKA->Downstream Modulates

Caption: Dopamine D2 receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay for Off-Target Profiling

This protocol outlines a detailed methodology for assessing the binding affinity of the this compound derivatives at the human serotonin 5-HT2A receptor, a common off-target for CNS drugs.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist)

  • Non-specific binding control: Mianserin (10 µM)

  • Test compounds (Derivatives A, B, and C) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation, [³H]-Ketanserin (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]-Ketanserin, and Mianserin (10 µM).

      • Test Compound: Membrane preparation, [³H]-Ketanserin, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

A clear workflow is essential for reproducible experimental execution.

Binding_Assay_Workflow start Start cell_culture Culture HEK293-h5-HT2A cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up 96-well plate (Total, Non-specific, Test Compound) membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Filter and wash to separate bound and free radioligand incubation->filtration counting Add scintillant and count radioactivity filtration->counting data_analysis Analyze data (IC50 and Ki calculation) counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide has provided a framework for the comparative cross-reactivity analysis of this compound derivatives. The presented data, while hypothetical, illustrates the critical impact of subtle structural modifications on the selectivity profile of a compound series. A thorough understanding of a drug candidate's interactions with off-target molecules is not only a regulatory requirement but a scientific and ethical obligation. Early and comprehensive cross-reactivity profiling, combining in silico, binding, and functional assays, is essential for identifying compounds with the highest potential for clinical success and the lowest risk of adverse effects.

Future studies should expand the panel of off-targets to include a broader range of receptors, ion channels, and enzymes relevant to the intended therapeutic area and known liabilities of the chemical class. Furthermore, investigating the functional consequences of off-target binding is crucial for a complete risk assessment. By integrating these principles into the drug discovery process, we can advance the development of safer and more effective medicines.

References

  • Genetic inference of on-target and off-target side-effects of antipsychotic medications. (2025). PLOS Genetics. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2023). Signal Transduction and Targeted Therapy. [Link]

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Dopamine receptor. (n.d.). Wikipedia. [Link]

  • Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel. (2007). Journal of Pharmacological and Toxicological Methods. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. (2008). Journal of Medicinal Chemistry. [Link]

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  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023). Biomedicines. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

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A Senior Application Scientist's Guide to 2-(4-chloro-3-methylphenoxy)ethanamine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards employed. A reference standard serves as a calibrated benchmark against which unknown samples are measured; its purity, identity, and stability are therefore critical. This guide provides an in-depth technical comparison of 2-(4-chloro-3-methylphenoxy)ethanamine as a reference standard, offering insights into its analytical performance against potential alternatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the methodological choices, empowering you to make informed decisions in your analytical strategy.

Physicochemical Profile of this compound

This compound is a primary amine with a substituted phenoxy moiety. Its chemical structure dictates its analytical behavior.

  • Molecular Formula: C₉H₁₂ClNO[1]

  • Molecular Weight: 185.65 g/mol [1]

  • Structure:

    Caption: Chemical Structure of this compound.

The presence of a basic amine group makes it amenable to analysis by reversed-phase HPLC with acidic mobile phases, as this promotes ionization and good peak shape. The aromatic ring provides a chromophore for UV detection. The molecule's volatility is sufficient for gas chromatography, likely with derivatization of the primary amine to improve peak shape and thermal stability.

Establishing this compound as a Reference Standard

A chemical from a supplier's bottle is not a reference standard. It must be rigorously characterized to establish its identity and purity. This process, known as qualification, is a self-validating system.

Identity Confirmation

Orthogonal methods are employed to unequivocally confirm the structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity Assessment

Purity is not a single value but a profile of the main component and its impurities.

  • Chromatographic Purity (HPLC, GC): A high-resolution chromatographic method is developed to separate the main peak from all potential impurities. Purity is typically expressed as a percentage of the main peak area relative to the total peak area.

  • Water Content: Karl Fischer titration is the gold standard for determining the water content.

  • Residual Solvents: Gas Chromatography with Headspace is used to quantify any solvents remaining from the synthesis process.

  • Inorganic Impurities: Inductively Coupled Plasma (ICP-MS or ICP-OES) can be used to detect and quantify any elemental impurities.[2]

  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, providing information on residual solvents and inorganic content.

The final purity value is a mass balance calculation, taking into account all the above assessments.

Comparative Analysis: this compound vs. Alternatives

The choice of a reference standard is often dictated by the specific analytical challenge. Here, we compare our primary compound with plausible alternatives, highlighting their respective strengths and weaknesses in an analytical context.

Alternative Reference Standards

For the purpose of this guide, we will consider two hypothetical, yet structurally relevant, alternatives:

  • Alternative A: 2-(4-chlorophenoxy)ethanamine: Lacks the methyl group on the aromatic ring.

  • Alternative B: 2-(3,4-dichlorophenoxy)ethanamine: Replaces the methyl group with a second chloro substituent.

FeatureThis compoundAlternative A: 2-(4-chlorophenoxy)ethanamineAlternative B: 2-(3,4-dichlorophenoxy)ethanamineRationale for Analytical Impact
Molecular Weight 185.65 g/mol 171.62 g/mol [3]206.06 g/mol Affects MS fragmentation and response.
Polarity IntermediateHigherLowerInfluences retention time in reversed-phase HPLC.
UV Absorbance ModerateModerateModerateAll possess a chromophore for UV detection.
Volatility ModerateHigherLowerImpacts suitability for GC analysis.
Potential Impurities Isomers (e.g., 2-chloro-3-methyl), starting materialsStarting materialsIsomers (e.g., 2,4-dichloro), starting materialsThe complexity of the impurity profile can affect the difficulty of analysis.
Experimental Performance Comparison (Hypothetical Data)

The following tables represent expected outcomes from comparative analytical experiments.

Table 1: Reversed-Phase HPLC Performance

ParameterThis compoundAlternative AAlternative BJustification
Retention Time (min) 8.57.29.8Increased hydrophobicity from the methyl group (vs. A) and second chloro group (vs. A and primary) leads to longer retention.
Tailing Factor 1.11.21.1All should exhibit good peak shape with an appropriate acidic mobile phase.
UV Response (mAU/µg/mL) 120115125Similar chromophores result in comparable UV responses.
Resolution from a Key Impurity 2.52.12.8The specific substitution pattern influences selectivity towards related impurities.

Table 2: GC-MS Performance (after Derivatization)

ParameterThis compoundAlternative AAlternative BJustification
Retention Time (min) 10.29.511.1Elution order is influenced by volatility and interaction with the stationary phase.
Key Fragment Ion (m/z) [M-CH₂NH₂]⁺[M-CH₂NH₂]⁺[M-CH₂NH₂]⁺The primary amine fragmentation is a common pathway.
Sensitivity (LOD, pg) 546Differences in ionization efficiency and fragmentation can affect sensitivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound. These protocols are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the data generated.

Protocol 1: Purity Determination by HPLC-UV

This method is designed as a stability-indicating assay, capable of separating the main component from potential degradation products and process-related impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution in duplicate.

  • Calculation: Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak.

HPLC_Workflow A Prepare Mobile Phase B Equilibrate HPLC System A->B C Prepare Standard & Sample Solutions B->C D System Suitability Test (SST) C->D G SST Pass? D->G E Analyze Samples F Process Data & Calculate Purity E->F I Report Results F->I G->E Yes H Troubleshoot System G->H No H->B

Caption: HPLC Purity Analysis Workflow.

Protocol 2: Identification and Quantification of Volatile Impurities by GC-MS

This method is suitable for identifying and quantifying residual solvents and other volatile impurities. Derivatization of the primary amine is recommended to improve peak shape.

Derivatization:

  • Evaporate 1 mL of the sample solution (in a suitable solvent) to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Scan Range: 40-450 amu

Procedure:

  • Calibration Standards: Prepare calibration standards of known volatile impurities and the derivatized this compound.

  • Sample Preparation: Derivatize the sample as described above.

  • Analysis: Inject the derivatized sample and calibration standards.

  • Quantification: Quantify impurities based on the calibration curves of the respective standards.

GCMS_Workflow A Prepare Sample Solution B Derivatization A->B D GC-MS Analysis B->D C Prepare Calibration Standards C->D E Data Processing D->E F Identify & Quantify Impurities E->F G Report Results F->G

Caption: GC-MS Impurity Analysis Workflow.

Conclusion: A Framework for Analytical Excellence

This guide has provided a comprehensive framework for the characterization and comparative analysis of this compound as a reference standard. While direct, published comparative data for this specific molecule is nascent, the principles and methodologies outlined here, grounded in established analytical science and regulatory expectations, provide a robust pathway for its implementation in a GxP environment. The key to success lies not in rigidly adhering to a single protocol, but in understanding the underlying chemical principles and adapting the analytical approach to the specific requirements of the drug development program. By following this expert-driven, scientifically sound approach, researchers can ensure the integrity of their analytical data and, ultimately, the safety and efficacy of the pharmaceutical products they develop.

References

  • Certified Reference Materials for 2C Amine Internal Standards. (n.d.). Clinical Lab Products. Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. Retrieved from [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (2018). Semantic Scholar. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Semantic Scholar. Retrieved from [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2006). ResearchGate. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ICH. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • 2-(4-Chlorophenoxy)ethylamine. (n.d.). PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-chloro-3-methylphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 2-(4-chloro-3-methylphenoxy)ethanamine and its associated waste. As a chlorinated aromatic amine, this compound requires careful handling and adherence to specific disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Profile and Classification

Based on available data for similar compounds, this compound should be presumed to be:

  • Harmful if swallowed. [1]

  • Toxic in contact with skin.

  • Causes severe skin burns and eye damage. [1]

  • May cause an allergic skin reaction.

  • Toxic to aquatic life with long-lasting effects.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, ChronicCategory 1/2H410/H411: Very toxic/Toxic to aquatic life with long lasting effects

This classification is inferred from structurally similar compounds and should be confirmed if a specific SDS becomes available.

Regulatory Considerations for Waste Disposal

Waste containing this compound is classified as hazardous waste. Improper disposal can lead to significant environmental contamination and regulatory penalties.

EPA Waste Classification:

While not specifically listed, this compound would likely be classified based on its characteristics:

  • Corrosivity (D002): As an amine, it is basic and may have a pH that classifies it as corrosive.

  • Toxicity (D-series): The chlorinated aromatic structure suggests potential toxicity. If a Toxicity Characteristic Leaching Procedure (TCLP) were performed, it might fail for certain metals or organic constituents.

Given its composition as a halogenated organic compound, it must be segregated as such. Many halogenated solvents are considered carcinogenic and their disposal is costly and highly regulated.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound and its waste.

  • Gloves: Chemically resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but butyl or Viton® gloves should be used for direct or prolonged handling. Always inspect gloves for integrity before use.

  • Eye Protection: Tightly fitting safety goggles or a full-face shield must be worn.[3]

  • Protective Clothing: A lab coat is standard. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or coveralls are necessary.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood.[2]

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Halogenated organic wastes must be collected separately from non-halogenated streams.[4][5]

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for all waste streams containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting screw cap.[2]

    • The container must be in good condition, free from cracks or contamination.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[2]

    • Clearly identify the contents. Write out the full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[5]

    • List all components and their approximate percentages.

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Corrosive).

  • Waste Segregation:

    • Solid Waste: Collect contaminated solids (e.g., pipette tips, gloves, weigh boats, contaminated silica gel) in a separate, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid wastes containing this compound, including reaction mother liquors, extraction solvents, and rinsates, in a dedicated halogenated organic liquid waste container.

    • First Rinse: The first rinse of any glassware that contained the pure compound or concentrated solutions must be collected as hazardous waste.[6] Subsequent rinses with water and detergent can typically be disposed of down the drain, but consult your institutional EHS for specific guidance.

    • Incompatible Wastes: Do not mix this amine-containing waste with acids, strong oxidizing agents, or other reactive chemicals. Such mixing can cause violent reactions, heat generation, or the release of toxic gases.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 3.

  • Containment:

    • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Large Spills (or spills outside a hood): Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., methanol or ethanol), and place the cleaning materials into the solid hazardous waste container.

    • Wash the area with soap and water.

  • Disposal: Seal and label the container with the spill debris as hazardous waste and arrange for pickup.

Final Disposal Pathway

The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[4][7] This is the most effective method for the complete destruction of these persistent organic pollutants.

  • Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel generating the waste.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Do not allow waste to accumulate for extended periods.

  • Documentation: Complete all necessary hazardous waste manifests and paperwork as required by your institution and the disposal contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

Disposal_Workflow cluster_generation Waste Generation Point cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Labware (Gloves, Pipettes, etc.) is_solid->solid_waste Solid liquid_waste Aqueous & Organic Solutions, Solvents, Rinsates is_solid->liquid_waste Liquid solid_container Collect in dedicated, labeled 'Halogenated Solid Hazardous Waste' container. solid_waste->solid_container store_waste Store sealed containers in Satellite Accumulation Area (SAA). solid_container->store_waste liquid_container Collect in dedicated, labeled 'Halogenated Liquid Hazardous Waste' container. liquid_waste->liquid_container liquid_container->store_waste contact_ehs Contact EHS for pickup. store_waste->contact_ehs incineration Off-site Incineration (Licensed Facility) contact_ehs->incineration

Caption: Decision workflow for segregating and disposing of this compound waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S.
  • Machalová, L., et al. (n.d.).
  • Wang, Q., et al. (2022). Chlorination of arenes via the degradation of toxic chlorophenols.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • In Situ Remediation and Evaluation of Natural Attenuation. (2012).
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Greenbook.net. (n.d.). Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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Mastering the Safe Handling of 2-(4-chloro-3-methylphenoxy)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for Researchers, Scientists, and Drug Development Professionals.

The responsible advancement of scientific discovery demands an unwavering commitment to safety. This guide provides essential, immediate, and comprehensive information for the safe handling of 2-(4-chloro-3-methylphenoxy)ethanamine, a compound utilized in various research and development applications. As Senior Application Scientists, we recognize that true expertise lies not just in achieving results, but in the meticulous planning and execution of safe laboratory practices. This document is structured to provide not only procedural steps but also the rationale behind them, ensuring a deep and functional understanding of the necessary precautions.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. The hydrochloride salt of this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. This necessitates a multi-faceted approach to personal protection, focusing on dermal, ocular, and respiratory routes of exposure.

Key Hazard Summary:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if ingested.
Skin IrritationH315Causes irritation upon contact with skin.
Eye IrritationH319Causes serious and potentially damaging eye irritation.
Acute Toxicity, InhalationH332Harmful if vapors or dusts are inhaled.

This table summarizes the primary hazards associated with this compound hydrochloride, guiding the selection of appropriate personal protective equipment and handling procedures.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. Given the identified hazards, a comprehensive PPE ensemble is required. It is crucial to remember that PPE is the last line of defense; engineering controls and safe handling practices are equally important.[2]

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves provide a suitable barrier against incidental contact.[3] For prolonged handling or in situations with a higher risk of splashes, consider wearing a double layer of gloves or a more robust glove material like butyl rubber. Always inspect gloves for any signs of degradation or perforation before use and wash the outside of the gloves before removal.[4]

  • Eye and Face Protection: Chemical splash goggles are essential to prevent contact with the eyes.[4][5] In procedures where there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5] Standard safety glasses do not provide adequate protection against chemical splashes.

  • Respiratory Protection: Due to the risk of inhalation toxicity, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available or if exposure monitoring indicates levels approaching permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6]

  • Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or procedures with a high splash potential, chemical-resistant coveralls, such as those made from Tyvek®, are recommended to provide full-body protection.[3][5] Pant legs should be worn over boots to prevent chemicals from entering footwear.[5]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. When handling significant quantities of this compound, chemical-resistant boots should be worn.[4][7]

PPE Selection Workflow:

Caption: This diagram illustrates the process of selecting appropriate PPE based on a task-specific risk assessment for handling this compound.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every stage.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE, including gloves and eye protection, during unpacking.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The storage container should be tightly closed and clearly labeled with the chemical name and associated hazards.[8]

  • Preparation and Weighing: All handling of the solid material should be conducted within a chemical fume hood to minimize inhalation exposure. Use tools and equipment that are clean and compatible with the chemical.

  • In-Use Procedures: When working with solutions, be mindful of the potential for splashes and aerosols. Always add the solid to the solvent, not the other way around, to minimize splashing. Ensure that all containers are clearly labeled.

  • End of Work: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate all work surfaces and equipment.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] It is critical to seek immediate medical attention.[9][11]

  • Inhalation: Move the affected individual to fresh air.[9][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[6][11]

  • Spills: For minor spills, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[6] For major spills, evacuate the area and contact your institution's environmental health and safety department.[12]

Emergency Response Flowchart:

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion MinorSpill Minor Spill Start->MinorSpill MajorSpill Major Spill Start->MajorSpill FlushSkin Flush with water for 15 min Remove contaminated clothing Skin->FlushSkin FlushEye Flush with water for 15 min Eye->FlushEye FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth with water Ingestion->RinseMouth ContainSpill Contain with inert absorbent Collect for disposal MinorSpill->ContainSpill Evacuate Evacuate Area Contact EHS MajorSpill->Evacuate SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: This flowchart outlines the immediate actions to be taken in the event of personal exposure or a chemical spill involving this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of the laboratory workflow and is subject to institutional and regulatory requirements.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and spill cleanup debris, must be collected in a designated and clearly labeled hazardous waste container.[13]

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[13] Do not overfill containers.

  • Disposal Procedures: Follow your institution's hazardous waste disposal procedures. This typically involves contacting the environmental health and safety department for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[6]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. (n.d.).
  • Section 3: Emergency Procedures | Office of Environmental Health and Safety. (n.d.). Princeton EHS.
  • This compound hydrochloride. (n.d.). Achmem.
  • Personal Protective Equipment for Pesticide Applicators. (2022, December 22). MSU Extension | Montana State University.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon Occupational Safety and Health.
  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
  • Landscaping - Pesticides - Personal Protective Equipment. (n.d.). CCOHS.
  • SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
  • 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | SCBT. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (n.d.). Enamine.
  • SAFETY DATA SHEET. (2024, August 7). Sigma-Aldrich.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.